Product packaging for 2,3,5,5-Tetramethylheptane(Cat. No.:CAS No. 61868-55-1)

2,3,5,5-Tetramethylheptane

Cat. No.: B14551314
CAS No.: 61868-55-1
M. Wt: 156.31 g/mol
InChI Key: QSBIXVGCKCYBBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3,5,5-Tetramethylheptane is a useful research compound. Its molecular formula is C11H24 and its molecular weight is 156.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24 B14551314 2,3,5,5-Tetramethylheptane CAS No. 61868-55-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61868-55-1

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

2,3,5,5-tetramethylheptane

InChI

InChI=1S/C11H24/c1-7-11(5,6)8-10(4)9(2)3/h9-10H,7-8H2,1-6H3

InChI Key

QSBIXVGCKCYBBL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)CC(C)C(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2,3,5,5-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3,5,5-tetramethylheptane. The information is compiled from various chemical databases and scientific sources, presenting quantitative data, general experimental methodologies, and a logical workflow for its synthesis.

Compound Identity and Structure

This compound is a highly branched aliphatic hydrocarbon with the molecular formula C₁₁H₂₄.[1][2][3] Its structure consists of a seven-carbon heptane (B126788) backbone with four methyl group substituents at positions 2, 3, 5, and 5. This significant branching influences its physical properties, such as boiling point and density, when compared to its straight-chain isomer, undecane.[1]

  • IUPAC Name: this compound[3]

  • CAS Number: 61868-55-1[2][3]

  • Molecular Formula: C₁₁H₂₄[1][2][3]

  • SMILES: CCC(C)(C)CC(C)C(C)C[3]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 156.31 g/mol [1][3]
Boiling Point 172 °C[2]
Melting Point -57.06 °C (estimate)[2]
Density 0.7514 g/cm³[2]
Refractive Index 1.4208[2]

General Experimental Protocols

While specific experimental protocols for the determination of properties for this compound are not detailed in the available literature, the following standard methodologies are broadly applicable for alkanes of this type.

3.1. Determination of Boiling Point

The boiling point is typically determined via distillation.

  • Apparatus: A standard distillation apparatus including a round-bottom flask, heating mantle, distillation head, condenser, and receiving flask. A calibrated thermometer is placed so that the bulb is just below the side arm of the distillation head.

  • Procedure:

    • The sample of this compound is placed in the round-bottom flask with boiling chips.

    • The apparatus is assembled, and cooling water is circulated through the condenser.

    • The sample is heated gently.

    • The temperature is recorded when the vapor condensation front is stable on the thermometer bulb and the first drop of distillate is collected. This temperature, corrected for atmospheric pressure, is the boiling point.

3.2. Determination of Density

Density is commonly measured using a pycnometer or a digital density meter.

  • Apparatus: A calibrated pycnometer (a glass flask with a precise volume), an analytical balance, and a constant-temperature water bath.

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with the sample liquid and placed in a constant-temperature bath until thermal equilibrium is reached.

    • The pycnometer is removed, carefully dried, and weighed again.

    • The procedure is repeated with a reference substance of known density (e.g., deionized water).

    • The density of the sample is calculated from the weights and the known volume of the pycnometer.

3.3. Determination of Refractive Index

The refractive index is measured using a refractometer, typically an Abbé refractometer.

  • Apparatus: An Abbé refractometer with a circulating water bath for temperature control and a sodium lamp as the light source (for the D-line, 589 nm).

  • Procedure:

    • The refractometer prisms are cleaned and calibrated using a standard of known refractive index.

    • A few drops of the this compound sample are placed on the lower prism.

    • The prisms are closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

    • The refractive index is read directly from the instrument's scale. The temperature must be controlled and recorded, as the refractive index is temperature-dependent.

Synthesis and Chemical Reactions

As a saturated alkane, this compound primarily undergoes combustion reactions in the presence of oxygen to produce carbon dioxide and water.[1] Its synthesis can be achieved through several industrial methods tailored for producing branched alkanes.

The diagram below illustrates the general synthetic pathways for producing branched alkanes like this compound.

G cluster_input Starting Materials cluster_process Synthesis Methods cluster_output Product start1 Larger Hydrocarbons proc1 Hydrocarbon Cracking (High T & P) start1->proc1 start2 Linear Alkanes proc2 Isomerization start2->proc2 start3 Alkene/Alkane Precursors proc3 Alkylation start3->proc3 output This compound proc1->output Breaks down larger chains proc2->output Rearranges carbon skeleton proc3->output Adds alkyl groups

Caption: General synthesis pathways for this compound.

Applications in Research

While not a common solvent or reagent, the unique sterically hindered structure of tetramethylheptane derivatives makes them useful in specialized areas of materials science. For example, its derivative 2,2,6,6-tetramethylheptane-3,5-dione (B73088) is used as a ligand in volatile metal complexes for Metalorganic Chemical Vapour Deposition (MOCVD) of thin films.[4] This highlights the role of the branched alkane structure in providing steric protection and enhancing the stability of precursor compounds used in the synthesis of advanced materials.[1]

References

An In-depth Technical Guide to 2,3,5,5-Tetramethylheptane: IUPAC Nomenclature, Structure, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the branched-chain alkane 2,3,5,5-tetramethylheptane, detailing its IUPAC nomenclature, chemical structure, physicochemical properties, and general synthesis methodologies.

IUPAC Nomenclature and Structural Elucidation

The systematic name this compound is derived following the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The naming convention for this alkane is based on identifying the longest continuous carbon chain and the location of its substituents.

Logical Derivation of the IUPAC Name:

  • Identify the Parent Chain: The longest continuous chain of carbon atoms in the molecule is seven carbons long, which corresponds to the parent alkane "heptane."

  • Number the Parent Chain: The chain is numbered from the end that gives the substituents the lowest possible locants (numerical positions). In this case, numbering from right to left results in substituents at positions 2, 3, 5, and 5. Numbering from the opposite direction would yield locants of 3, 3, 5, and 6, which is incorrect as the first point of difference rule dictates the former is lower.

  • Identify and Name Substituents: There are four methyl (-CH₃) groups attached to the heptane (B126788) backbone. The prefix "tetra-" is used to indicate four identical substituents.

  • Assemble the Full Name: The locants are placed before the substituent name, and the substituent name is placed before the parent chain name, resulting in the final IUPAC name: This compound .

The following diagram illustrates the logical workflow for determining the IUPAC name of the compound.

IUPAC_Nomenclature A Start: Chemical Structure B Identify the longest continuous carbon chain A->B C Seven carbons -> Heptane B->C D Number the chain to give substituents the lowest locants C->D E Correct numbering: 2, 3, 5, 5 D->E F Identify substituents E->F G Four methyl groups -> Tetramethyl F->G H Combine locants, substituent name, and parent name G->H I Final IUPAC Name: This compound H->I

Caption: Logical workflow for the IUPAC nomenclature of this compound.

Chemical Structure and Molecular Formula

This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄.[1] Its structure consists of a seven-carbon heptane chain with four methyl group substituents. Two methyl groups are located at the fifth carbon, one at the third, and one at the second.

The high degree of branching in its structure influences its physical properties, such as its boiling point and density, when compared to its straight-chain isomer, n-undecane.[1]

Below is a diagram representing the two-dimensional structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

As a non-polar molecule, this compound is insoluble in water but soluble in non-polar organic solvents.[2] Its physical state at room temperature is liquid.[2] The branching of the carbon chain generally leads to a lower boiling point compared to the straight-chain alkane with the same number of carbon atoms due to reduced surface area for intermolecular van der Waals forces.[3]

Table 1: Quantitative Physicochemical Data for this compound

PropertyValueReference
Molecular FormulaC₁₁H₂₄[1][3]
Molecular Weight156.31 g/mol [3]
CAS Number61868-55-1[3]
Boiling Point172 °C[4]
Density0.7514 g/cm³[4]
Refractive Index1.4208[4]
Melting Point (estimate)-57.06 °C[4]

Synthesis Methodologies

General Experimental Approaches:

  • Alkylation: This process involves the reaction of smaller alkanes or alkenes to form larger, more branched molecules. In a laboratory or industrial setting, this could involve the reaction of an isobutane (B21531) derivative with a smaller alkene in the presence of a strong acid catalyst, such as sulfuric acid or hydrofluoric acid. The conditions would need to be carefully controlled to achieve the desired regioselectivity for the formation of this compound.

  • Isomerization: Straight-chain alkanes can be converted into their branched isomers through isomerization.[1] This is typically achieved by heating the linear alkane in the presence of a catalyst, often a platinum catalyst on a chlorinated alumina (B75360) support. For the synthesis of this compound, one would start with n-undecane and control the reaction conditions (temperature, pressure, and catalyst) to favor the formation of this specific isomer.

  • Hydrocarbon Cracking: This industrial process breaks down large hydrocarbon molecules into smaller, more useful ones.[1] While primarily used for producing gasoline and other fuels, specific fractions containing branched alkanes can be isolated. It is a less precise method for obtaining a single, specific isomer like this compound.

A general workflow for the synthesis and purification of a branched alkane like this compound via a method such as alkylation would follow the steps outlined below.

Synthesis_Workflow A Reactant Selection (e.g., Isoalkanes and Alkenes) B Catalytic Reaction (e.g., Acid-catalyzed Alkylation) A->B C Reaction Quenching and Neutralization B->C D Phase Separation (Aqueous vs. Organic) C->D E Drying of Organic Phase D->E F Fractional Distillation E->F G Characterization of Product (GC-MS, NMR) F->G H Purified this compound G->H

Caption: General experimental workflow for the synthesis and purification of a branched alkane.

Applications in Research

While not a widely used compound, this compound and structurally similar highly branched alkanes have niche applications in materials science and catalysis research. For instance, its derivatives can be used as ligands to create air-stable precursors for the synthesis of lanthanide-based magnetic materials.[1] The steric bulk provided by the branched alkane structure enhances the oxidative stability of these metal complexes.[1] Additionally, it has been used as a model compound in studies of alkane metathesis catalyzed by silica-supported tantalum hydrides.[1]

References

Predicting the Unseen: A Technical Guide to the Theoretical Boiling Points of Branched C11 Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical prediction of boiling points for the 159 structural isomers of undecane (B72203) (C11H24). As molecular complexity increases, the ability to accurately predict physicochemical properties such as boiling point becomes crucial for applications ranging from petrochemical engineering to drug solvent selection. This document delves into the core principles of Quantitative Structure-Property Relationship (QSPR) modeling, the application of topological indices, and the experimental protocols used to validate these theoretical predictions.

The Influence of Molecular Structure on Boiling Point

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[1] For nonpolar compounds like alkanes, the primary intermolecular forces are London dispersion forces. The strength of these forces, and consequently the boiling point, is influenced by two main factors:

  • Molecular Size: As the number of carbon and hydrogen atoms increases, the molecule's surface area and the number of electrons also increase. This leads to stronger London dispersion forces, resulting in a higher boiling point.[2]

  • Molecular Branching: For isomers with the same molecular formula (e.g., C11H24), increased branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular contact, thereby weakening the London dispersion forces and lowering the boiling point.[3] Straight-chain alkanes, with their larger surface area, experience stronger intermolecular attractions and thus have higher boiling points compared to their branched isomers.[4]

Quantitative Data for Branched C11 Alkanes

The following table summarizes the experimental boiling points for n-undecane and a selection of its branched isomers, illustrating the trend of decreasing boiling point with increased branching. The data has been compiled from various sources and serves as a reference for the validation of theoretical models.

Isomer NameCAS NumberBoiling Point (°C)
n-Undecane1120-21-4196.0
2-Methyldecane6975-98-0189.3
3-Methyldecane13151-34-3189.1
4-Methyldecane2847-72-5188.7
5-Methyldecane13151-35-4186.1
2,2-Dimethylnonane17301-94-9186.9
2,3-Dimethylnonane17302-28-2186.9
2,4-Dimethylnonane17302-29-3184.5
3,3-Dimethylnonane17302-02-2185.7
4,4-Dimethylnonane17302-18-0183.0
2,2,3-Trimethylocatane17302-39-5184.5
2,2,4-Trimethylocatane17302-40-8179.2
2,3,3-Trimethylocatane17302-42-0187.8
2,3,4-Trimethylocatane17302-43-1184.8
2,2,3,3-Tetramethylheptane17312-79-7189.0

Note: The availability of experimental data for all 159 isomers of undecane is limited. The values presented are from peer-reviewed sources and chemical databases.[4][5]

Theoretical Prediction of Boiling Points: QSPR Models

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemical compounds based on their molecular structure.[6] For the boiling points of alkanes, these models often employ topological indices, which are numerical descriptors derived from the molecular graph.

Topological Indices

A topological index is a numerical value that mathematically represents the topology of a molecule.[7] These indices are calculated from the graph representation of a molecule, where atoms are vertices and bonds are edges. Some of the most common topological indices used in boiling point prediction include:

  • Wiener Index (W): The first topological index, introduced by Harry Wiener in 1947, is defined as the sum of the distances between all pairs of vertices in the molecular graph.[8][9] For alkanes, a lower Wiener index generally corresponds to a more compact, branched structure and thus a lower boiling point.

  • Zagreb Indices (M1 and M2): These indices are calculated based on the degrees of the vertices (atoms) in the molecular graph. The first Zagreb index (M1) is the sum of the squares of the degrees of all vertices, while the second Zagreb index (M2) is the sum of the products of the degrees of adjacent vertices.[10]

  • Detour Index: This index is similar to the Wiener index but considers the longest path between any two vertices in the molecular graph.

  • Molecular Walk Counts: These indices are based on the number of possible walks of a certain length between any two vertices in the molecular graph.

The general workflow for developing a QSPR model for boiling point prediction is illustrated in the diagram below.

QSPR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development cluster_validation Model Validation & Prediction data_collection Collect Experimental Boiling Point Data molecular_structure Define Molecular Structures (SMILES/MOL) descriptor_calc Calculate Topological Indices & Descriptors molecular_structure->descriptor_calc model_training Train Regression Model (e.g., MLR, ANN) descriptor_calc->model_training model_validation Validate Model with Test Set model_training->model_validation prediction Predict Boiling Points of Unknown Isomers model_validation->prediction

Caption: Workflow for QSPR Model Development.

Computational Chemistry Methods

Beyond QSPR, more computationally intensive methods can be employed for boiling point prediction. These include:

  • Molecular Dynamics (MD) Simulations: MD simulations can model the interactions between molecules in a liquid phase and be used to estimate vaporization energies, which are related to boiling points.

  • Quantum Mechanical (QM) Calculations: QM methods can provide highly accurate calculations of molecular properties and intermolecular interaction energies, which can be used in thermodynamic models to predict boiling points.

The logical relationship between molecular structure and its influence on intermolecular forces and ultimately the boiling point is depicted in the following diagram.

Boiling_Point_Factors cluster_structure Molecular Structure cluster_forces Intermolecular Forces cluster_property Macroscopic Property molecular_formula Molecular Formula (e.g., C11H24) branching Degree of Branching molecular_formula->branching surface_area Molecular Surface Area branching->surface_area influences london_forces London Dispersion Forces surface_area->london_forces determines strength of boiling_point Boiling Point london_forces->boiling_point dictates

Caption: Influence of Molecular Structure on Boiling Point.

Experimental Protocols for Boiling Point Determination

Accurate experimental data is essential for the development and validation of theoretical models. The following are detailed methodologies for two common methods of boiling point determination.

Thiele Tube Method (Capillary Method)

This method is suitable for small sample volumes.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. This is observed as the point where a continuous stream of bubbles from a capillary tube ceases and the liquid is drawn into the tube upon cooling.[11]

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Heating source (Bunsen burner or heating mantle)

  • Mineral oil

Procedure:

  • Sample Preparation: Fill the small test tube to about half-full with the C11 alkane isomer.[11]

  • Capillary Tube Insertion: Place the capillary tube, open end down, into the test tube containing the sample.[11]

  • Apparatus Assembly: Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. Insert this assembly into the Thiele tube containing mineral oil.

  • Heating: Gently heat the side arm of the Thiele tube.[11] Convection currents will ensure uniform heating of the oil bath.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

  • Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.[11]

Simple Distillation Method

This method is suitable for larger sample volumes (>5 mL) and also serves as a purification step.

Principle: The boiling point is the stable temperature at which a liquid actively boils and its vapor condenses.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle

  • Boiling chips

Procedure:

  • Apparatus Setup: Assemble the simple distillation apparatus as shown in the diagram below.

  • Sample and Boiling Chips: Place the C11 alkane isomer (at least 5 mL) and a few boiling chips into the distillation flask.[1]

  • Heating: Begin heating the distillation flask with the heating mantle.

  • Equilibrium: Heat the liquid to a steady boil. The vapor will rise and surround the thermometer bulb.

  • Boiling Point Reading: The temperature will stabilize as the vapor condenses in the condenser and drips into the receiving flask. This stable temperature is the boiling point.[12] It is crucial that the entire thermometer bulb is bathed in vapor to obtain an accurate reading.

  • Record Pressure: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[1]

Distillation_Workflow cluster_setup Apparatus Setup cluster_heating Heating and Vaporization cluster_measurement Measurement assemble Assemble Distillation Apparatus add_sample Add Alkane Sample and Boiling Chips to Flask assemble->add_sample heat Heat the Flask to a Steady Boil add_sample->heat vapor_rise Vapor Rises and Surrounds Thermometer heat->vapor_rise temp_stabilize Temperature Stabilizes during Condensation vapor_rise->temp_stabilize record_bp Record the Stable Temperature as the Boiling Point temp_stabilize->record_bp

Caption: Experimental Workflow for Boiling Point Determination by Distillation.

Conclusion

The theoretical prediction of boiling points for branched C11 alkanes is a powerful tool in chemical and pharmaceutical research. QSPR models, particularly those employing topological indices, offer a rapid and cost-effective means of estimating this crucial physical property. However, the accuracy of these models is fundamentally reliant on high-quality experimental data for their development and validation. The detailed experimental protocols provided herein serve as a guide for obtaining such data. As computational power and modeling techniques continue to advance, the synergy between theoretical prediction and experimental validation will undoubtedly lead to a more profound understanding of the structure-property relationships that govern the behavior of complex molecules.

References

Conformational Analysis of 2,3,5,5-Tetramethylheptane Using Density Functional Theory: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is a critical aspect of understanding molecular properties and reactivity. For flexible molecules such as the highly branched alkane 2,3,5,5-tetramethylheptane, a multitude of conformations can exist, each with a distinct energy level. The relative populations of these conformers, governed by the Boltzmann distribution, determine the overall behavior of the molecule. In fields like drug development, understanding the preferred conformations of a molecule is paramount as it dictates how it will interact with biological targets.

Density Functional Theory (DFT) has emerged as a powerful computational tool for performing conformational analysis, offering a good balance between accuracy and computational cost.[1][2] This guide provides an in-depth technical overview of the conformational analysis of this compound using DFT, aimed at researchers, scientists, and professionals in drug development.

The Importance of Dispersion Correction in Alkane Conformational Analysis

Standard DFT functionals often struggle to accurately describe the weak, non-covalent van der Waals interactions that are crucial in determining the relative energies of alkane conformers.[3] These dispersion forces are particularly important in branched alkanes where steric hindrance and intramolecular interactions play a significant role. Therefore, the inclusion of a dispersion correction is essential for obtaining reliable results.[4][5] Functionals from the M06 family, such as M06-2X, have been shown to perform well for non-covalent interactions.[6][7][8] Additionally, double-hybrid functionals incorporating a dispersion correction can provide results in excellent agreement with high-level benchmarks like CCSD(T).[4]

Detailed Computational Protocol

A systematic approach is necessary to explore the conformational space of a flexible molecule like this compound. The following protocol outlines a robust workflow for DFT-based conformational analysis.

Initial Conformer Generation

The first step is to generate a diverse set of initial conformations. This can be achieved through:

  • Molecular Mechanics (MM) based conformational search: This is a computationally efficient method to explore a large conformational space and identify a set of low-energy conformers.[9] Programs like TINKER can be used for this purpose.[9]

  • Stochastic methods: Algorithms like Monte Carlo or molecular dynamics simulations can be employed to sample different conformations.

  • Systematic rotation of dihedral angles: For smaller molecules, systematically rotating all relevant dihedral angles can ensure a comprehensive search.

Semi-Empirical Pre-Optimization

The generated conformers are then pre-optimized using a less computationally demanding semi-empirical method, such as those available in xTB.[10] This step helps to refine the initial structures and eliminate high-energy duplicates before proceeding to more expensive DFT calculations.

DFT Optimization

The unique, low-energy conformers from the semi-empirical step are then subjected to full geometry optimization using DFT. Key considerations for this step include:

  • Choice of Functional: As discussed, a dispersion-corrected functional is crucial. The M06-2X functional is a reliable choice for this type of system.[6][7][8]

  • Basis Set: A basis set of at least double-zeta quality with polarization functions, such as 6-31G(d), is recommended for initial optimizations. For more accurate final energy calculations, a larger basis set like 6-311+G(d,p) or a correlation-consistent basis set (e.g., aug-cc-pVTZ) can be used.[11][12]

Frequency Calculations

To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

Final Energy Calculations and Population Analysis

Single-point energy calculations can be performed on the optimized geometries using a larger basis set to obtain more accurate electronic energies. The Gibbs free energies of all unique, stable conformers are then used to calculate their relative energies and populations at a given temperature (typically 298.15 K) using the Boltzmann distribution equation:

where P_i is the population of conformer i, ΔG_i is its relative Gibbs free energy, R is the gas constant, and T is the temperature.

Conformational Analysis of this compound

Following the protocol described above, a conformational analysis of this compound would be performed. The key rotatable bonds are those along the heptane (B126788) backbone. Due to the significant steric hindrance from the methyl groups, especially the gem-dimethyl group at the C5 position, the number of low-energy conformers is expected to be limited.

Data Presentation

The quantitative results of the conformational analysis are summarized in the table below. The energies are reported relative to the most stable conformer.

Conformer IDRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Population (%)
Conf-1 0.000.0065.8
Conf-2 0.850.7923.1
Conf-3 1.521.458.5
Conf-4 2.102.012.6

Note: This data is illustrative and based on expected trends for branched alkanes. Actual values would be obtained from the DFT calculations.

Visualization of the Workflow

The following diagram illustrates the logical flow of the DFT-based conformational analysis protocol.

Conformational_Analysis_Workflow cluster_0 Initial Conformer Generation cluster_1 Pre-Optimization and Filtering cluster_2 DFT Calculations cluster_3 Analysis and Results start Define Molecular Structure (this compound) mm_search Molecular Mechanics Conformational Search start->mm_search semi_empirical Semi-Empirical Optimization (e.g., xTB) mm_search->semi_empirical filter Filter and Remove Duplicates semi_empirical->filter dft_opt DFT Geometry Optimization (e.g., M06-2X/6-31G(d)) filter->dft_opt freq_calc Frequency Calculation (Confirm Minima & Get Free Energy) dft_opt->freq_calc energy_analysis Analyze Relative Gibbs Free Energies freq_calc->energy_analysis boltzmann Boltzmann Population Analysis energy_analysis->boltzmann results Final Conformational Ensemble and Properties boltzmann->results

Caption: Workflow for DFT-based conformational analysis.

Conclusion

This technical guide has outlined a comprehensive and robust protocol for the conformational analysis of this compound using Density Functional Theory. By employing a multi-step approach, from initial conformer generation to high-level DFT calculations with appropriate dispersion corrections, it is possible to obtain a detailed understanding of the conformational landscape of this highly branched alkane. The insights gained from such an analysis are invaluable for predicting the molecule's physical and chemical properties, and for applications in areas such as drug design and materials science where molecular shape and flexibility are of paramount importance.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of 2,3,5,5-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,5-Tetramethylheptane is a highly branched aliphatic hydrocarbon with the molecular formula C₁₁H₂₄. As a member of the alkane family, it is characterized by its chemical inertness due to the presence of only single carbon-carbon and carbon-hydrogen bonds. However, its stability is not absolute and is influenced by factors such as temperature, oxidative stress, and microbial activity. This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound, with a focus on data-driven insights and detailed experimental methodologies relevant to researchers, scientists, and drug development professionals. Understanding the stability and degradation of such molecules is crucial in various applications, including lubricant technology, fuel science, and as reference standards in analytical chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its related isomers is presented in Table 1. These properties are fundamental to understanding its behavior in various environments and analytical systems.

PropertyThis compoundn-Undecane
Molecular Formula C₁₁H₂₄C₁₁H₂₄
Molecular Weight 156.31 g/mol 156.31 g/mol
Boiling Point ~170-172 °C (estimated)196 °C
Melting Point Not available-26 °C
Density ~0.75 g/cm³ (estimated)0.74 g/cm³

Table 1: Physicochemical Properties of this compound and n-Undecane.

Stability of this compound

The stability of this compound can be assessed under three main conditions: thermal, oxidative, and biological.

Thermal Stability

In the absence of oxygen, alkanes can undergo thermal cracking or pyrolysis at high temperatures, leading to the cleavage of C-C and C-H bonds and the formation of smaller hydrocarbons. The rate of pyrolysis generally increases with molecular weight and branching.[1] For highly branched alkanes like this compound, pyrolysis is expected to proceed via a free radical mechanism, initiating with the homolytic cleavage of the weakest C-C bonds.[1]

The pyrolysis of structurally similar highly branched alkanes, such as 2,2,4-trimethylpentane (B7799088) ("iso-octane"), at 700°C has been shown to produce a complex mixture of aromatic compounds.[2] This suggests that the thermal decomposition of this compound under similar conditions would likely yield a variety of smaller alkanes, alkenes, and potentially aromatic compounds through a series of radical-initiated reactions.

Oxidative Stability

The oxidative stability of alkanes is their resistance to reaction with oxygen. This is a critical parameter for applications such as lubricants and fuels. Branched alkanes generally exhibit different oxidation behavior compared to their linear counterparts.[3][4] The presence of tertiary carbon-hydrogen (C-H) bonds in branched alkanes, which are weaker than primary and secondary C-H bonds, makes them more susceptible to initial hydrogen abstraction by radicals, thus initiating the oxidation process at lower temperatures.[3][4]

Studies on the oxidation of branched versus linear alkanes have shown that branched alkanes tend to react earlier and at a faster rate in the initial stages of oxidation.[5] However, as the temperature increases, the reaction rate of branched alkanes can become slower than that of linear alkanes.[4] The oxidation of branched alkanes typically yields a higher proportion of products containing C-O single bonds (alcohols, ethers), whereas linear alkane oxidation favors products with carbonyl groups (ketones, aldehydes).[3]

Quantitative Data on Oxidative Stability

While specific quantitative data for this compound is scarce, Table 2 provides a comparative overview of the oxidative stability of branched versus linear alkanes based on available literature. The Oxidation Induction Time (OIT) is a key parameter measured by Differential Scanning Calorimetry (DSC) that indicates the resistance of a material to oxidation.

Alkane TypeGeneral Oxidative BehaviorTypical Oxidation Products
Highly Branched (e.g., iso-octane) Reacts earlier at lower temperaturesAlcohols, Ethers, Tetrahydrofurans[3]
Linear (e.g., n-heptane) More stable at lower temperaturesKetones, Aldehydes, Carboxylic Acids[3]

Table 2: Comparative Oxidative Stability of Branched vs. Linear Alkanes.

Degradation Pathways

The degradation of this compound can occur through abiotic (thermal and oxidative) and biotic (microbial) pathways.

Thermal Degradation Pathway

The thermal degradation (pyrolysis) of this compound is expected to follow a free radical chain reaction mechanism. The process is initiated by the cleavage of a C-C bond to form alkyl radicals. These radicals can then undergo a variety of reactions including hydrogen abstraction, β-scission, and recombination, leading to a complex mixture of smaller alkanes and alkenes.

Thermal_Degradation This compound This compound Initial C-C Cleavage Initial C-C Cleavage This compound->Initial C-C Cleavage High Temperature Alkyl Radicals Alkyl Radicals Initial C-C Cleavage->Alkyl Radicals Hydrogen Abstraction Hydrogen Abstraction Alkyl Radicals->Hydrogen Abstraction β-Scission β-Scission Alkyl Radicals->β-Scission Recombination Recombination Alkyl Radicals->Recombination Smaller Alkanes + Radicals Smaller Alkanes + Radicals Hydrogen Abstraction->Smaller Alkanes + Radicals Smaller Alkenes + Radicals Smaller Alkenes + Radicals β-Scission->Smaller Alkenes + Radicals Larger Alkanes Larger Alkanes Recombination->Larger Alkanes

Caption: Generalized thermal degradation pathway of a highly branched alkane.

Oxidative Degradation Pathway

The oxidative degradation of this compound at elevated temperatures proceeds through a radical chain mechanism involving the formation of hydroperoxides as key intermediates. The presence of tertiary hydrogens at the C-2 and C-3 positions makes these sites particularly susceptible to initial attack.

Oxidative_Degradation Alkane (RH) Alkane (RH) Alkyl Radical (R•) Alkyl Radical (R•) Alkane (RH)->Alkyl Radical (R•) Initiation (Heat, Light) Alkylperoxy Radical (ROO•) Alkylperoxy Radical (ROO•) Alkyl Radical (R•)->Alkylperoxy Radical (ROO•) + O₂ Hydroperoxide (ROOH) + R• Hydroperoxide (ROOH) + R• Alkylperoxy Radical (ROO•)->Hydroperoxide (ROOH) + R• + RH Hydroperoxide (ROOH) Hydroperoxide (ROOH) Alkoxy (RO•) + Hydroxyl (•OH) Radicals Alkoxy (RO•) + Hydroxyl (•OH) Radicals Hydroperoxide (ROOH)->Alkoxy (RO•) + Hydroxyl (•OH) Radicals Decomposition Alkoxy (RO•) Alkoxy (RO•) Alcohols, Ketones, Aldehydes Alcohols, Ketones, Aldehydes Alkoxy (RO•)->Alcohols, Ketones, Aldehydes Further Reactions Hydroxyl (•OH) Radicals Hydroxyl (•OH) Radicals Water + R• Water + R• Hydroxyl (•OH) Radicals->Water + R• + RH

Caption: General oxidative degradation pathway of an alkane.

Biodegradation Pathways

The biodegradation of alkanes is a critical process in the natural environment and is primarily carried out by microorganisms. The rate and extent of biodegradation are highly dependent on the molecular structure of the alkane.

Aerobic Biodegradation

Under aerobic conditions, the initial step in alkane degradation is the oxidation of the molecule by monooxygenase or dioxygenase enzymes.[1] For branched alkanes, the presence of methyl groups can influence the site of initial attack. The high degree of branching in this compound, particularly the quaternary carbon at the 5-position, may pose a challenge for microbial degradation.

The most common aerobic degradation pathway for alkanes involves the terminal oxidation of a methyl group to a primary alcohol, which is then further oxidized to an aldehyde and a carboxylic acid. The resulting fatty acid can then enter the β-oxidation cycle.[6][7] Subterminal oxidation, where a methylene (B1212753) group is oxidized to a secondary alcohol and then a ketone, is another possible route.[6]

Aerobic_Biodegradation cluster_terminal Terminal Oxidation cluster_subterminal Subterminal Oxidation Alkane Alkane Primary Alcohol Primary Alcohol Alkane->Primary Alcohol Monooxygenase Secondary Alcohol Secondary Alcohol Alkane->Secondary Alcohol Monooxygenase Aldehyde Aldehyde Primary Alcohol->Aldehyde Alcohol Dehydrogenase Carboxylic Acid Carboxylic Acid Aldehyde->Carboxylic Acid Aldehyde Dehydrogenase β-Oxidation β-Oxidation Carboxylic Acid->β-Oxidation Ketone Ketone Secondary Alcohol->Ketone Alcohol Dehydrogenase Ester Ester Ketone->Ester Baeyer-Villiger Monooxygenase Alcohol + Carboxylic Acid Alcohol + Carboxylic Acid Ester->Alcohol + Carboxylic Acid Esterase

Caption: Aerobic biodegradation pathways of alkanes.

Anaerobic Biodegradation

In the absence of oxygen, some microorganisms can degrade alkanes using alternative electron acceptors such as nitrate (B79036) or sulfate.[8][9] The activation of the inert C-H bond under anaerobic conditions is a significant biochemical challenge. One known mechanism is the addition of the alkane to fumarate (B1241708), catalyzed by alkylsuccinate synthase, which is often observed for the degradation of n-alkanes and some branched alkanes.[4][9] The presence of the highly branched structure in this compound may limit its susceptibility to this pathway.

Anaerobic_Biodegradation Alkane Alkane Alkylsuccinate Alkylsuccinate Alkane->Alkylsuccinate + Fumarate (Alkylsuccinate Synthase) Further Degradation Further Degradation Alkylsuccinate->Further Degradation β-Oxidation like pathway

Caption: Anaerobic biodegradation pathway via fumarate addition.

Experimental Protocols

Determination of Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)

This protocol is adapted from standardized methods for determining the oxidative stability of hydrocarbons.[3][10]

Objective: To determine the oxidative induction time (OIT) of this compound as a measure of its resistance to oxidation.

Apparatus:

  • Differential Scanning Calorimeter (DSC) with a pressurized cell

  • Aluminum DSC pans

  • Nitrogen and Oxygen gas supplies with flow controllers

Procedure:

  • Accurately weigh 5-10 mg of this compound into an open aluminum DSC pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Purge the cell with nitrogen at a flow rate of 50 mL/min.

  • Heat the sample to the desired isothermal test temperature (e.g., 180-220 °C) at a heating rate of 20 °C/min under the nitrogen atmosphere.

  • Allow the sample temperature to stabilize for 5 minutes.

  • Switch the purge gas from nitrogen to oxygen at the same flow rate.

  • Continue to hold the sample at the isothermal temperature until a sharp exothermic peak, indicating the onset of oxidation, is observed in the DSC curve.

  • The OIT is the time from the introduction of oxygen to the onset of the exothermic peak.

Data Analysis: The OIT is determined from the DSC thermogram as the time interval between the switch to oxygen and the intersection of the baseline with the tangent of the exothermic peak.

DSC_Workflow Sample Preparation Weigh 5-10 mg of sample into Al pan DSC Measurement 1. N₂ Purge & Heat to Isothermal Temp 2. Stabilize for 5 min 3. Switch to O₂ Purge 4. Hold at Isothermal Temp Sample Preparation->DSC Measurement Data Analysis Determine OIT from exotherm onset DSC Measurement->Data Analysis

Caption: Workflow for Oxidation Induction Time (OIT) determination by DSC.

Analysis of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of the degradation products of this compound. Specific parameters may need to be optimized based on the expected products and the analytical instrumentation.

Objective: To separate, identify, and quantify the degradation products of this compound.

Apparatus:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

  • Capillary column suitable for hydrocarbon analysis (e.g., non-polar, such as a DB-5ms or equivalent)

  • Autosampler

  • Data acquisition and processing software

Procedure:

  • Sample Preparation:

    • For thermal or oxidative degradation studies, collect the reaction mixture at different time points. If necessary, dilute the sample in a suitable solvent (e.g., hexane).

    • For biodegradation studies, extract the culture medium with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Concentrate the extract to a suitable volume.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the prepared sample into the GC inlet.

    • GC Conditions (Example):

      • Inlet Temperature: 250 °C

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

      • Oven Temperature Program:

        • Initial temperature: 40 °C, hold for 2 minutes

        • Ramp at 10 °C/min to 280 °C

        • Hold at 280 °C for 10 minutes

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 40-500

      • Scan Rate: 2 scans/second

  • Data Analysis:

    • Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST).

    • Confirm identifications using retention indices if authentic standards are available.

    • Quantify the products using an internal standard method.

GCMS_Workflow Degradation Experiment Thermal, Oxidative, or Biodegradation Study Sample Collection & Preparation Dilution or Extraction Degradation Experiment->Sample Collection & Preparation GC-MS Analysis Separation and Detection of Products Sample Collection & Preparation->GC-MS Analysis Data Processing Identification and Quantification of Degradation Products GC-MS Analysis->Data Processing

Caption: Workflow for the analysis of degradation products by GC-MS.

Conclusion

This compound, a highly branched alkane, exhibits complex stability and degradation profiles. Its thermal degradation at high temperatures likely proceeds through a free-radical mechanism to form a variety of smaller hydrocarbons. The oxidative stability is influenced by its branched structure, with the tertiary C-H bonds being initial sites of attack, leading to a different product distribution compared to linear alkanes. Biodegradation is expected to be challenging due to the high degree of branching and the presence of a quaternary carbon, which can sterically hinder enzymatic attack. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess the stability and elucidate the specific degradation pathways of this and other highly branched alkanes. Further research is needed to obtain specific kinetic data and to fully characterize the intermediates and final products of its degradation under various conditions.

References

Quantum Mechanical Insights into the Conformational Landscape of 2,3,5,5-Tetramethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of a theoretical quantum mechanical study of 2,3,5,5-tetramethylheptane, a branched alkane. In the absence of extensive experimental data for this specific molecule, this document outlines a robust computational methodology for elucidating its conformational space, energetic properties, and geometric parameters. Such studies are pivotal for understanding molecular interactions in various applications, including rational drug design and materials science, where molecular shape and flexibility are critical. This guide presents hypothetical, yet realistic, data derived from established computational chemistry protocols, offering a blueprint for future research on this and similar branched alkanes.

Introduction

This compound is a saturated acyclic hydrocarbon with the molecular formula C₁₁H₂₄. As a branched alkane, its structure allows for a multitude of spatial arrangements, or conformations, arising from rotations around its single carbon-carbon bonds. The relative energies of these conformers, and the barriers to their interconversion, define the molecule's conformational landscape. This landscape, in turn, dictates its bulk physicochemical properties and its potential for molecular recognition in biological or chemical systems.

Quantum mechanical (QM) calculations offer a powerful lens through which to explore this landscape. By solving the Schrödinger equation for the molecule, QM methods can provide accurate predictions of its electronic structure, geometry, and energy. This is particularly valuable in the context of drug development, where the three-dimensional structure of a molecule (the pharmacophore) is paramount to its biological activity. Understanding the accessible conformations of a molecule like this compound can inform the design of more rigid analogues or help to predict its binding affinity to a target protein. This guide details a standard, multi-step computational protocol for such an investigation.

Experimental Protocols: A Computational Approach

The following protocol describes a widely accepted methodology for the conformational analysis of flexible organic molecules using quantum mechanical calculations.

2.1. Initial Conformational Search

A broad exploration of the potential energy surface of this compound is initially performed using a molecular mechanics force field. This computationally less expensive method allows for the rapid generation of a large number of possible conformers.

  • Software: A molecular modeling package such as Gaussian with the GMMX add-on, or similar software, is employed.

  • Method: The Merck Molecular Force Field (MMFF94) is chosen for its robust parameterization for a wide range of organic molecules.

  • Procedure: A systematic or random search of the conformational space is initiated by rotating all unique, rotatable single bonds. For this compound, these are the C-C bonds of the heptane (B126788) backbone.

  • Energy Window: An energy window of 10 kcal/mol above the identified global minimum is typically used to ensure that all thermally accessible conformers at room temperature are captured.

  • Output: The search yields a set of unique conformers, which are then subjected to a higher level of theory.

2.2. Geometry Optimization and Frequency Calculations

The conformers identified in the initial search are then optimized using Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost.

  • Software: Quantum chemistry software such as Gaussian, ORCA, or Q-Chem is used.

  • Method: The B3LYP functional, a popular hybrid functional, is employed in conjunction with the Pople-style 6-31G(d,p) basis set. This level of theory is well-established for providing reliable geometries for organic molecules.

  • Procedure: A geometry optimization is performed for each conformer. This process iteratively adjusts the atomic coordinates to find a stationary point on the potential energy surface where the forces on all atoms are zero.

  • Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., all calculated vibrational frequencies are real and positive). An imaginary frequency would indicate a transition state.

    • To calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, allowing for the determination of relative Gibbs free energies.

Data Presentation: Hypothetical Findings

The following tables present hypothetical, but realistic, quantitative data that would be expected from the computational protocol described above.

Table 1: Relative Energies of this compound Conformers

This table summarizes the relative energies of the four lowest-energy conformers found. Energies are reported in kcal/mol relative to the most stable conformer (Conf-1). ΔE is the relative electronic energy, ΔE_ZPVE includes zero-point vibrational energy correction, and ΔG is the relative Gibbs free energy at 298.15 K.

Conformer IDΔE (kcal/mol)ΔE_ZPVE (kcal/mol)ΔG (kcal/mol)
Conf-10.000.000.00
Conf-20.850.820.91
Conf-31.521.481.65
Conf-42.102.052.23

Table 2: Selected Geometric Parameters for the Global Minimum Conformer (Conf-1)

This table lists key bond lengths, bond angles, and dihedral angles for the most stable, global minimum energy conformer of this compound, as determined at the B3LYP/6-31G(d,p) level of theory.

ParameterAtoms InvolvedValue
Bond Lengths (Å)
C2-C31.545
C3-C41.542
C4-C51.551
C5-C61.548
C5-C(methyl)1.540
C-H (avg.)1.095
Bond Angles (°)
C2-C3-C4112.5
C3-C4-C5115.8
C4-C5-C6109.9
C(methyl)-C5-C(methyl)108.1
Dihedral Angles (°)
C2-C3-C4-C5-175.2
C3-C4-C5-C665.3

Visualization of Computational Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the workflow and logical relationships of the quantum mechanical study.

G Computational Workflow for Conformational Analysis cluster_0 Initial Search cluster_1 Quantum Mechanical Refinement cluster_2 Data Analysis start Define this compound Structure mm_search Molecular Mechanics Conformational Search (MMFF94) start->mm_search dft_opt DFT Geometry Optimization (B3LYP/6-31G(d,p)) mm_search->dft_opt Unique Conformers freq_calc Frequency Calculation dft_opt->freq_calc analysis Analyze Energies and Structures freq_calc->analysis Thermodynamic Data report Generate Tables and Report analysis->report G Logical Relationships in Quantum Mechanical Calculations cluster_0 Computational Steps cluster_1 Derived Properties opt Geometry Optimization geom Optimized Geometry (Bond Lengths, Angles) opt->geom energy Electronic Energy opt->energy freq Frequency Calculation thermo Thermodynamic Properties (ZPVE, Gibbs Free Energy) freq->thermo minima Confirmation of Minima freq->minima energy->thermo

An In-depth Technical Guide to the Solubility of 2,3,5,5-Tetramethylheptane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3,5,5-tetramethylheptane in organic solvents. Due to the limited availability of specific experimental data for this compound in published literature, this document focuses on the foundational principles of alkane solubility, provides a predictive framework for its behavior in various solvent classes, and details a robust experimental protocol for the precise determination of its solubility. This guide is intended to be a valuable resource for professionals in chemical research and drug development who may be working with this compound or structurally similar nonpolar compounds.

Introduction to this compound

This compound is a highly branched aliphatic hydrocarbon with the molecular formula C₁₁H₂₄.[1] As a nonpolar alkane, its solubility characteristics are primarily dictated by the principle of "like dissolves like," meaning it will exhibit greater solubility in nonpolar organic solvents.[2][3] The branched structure of this compound influences its physical properties, such as a lower density and a higher octane (B31449) rating compared to its linear counterparts. An understanding of its solubility is crucial for its application in areas such as chemical synthesis, formulation development, and extraction processes.

Theoretical Framework of Alkane Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to occur, the Gibbs free energy of the solution must be lower than the sum of the Gibbs free energies of the individual solute and solvent. The primary intermolecular forces in alkanes are weak van der Waals forces.[3] When an alkane dissolves in a nonpolar organic solvent, the existing van der Waals forces are disrupted and replaced by new ones between the solute and solvent molecules.[3] This process is energetically favorable, leading to good solubility.[3]

Conversely, alkanes are practically insoluble in polar solvents like water.[3] This is because the strong hydrogen bonds between water molecules would need to be broken to accommodate the nonpolar alkane molecules, which is an energetically unfavorable process.[3]

Predicted Solubility of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Nonpolar Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneHigh"Like dissolves like"; similar nonpolar nature and van der Waals intermolecular forces.
Aromatic Hydrocarbons Toluene, Benzene, XyleneHighNonpolar nature allows for favorable interaction with the alkane.
Chlorinated Solvents Dichloromethane, ChloroformModerate to HighWhile slightly polar, the dominant nonpolar character allows for dissolution of alkanes.
Ethers Diethyl ether, Tetrahydrofuran (THF)ModerateEthers have some polarity but can still solvate nonpolar compounds.
Ketones Acetone, Methyl ethyl ketoneLow to ModerateIncreased polarity compared to ethers, leading to lower solubility for nonpolar alkanes.
Alcohols Methanol, EthanolLowThe high polarity and hydrogen bonding of alcohols make them poor solvents for alkanes.
Polar Aprotic Solvents Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF)Very LowHighly polar nature creates a significant energy barrier for the dissolution of nonpolar alkanes.
Water InsolubleHighly polar solvent with strong hydrogen bonding network.[3]

Experimental Protocol for Determining Solubility

Given the absence of published quantitative data, the following section provides a detailed experimental protocol for determining the solubility of this compound in an organic solvent of interest. The isothermal shake-flask method is a common and reliable technique for this purpose.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent (high purity)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer or thermocouple

  • Glass vials with airtight caps (B75204) (e.g., screw caps with PTFE septa)

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Volumetric flasks and pipettes

4.2. Experimental Workflow

The following diagram illustrates the experimental workflow for the determination of solubility using the isothermal shake-flask method.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_calculation Calculation prep1 Prepare supersaturated solutions of this compound in the chosen solvent in sealed vials. prep2 Place vials in a thermostatic shaker bath set to the desired temperature. prep1->prep2 equil1 Agitate the vials for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. prep2->equil1 equil2 Allow the solutions to settle, permitting the excess solute to precipitate. equil1->equil2 sample1 Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe. equil2->sample1 sample2 Filter the aliquot through a syringe filter into a pre-weighed vial. sample1->sample2 sample3 Determine the mass of the filtered solution. sample2->sample3 sample4 Analyze the concentration of this compound in the aliquot using a calibrated analytical method (e.g., GC-FID). sample3->sample4 calc1 Calculate the solubility as mass of solute per mass of solvent or other desired units. sample4->calc1

Experimental workflow for solubility determination.

4.3. Detailed Procedure

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known mass of the selected solvent in several glass vials. The excess solid ensures that the solution will be saturated at the experimental temperature.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Allow the mixtures to equilibrate for an extended period (typically 24 to 72 hours) with continuous agitation to ensure that the dissolution equilibrium is reached.

  • Phase Separation: After the equilibration period, stop the agitation and allow the vials to remain in the thermostatic bath for several hours to allow the undissolved this compound to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. To avoid precipitation due to temperature changes, the syringe can be pre-warmed to the experimental temperature.

  • Filtration and Weighing: Immediately filter the aliquot through a syringe filter into a pre-weighed vial to remove any undissolved microparticles. Record the mass of the vial containing the filtered solution.

  • Analysis: Determine the concentration of this compound in the filtered aliquot using a pre-calibrated analytical technique such as GC-FID.

  • Calculation: Calculate the solubility of this compound in the solvent at the given temperature. The solubility can be expressed in various units, such as g/100 g solvent, mole fraction, or molality.

4.4. Data Presentation

All quantitative data obtained from the experimental procedure should be summarized in a structured table for clear comparison.

Table 2: Example of a Data Table for the Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 g solvent)Solubility (mole fraction)
Solvent A25.0Experimental ValueCalculated Value
Solvent A40.0Experimental ValueCalculated Value
Solvent B25.0Experimental ValueCalculated Value
Solvent B40.0Experimental ValueCalculated Value

Conclusion

References

Physicochemical Properties of 2,3,5,5-Tetramethylheptane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Steric Hindrance Effects of the 2,3,5,5-Tetramethylheptane Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the steric hindrance effects imparted by the this compound structure. This highly branched alkane serves as a significant model for understanding the influence of molecular architecture on physicochemical properties and reactivity. The principles discussed herein are of paramount importance in fields such as medicinal chemistry, where steric interactions govern drug-receptor binding, and in materials science, for the design of molecules with tailored properties.

The extensive branching in this compound significantly influences its physical properties. The presence of a quaternary carbon and multiple tertiary carbons creates a more compact, globular structure compared to its linear or less branched isomers. This compactness reduces the effective surface area for intermolecular van der Waals interactions, leading to a lower boiling point than n-undecane.

PropertyThis compoundn-Undecane
Molecular Formula C₁₁H₂₄C₁₁H₂₄
Molecular Weight 156.31 g/mol 156.31 g/mol
Boiling Point 172-174 °C196 °C
Density ~0.75 g/cm³~0.74 g/cm³
XLogP3-AA 5.26.1

Synthesis of this compound

The synthesis of highly branched alkanes like this compound typically involves the creation of new carbon-carbon bonds, often targeting the formation of quaternary or tertiary carbon centers. A plausible and common laboratory-scale approach is through a Grignard reaction.

Plausible Synthetic Pathway: A Grignard Reaction Approach

A feasible route to this compound involves the reaction of a Grignard reagent with a sterically hindered ketone, followed by dehydration and hydrogenation of the resulting alkene.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound from 2,2-dimethyl-3-pentanone (B1295208) and sec-butylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether

  • 2-Bromobutane (B33332)

  • 2,2-Dimethyl-3-pentanone

  • Anhydrous HCl or H₂SO₄ (for dehydration)

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Standard laboratory glassware (three-neck flask, reflux condenser, dropping funnel, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent (sec-butylmagnesium bromide):

    • All glassware must be flame-dried under an inert atmosphere to ensure anhydrous conditions.

    • Place magnesium turnings in a three-necked flask equipped with a reflux condenser and a dropping funnel.

    • Add a small crystal of iodine.

    • Dissolve 2-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small amount of the 2-bromobutane solution to the magnesium turnings to initiate the reaction (disappearance of the iodine color).

    • Once initiated, add the remaining 2-bromobutane solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 2,2-dimethyl-3-pentanone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the ether layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude tertiary alcohol (2,3,5,5-tetramethyl-3-heptanol).

  • Dehydration of the Alcohol:

    • The crude alcohol is mixed with a catalytic amount of a strong acid (e.g., H₂SO₄) or passed over an acidic alumina (B75360) column at elevated temperature.

    • The resulting alkene mixture (primarily 2,3,5,5-tetramethyl-2-heptene and 2,3,5,5-tetramethyl-3-heptene) is collected.

  • Hydrogenation of the Alkene:

    • The alkene mixture is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

    • A catalytic amount of Pd/C is added.

    • The mixture is subjected to an atmosphere of hydrogen gas (typically in a Parr hydrogenator) until the uptake of hydrogen ceases.

    • The catalyst is removed by filtration, and the solvent is evaporated to yield this compound.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Ketone cluster_2 Step 3: Dehydration cluster_3 Step 4: Hydrogenation 2-Bromobutane 2-Bromobutane Grignard_Reagent sec-Butylmagnesium bromide 2-Bromobutane->Grignard_Reagent Mg Mg Mg->Grignard_Reagent Diethyl_Ether Anhydrous Diethyl Ether Diethyl_Ether->Grignard_Reagent Tertiary_Alkoxide Tertiary Alkoxide Intermediate Grignard_Reagent->Tertiary_Alkoxide Ketone 2,2-Dimethyl-3-pentanone Ketone->Tertiary_Alkoxide Tertiary_Alcohol 2,3,5,5-Tetramethyl-3-heptanol Tertiary_Alkoxide->Tertiary_Alcohol H₃O⁺ Workup Alkene_Mixture Alkene Mixture Tertiary_Alcohol->Alkene_Mixture H⁺, Δ Final_Product This compound Alkene_Mixture->Final_Product H₂, Pd/C

Plausible synthetic workflow for this compound.

Conformational Analysis and Steric Hindrance

The steric bulk of the methyl groups in this compound leads to significant conformational constraints. A full conformational analysis would require computational chemistry methods to identify the lowest energy conformers and the energy barriers for rotation around the C-C single bonds.

Computational Methodology for Conformational Analysis

A standard approach for the conformational analysis of a flexible molecule like this compound involves the following steps:

Experimental Protocol: Computational Conformational Analysis

Objective: To identify the low-energy conformers of this compound and to quantify the steric strain in each.

Software: A molecular modeling package such as Gaussian, Spartan, or free alternatives like Avogadro coupled with a computational chemistry engine.

Procedure:

  • Initial Structure Generation:

    • Build the 3D structure of this compound.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search using a low-level theory, such as a molecular mechanics force field (e.g., MMFF94 or UFF), to explore the potential energy surface. This will generate a large number of possible conformers.

  • Geometry Optimization and Energy Calculation:

    • The conformers generated are then optimized at a higher level of theory, typically a quantum mechanical method like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This provides more accurate geometries and relative energies.

  • Analysis of Results:

    • The optimized structures are analyzed to determine key dihedral angles and intramolecular distances that are indicative of steric strain.

    • The relative energies of the conformers are used to determine the Boltzmann population of each at a given temperature.

    • Rotational energy profiles can be generated by performing a relaxed scan of specific dihedral angles to determine the energy barriers to rotation.

G Start Start Build_3D_Structure Build 3D Structure of This compound Start->Build_3D_Structure Conformational_Search Perform Conformational Search (e.g., MMFF94) Build_3D_Structure->Conformational_Search Optimize_Conformers_DFT Optimize Conformers (e.g., DFT B3LYP/6-31G*) Conformational_Search->Optimize_Conformers_DFT Analyze_Results Analyze Geometries, Energies, and Populations Optimize_Conformers_DFT->Analyze_Results End End Analyze_Results->End

Workflow for computational conformational analysis.

Experimental Evidence of Steric Hindrance

The steric bulk of this compound manifests in its macroscopic properties and reactivity.

Gas Chromatography

In gas chromatography (GC), the retention time of a compound on a nonpolar column is primarily influenced by its boiling point and molecular shape. For isomers, more compact and spherical molecules tend to have shorter retention times than their linear counterparts due to weaker intermolecular interactions with the stationary phase. Therefore, it is expected that this compound would have a shorter retention time compared to n-undecane.

CompoundBoiling Point (°C)Expected Relative GC Retention Time (Nonpolar Column)
n-Undecane196Longest
2-Methyldecane193...
This compound 172-174 Shortest
Reactivity

The high degree of branching in this compound sterically shields its C-H bonds, influencing its reactivity. For instance, in a free-radical halogenation reaction, the accessibility of hydrogen atoms is a key factor in determining the product distribution.

Experimental Protocol: Free-Radical Bromination of Alkanes

Objective: To qualitatively assess the influence of steric hindrance on the reactivity of C-H bonds.

Materials:

  • This compound

  • n-Undecane (as a less hindered control)

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) as a radical initiator

  • Carbon tetrachloride (CCl₄) as solvent

  • UV lamp

  • GC-MS for product analysis

Procedure:

  • Reaction Setup:

    • In two separate, dry flasks, dissolve equimolar amounts of this compound and n-undecane in CCl₄.

    • Add NBS (1 equivalent) and a catalytic amount of AIBN to each flask.

    • Equip each flask with a reflux condenser.

  • Reaction:

    • Irradiate both reaction mixtures with a UV lamp while stirring at a controlled temperature (e.g., reflux).

    • Monitor the progress of the reaction by observing the consumption of NBS (succinimide will float to the top).

  • Workup and Analysis:

    • After the reaction is complete, cool the mixtures and filter to remove the succinimide.

    • Wash the filtrate with water and dry the organic layer.

    • Analyze the product mixture of each reaction by GC-MS to identify the different monobrominated isomers and their relative abundances.

It is anticipated that the reaction with n-undecane would yield a mixture of all possible secondary monobrominated isomers, with a preference for the internal positions. In contrast, the bromination of this compound would be more selective. The tertiary C-H at the C3 position is sterically hindered by the adjacent methyl group and the distant but bulky gem-dimethyl group at C5. The primary hydrogens of the methyl groups are generally less reactive. Therefore, the product distribution would provide insight into the relative steric accessibility of the different C-H bonds.

G Alkane Alkane (e.g., this compound) Radical_Initiation Radical Initiation (Br radical formation) NBS_AIBN NBS, AIBN, CCl₄, hv NBS_AIBN->Radical_Initiation Hydrogen_Abstraction Hydrogen Abstraction by Br radical Radical_Initiation->Hydrogen_Abstraction Alkyl_Radical Alkyl Radical Intermediate Hydrogen_Abstraction->Alkyl_Radical Forms HBr Reaction_with_Br2 Reaction with Br₂ Alkyl_Radical->Reaction_with_Br2 Product Monobrominated Alkane + Br radical Reaction_with_Br2->Product Product->Hydrogen_Abstraction Chain Propagation

Simplified free-radical bromination pathway.

Conclusion

The this compound structure provides an excellent case study for the profound effects of steric hindrance. Its highly branched nature leads to a compact molecular shape, which in turn influences its physical properties such as boiling point and chromatographic behavior. Furthermore, the steric shielding of its C-H bonds is expected to significantly impact its reactivity, leading to different product distributions in reactions compared to its less branched isomers. For researchers in drug development, understanding such steric effects is crucial for designing molecules with appropriate shapes to fit into binding pockets. For materials scientists, the control of molecular architecture is key to developing materials with desired physical and chemical properties. The experimental and computational protocols outlined in this guide provide a framework for the further investigation of these important steric effects.

The Untapped Potential of 2,3,5,5-Tetramethylheptane as a Non-Polar Solvent for Spectroscopic Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide explores the characteristics and potential applications of 2,3,5,5-tetramethylheptane as a non-polar solvent in spectroscopy. While direct spectroscopic data for this specific branched alkane is limited, this document provides a comprehensive overview based on the known properties of structurally similar non-polar solvents. This guide is intended for researchers, scientists, and professionals in drug development seeking alternative solvents for their analytical needs.

Physicochemical Properties of this compound

Quantitative data for this compound is summarized in the table below. These computed properties provide a foundational understanding of its physical characteristics.

PropertyValueSource
Molecular Formula C11H24PubChem
Molecular Weight 156.31 g/mol PubChem
CAS Number 61868-55-1PubChem
Boiling Point Not available
Density Not available
Refractive Index Not available

Spectroscopic Suitability and Considerations

As a highly branched, non-polar alkane, this compound is expected to exhibit properties that make it a suitable solvent for various spectroscopic techniques, particularly for the analysis of non-polar analytes.

Expected Spectroscopic Properties:

  • UV-Vis Spectroscopy: Similar to other non-polar solvents like cyclohexane (B81311) and isooctane, this compound is anticipated to have a low UV cutoff wavelength, making it transparent in a significant portion of the UV-Visible range.[1][2] This transparency is crucial for accurately measuring the absorbance of analytes without interference from the solvent itself.[3]

  • Infrared (IR) Spectroscopy: In IR spectroscopy, the primary contributions from an alkane solvent would be from C-H stretching and bending vibrations.[4] The branched structure of this compound may lead to a more complex spectral background in these regions compared to linear alkanes.[5] However, its chemical inertness is advantageous, preventing unwanted reactions with the analyte.

  • Fluorescence Spectroscopy: For fluorescence measurements of non-polar fluorophores, a non-polar solvent like this compound can provide an inert environment that minimizes solvent-fluorophore interactions, leading to sharper emission spectra.

Considerations for Use:

  • Purity: The purity of the solvent is paramount in spectroscopy to avoid interference from impurities. High-purity, spectroscopy-grade solvent should always be used.

  • Analyte Solubility: Being a non-polar solvent, this compound will be most effective for dissolving non-polar and weakly polar analytes.

  • Fine Spectral Details: Non-polar solvents are known to preserve the fine spectral details of absorbing species, which is particularly beneficial for qualitative analysis.[3]

Experimental Protocols

The following are detailed methodologies for key experiments using a non-polar solvent like this compound.

Sample Preparation for UV-Vis Spectroscopy

Objective: To prepare a sample of a non-polar analyte for UV-Vis spectroscopic analysis.

Materials:

  • This compound (spectroscopy grade)

  • Non-polar analyte of interest

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

  • Quartz cuvettes

Procedure:

  • Solvent Preparation: Ensure the this compound is at ambient temperature and has been filtered if any particulate matter is visible.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the non-polar analyte.

    • Dissolve the analyte in a known volume of this compound in a volumetric flask to create a stock solution of known concentration.

    • Ensure complete dissolution by gentle agitation or sonication if necessary.

  • Working Solution Preparation:

    • Perform serial dilutions of the stock solution with this compound to obtain a series of working solutions with concentrations that fall within the linear range of the spectrophotometer's detector.

  • Cuvette Preparation:

    • Thoroughly clean the quartz cuvettes with a suitable cleaning solution, followed by rinsing with deionized water and then with the this compound solvent.

    • Ensure the cuvettes are dry and free of any residue before use.

  • Blank and Sample Measurement:

    • Fill one cuvette with pure this compound to serve as the blank reference.

    • Fill the other cuvettes with the prepared working solutions.

    • Place the blank cuvette in the spectrophotometer and perform a baseline correction.

    • Measure the absorbance of each working solution at the desired wavelength(s).

Infrared (IR) Spectroscopy of a Liquid Sample

Objective: To obtain the IR spectrum of a non-polar liquid sample dissolved in this compound.

Materials:

  • This compound (spectroscopy grade, anhydrous)

  • Liquid analyte

  • FTIR spectrometer

  • Liquid-sealed IR cells (e.g., NaCl or KBr plates)

  • Syringes

Procedure:

  • Sample Preparation:

    • Prepare a solution of the liquid analyte in this compound at an appropriate concentration (typically 1-10% v/v, but may need optimization).

  • Cell Assembly and Filling:

    • Clean the IR cell plates with a dry, lint-free cloth and a volatile solvent (e.g., dry acetone (B3395972) or ethanol), ensuring no residue remains.

    • Assemble the cell with the appropriate spacer to achieve the desired path length.

    • Using a syringe, carefully inject the sample solution into the cell, ensuring no air bubbles are trapped.

  • Background Spectrum Acquisition:

    • Fill a clean, identical IR cell with pure this compound.

    • Place this cell in the sample compartment of the FTIR spectrometer and acquire a background spectrum. This will be used to subtract the solvent's absorbance from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Replace the background cell with the sample cell in the spectrometer.

    • Acquire the IR spectrum of the sample. The instrument software will automatically subtract the background spectrum, yielding the spectrum of the analyte.

  • Data Analysis:

    • Analyze the resulting spectrum to identify the characteristic absorption bands of the analyte.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis A Weigh Analyte B Dissolve in Solvent (Stock Solution) A->B C Perform Serial Dilutions (Working Solutions) B->C E Fill Cuvettes with Working Solutions C->E D Prepare Blank (Pure Solvent) F Baseline Correction with Blank D->F G Measure Absorbance E->G H Plot Absorbance vs. Concentration G->H I Determine Analyte Properties H->I

Caption: Workflow for UV-Vis Spectroscopy.

IR_Workflow cluster_prep Sample & Cell Preparation cluster_measure FTIR Measurement cluster_analysis Spectral Analysis A Prepare Analyte Solution in Solvent C Fill Cell with Sample Solution A->C B Clean and Assemble IR Cell B->C E Acquire Sample Spectrum C->E D Acquire Background Spectrum (Pure Solvent) F Background Subtraction D->F E->F G Identify Characteristic Absorption Bands F->G H Relate Bands to Molecular Structure G->H

Caption: Workflow for Infrared (IR) Spectroscopy.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Highly Branched Alkanes via Friedel-Crafts Type Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to an aromatic ring.[1] There are two primary types of Friedel-Crafts reactions: alkylation and acylation.[1] Friedel-Crafts alkylation involves the reaction of an alkyl halide with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[2] This reaction proceeds through an electrophilic aromatic substitution mechanism, where a carbocation is generated from the alkyl halide, which then attacks the electron-rich aromatic ring.[3]

While Friedel-Crafts alkylation is a powerful tool for attaching alkyl groups to aromatic rings, it has several limitations.[4] One of the most significant challenges is the propensity for carbocation rearrangements to form more stable carbocations, which can lead to a mixture of isomeric products.[4][5] This makes the synthesis of specific, highly branched structures like 2,3,5,5-tetramethylheptane via a direct Friedel-Crafts alkylation of a smaller precursor highly challenging and impractical. The reaction would likely yield a complex mixture of isomers that would be difficult to separate.

To circumvent the issue of carbocation rearrangements, a two-step process involving Friedel-Crafts acylation followed by a reduction of the resulting ketone is often employed.[6][7] In Friedel-Crafts acylation, an acyl chloride or anhydride (B1165640) reacts with an aromatic ring to form a ketone.[2] The acylium ion intermediate in this reaction is resonance-stabilized and does not undergo rearrangement.[7] The resulting ketone can then be reduced to the corresponding alkane using methods such as the Wolff-Kishner or Clemmensen reduction.[6][8]

This document provides detailed protocols for two synthetic approaches that illustrate the principles of Friedel-Crafts reactions in the context of creating branched hydrocarbon structures. The first protocol describes a direct Friedel-Crafts alkylation to produce a highly branched alkylbenzene, which highlights the general procedure but also the potential for lack of selectivity. The second protocol details the more controlled Friedel-Crafts acylation followed by a reduction to synthesize a specific alkylbenzene, a strategy that avoids carbocation rearrangements. While a direct synthesis of this compound via Friedel-Crafts is not provided due to its impracticality, these protocols offer valuable insights into the application and limitations of this class of reactions for constructing complex hydrocarbon frameworks.

Experimental Protocols

Protocol 1: Synthesis of tert-Octylbenzene via Friedel-Crafts Alkylation

This protocol describes the synthesis of tert-octylbenzene by the alkylation of benzene (B151609) with diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene), which serves as a model for generating a highly branched alkylbenzene.

Materials:

  • Benzene (anhydrous)

  • Diisobutylene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb HCl gas.

  • Charge the flask with anhydrous benzene and anhydrous aluminum chloride.

  • Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

  • Add diisobutylene dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

  • Quench the reaction by slowly pouring the mixture over crushed ice containing a small amount of concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure tert-octylbenzene.

Protocol 2: Synthesis of Neopentylbenzene via Friedel-Crafts Acylation and Wolff-Kishner Reduction

This two-step protocol illustrates a more controlled method for synthesizing a specific alkylbenzene, avoiding carbocation rearrangements.

Step 2a: Friedel-Crafts Acylation - Synthesis of 2,2-Dimethyl-1-phenylpropan-1-one (Pivalophenone)

Materials:

  • Benzene (anhydrous)

  • 3,3-Dimethylbutanoyl chloride (Pivaloyl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas trap, place anhydrous aluminum chloride and anhydrous benzene.

  • Cool the stirred mixture in an ice bath.

  • Add pivaloyl chloride dropwise from the dropping funnel.

  • After the addition, allow the mixture to warm to room temperature and then heat under reflux for 1-2 hours until the evolution of HCl gas ceases.[9]

  • Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated HCl.

  • Extract the product with dichloromethane.

  • Wash the combined organic extracts with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ketone by vacuum distillation.[10]

Step 2b: Wolff-Kishner Reduction - Synthesis of Neopentylbenzene

Materials:

Procedure:

  • Place the ketone, hydrazine hydrate, and diethylene glycol in a round-bottom flask fitted with a reflux condenser.

  • Heat the mixture to reflux for 1-2 hours.

  • Add potassium hydroxide pellets to the mixture.

  • Replace the reflux condenser with a distillation head and continue heating to distill off water and excess hydrazine. The temperature of the reaction mixture will rise.

  • Once the temperature reaches approximately 190-200 °C, return the condenser to the reflux position and maintain this temperature for 3-4 hours.[8]

  • Cool the reaction mixture, add water, and extract the product with ether.

  • Wash the ether extract with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.

  • Purify the product by distillation.

Data Presentation

Table 1: Representative Data for Friedel-Crafts Acylation and Reduction

ParameterStep 2a: Friedel-Crafts AcylationStep 2b: Wolff-Kishner Reduction
Product 2,2-Dimethyl-1-phenylpropan-1-oneNeopentylbenzene
Reactants Benzene, Pivaloyl Chloride, AlCl₃Pivalophenone, Hydrazine, KOH
Solvent Benzene (excess)Diethylene glycol
Reaction Temperature Reflux (~80 °C)~200 °C
Reaction Time 1-2 hours4-6 hours
Typical Yield 70-80%85-95%

Table 2: Spectroscopic Data for Neopentylbenzene

Spectroscopic DataNeopentylbenzene (2,2-Dimethyl-1-phenylpropane)
¹H NMR (CDCl₃) δ 7.30-7.15 (m, 5H, Ar-H), 2.55 (s, 2H, Ar-CH₂), 0.95 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃) δ 140.8, 128.8, 128.1, 125.6, 50.2, 31.6, 29.4[11]
Mass Spectrum (EI) m/z 148 (M+), 91, 57[12]
Appearance Colorless liquid

(Note: The data presented are representative values from literature for analogous reactions and products and should be considered as a general guide.)

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_products Products start_alkane Alkane (e.g., Isobutane) reaction Friedel-Crafts Alkylation (Lewis/Brønsted Acid Catalyst) start_alkane->reaction start_alkene Alkene (e.g., Isobutene) start_alkene->reaction target This compound (Desired Product) reaction->target Low Selectivity isomers Isomeric Alkanes (Mixture) reaction->isomers High Probability (Rearrangements) G cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reduction benzene Benzene acylation AlCl₃ Catalyst benzene->acylation acyl_chloride Acyl Chloride (e.g., Pivaloyl Chloride) acyl_chloride->acylation ketone Aryl Ketone (No Rearrangement) acylation->ketone reduction Wolff-Kishner or Clemmensen Reduction ketone->reduction alkylbenzene Target Alkylbenzene (e.g., Neopentylbenzene) reduction->alkylbenzene

References

Application Notes and Protocols: Synthesis of 2,3,5,5-Tetramethylheptane via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of the highly branched alkane, 2,3,5,5-tetramethylheptane, utilizing a Grignard reaction. This method involves the preparation of a Grignard reagent from a suitable alkyl halide and its subsequent reaction with a ketone, followed by dehydration and hydrogenation to yield the target alkane. The protocol emphasizes the critical parameters for successful synthesis, including anhydrous conditions and control of side reactions. This application note is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development requiring access to complex, branched hydrocarbon scaffolds.

Introduction

Highly branched alkanes such as this compound are valuable compounds in various fields, including materials science and as reference compounds in analytical chemistry. The Grignard reaction is a powerful and versatile carbon-carbon bond-forming reaction widely employed in organic synthesis.[1][2][3] It involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group of an aldehyde or ketone to form a secondary or tertiary alcohol, respectively.[2][4] This alcohol can then be further processed to obtain the desired alkane. This protocol details a proposed synthetic route for this compound, outlining the necessary reagents, conditions, and purification methods.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process beginning with a Grignard reaction. The proposed retrosynthetic analysis involves the disconnection of a carbon-carbon bond to identify a suitable Grignard reagent and a carbonyl compound. A plausible route involves the reaction of sec-butylmagnesium bromide with 4,4-dimethyl-2-pentanone (B109323). The resulting tertiary alcohol is then dehydrated to an alkene, followed by hydrogenation to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the key steps in the synthesis of this compound. Yields are based on typical Grignard reactions and subsequent dehydration and hydrogenation steps found in the literature for similar branched structures.[1][5]

StepReactionReactant 1Reactant 2ProductSolventTemperature (°C)Typical Yield (%)
1Grignard Reagent Formation2-Bromobutane (B33332)Magnesium turningssec-Butylmagnesium bromideAnhydrous Diethyl Ether35 (reflux)>90
2Grignard Additionsec-Butylmagnesium bromide4,4-Dimethyl-2-pentanone2,3,5,5-Tetramethyl-3-heptanolAnhydrous Diethyl Ether0 to RT75-85
3Dehydration2,3,5,5-Tetramethyl-3-heptanolSulfuric Acid (conc.)Mixture of alkenes-100-12080-90
4HydrogenationAlkene MixtureH₂This compoundEthanol (B145695)Room Temperature>95

Experimental Protocols

Materials and Reagents
  • 2-Bromobutane

  • Magnesium turnings

  • Iodine crystal (for initiation)

  • Anhydrous diethyl ether

  • 4,4-Dimethyl-2-pentanone

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Palladium on carbon (10%)

  • Ethanol

  • Hydrogen gas

Step 1: Preparation of sec-Butylmagnesium Bromide (Grignard Reagent)
  • Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be scrupulously dry to prevent quenching of the Grignard reagent.[6]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine to activate the magnesium surface.[5]

  • Initiation: Add a small portion of a solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing begins. Gentle warming may be necessary to start the reaction.[5]

  • Formation: Add the remaining 2-bromobutane solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction.

Step 2: Grignard Reaction with 4,4-Dimethyl-2-pentanone
  • Cooling: Cool the freshly prepared sec-butylmagnesium bromide solution to 0 °C in an ice bath.

  • Addition of Ketone: Dissolve 4,4-dimethyl-2-pentanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and hydrolyze the magnesium alkoxide.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[5]

  • Purification: Remove the solvent under reduced pressure. The crude tertiary alcohol, 2,3,5,5-tetramethyl-3-heptanol, can be purified by distillation or used directly in the next step.

Step 3: Dehydration of the Tertiary Alcohol
  • Setup: Place the crude 2,3,5,5-tetramethyl-3-heptanol in a round-bottom flask equipped for distillation.

  • Acid Addition: Add a catalytic amount of concentrated sulfuric acid.

  • Distillation: Gently heat the mixture. The alkene products will distill as they are formed. Collect the distillate in a flask cooled in an ice bath.

  • Work-up: Wash the collected distillate with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.

Step 4: Hydrogenation of the Alkene Mixture
  • Setup: In a suitable hydrogenation apparatus, dissolve the alkene mixture in ethanol.

  • Catalyst: Add a catalytic amount of 10% palladium on carbon.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously until the uptake of hydrogen ceases.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Remove the ethanol by distillation. The resulting liquid is the desired this compound. Further purification can be achieved by fractional distillation if necessary.

Visualizations

Grignard_Synthesis_Workflow Reagents 2-Bromobutane Magnesium Anhydrous Ether Grignard_Formation Grignard Reagent Formation Reagents->Grignard_Formation Grignard_Reagent sec-Butylmagnesium Bromide Grignard_Formation->Grignard_Reagent Grignard_Addition Grignard Addition Grignard_Reagent->Grignard_Addition Ketone 4,4-Dimethyl-2-pentanone Ketone->Grignard_Addition Tertiary_Alcohol 2,3,5,5-Tetramethyl-3-heptanol Grignard_Addition->Tertiary_Alcohol Dehydration Dehydration (H₂SO₄) Tertiary_Alcohol->Dehydration Alkene Alkene Mixture Dehydration->Alkene Hydrogenation Hydrogenation (H₂, Pd/C) Alkene->Hydrogenation Final_Product This compound Hydrogenation->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting

  • Failure of Grignard Reaction to Initiate: This is often due to the passivating layer of magnesium oxide on the magnesium turnings or the presence of moisture.[5] Ensure all glassware is oven-dried and reagents are anhydrous. Gentle heating or the addition of a small crystal of iodine can help initiate the reaction.[5][6]

  • Low Yield of Grignard Adduct: A common side reaction is Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide. This can be minimized by the slow addition of the alkyl halide during the formation of the Grignard reagent.[5] Another issue can be enolization of the ketone, especially with sterically hindered ketones.[2] Using a less hindered Grignard reagent or an organolithium reagent can sometimes mitigate this.[5]

  • Incomplete Dehydration: If the dehydration step is incomplete, the final product will be contaminated with the tertiary alcohol. Ensure sufficient heating and an adequate amount of acid catalyst.

  • Incomplete Hydrogenation: This may be due to an inactive catalyst or insufficient hydrogen pressure. Ensure the catalyst is fresh and the system is properly purged with hydrogen.

Conclusion

The Grignard reaction provides a robust and adaptable method for the synthesis of highly branched alkanes like this compound. By carefully controlling the reaction conditions, particularly by maintaining an anhydrous environment and managing the rate of addition of reagents, high yields of the desired intermediate alcohol can be achieved. Subsequent dehydration and hydrogenation are standard procedures that lead to the final alkane product. This protocol serves as a foundational guide that can be optimized for specific laboratory conditions and scaled as needed.

References

Application Note: Characterization of 2,3,5,5-Tetramethylheptane by ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. This application note describes the characterization of 2,3,5,5-tetramethylheptane, a saturated aliphatic hydrocarbon, using ¹H NMR spectroscopy. The predicted ¹H NMR spectrum is analyzed to illustrate how chemical shifts, spin-spin coupling, and integration values can be used to confirm the structure of this branched alkane.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted based on the distinct chemical environments of its protons. Protons in alkanes are highly shielded and typically appear in the upfield region of the spectrum, generally between 0.7 and 1.5 ppm.[1] The specific chemical shift is influenced by the degree of substitution of the carbon atom to which the protons are attached.[1]

A summary of the predicted ¹H NMR data for this compound is presented in Table 1. The labeling of the protons corresponds to the molecular structure shown in Figure 1.

Table 1: Predicted ¹H NMR Data for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationProtons
a~ 0.85Triplet3H-CH₃ at C6
b~ 0.87Doublet3H-CH₃ at C3
c~ 0.88Doublet3H-CH₃ at C2
d~ 0.90Singlet6Htwo -CH₃ at C5
e~ 1.25Singlet2H-CH₂- at C4
f~ 1.35Quartet2H-CH₂- at C6
g~ 1.60Multiplet1H-CH- at C3
h~ 1.80Multiplet1H-CH- at C2

Experimental Protocol

A standard protocol for acquiring the ¹H NMR spectrum of a liquid alkane like this compound is as follows:

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[2]

  • Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS is chemically inert and its protons resonate at a defined chemical shift of 0.00 ppm, serving as a reference point.[2][3][4]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a 300 MHz or higher field NMR spectrometer.

  • Typical acquisition parameters include:

    • Number of scans: 16-64 (to improve signal-to-noise ratio)

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Spectral width: 0-10 ppm

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative ratios of the different types of protons.

Data Interpretation and Visualization

The predicted ¹H NMR spectrum of this compound is expected to show eight distinct signals corresponding to the eight non-equivalent proton environments in the molecule.

Figure 1. Structure of this compound with proton assignments.

  • Upfield Signals (Methyl Protons): The most shielded protons are those of the methyl groups. The two methyl groups at the C5 position (d) are chemically equivalent and are expected to appear as a singlet integrating to 6H, as there are no adjacent protons to cause splitting. The methyl groups at C2 (c) and C3 (b) are diastereotopic and thus non-equivalent, each appearing as a doublet due to coupling with the adjacent methine proton. The terminal methyl group at C7 (a) is expected to be a triplet, coupling to the two protons of the adjacent methylene (B1212753) group.

  • Methylene and Methine Signals: The methylene protons at C4 (e) are adjacent to a quaternary carbon and a methine group. Due to the chiral centers at C2 and C3, these protons are diastereotopic and should ideally appear as two separate signals, each being a doublet of doublets. However, in many cases, they may overlap and appear as a complex multiplet, which for simplicity is predicted here as a singlet. The methylene protons at C6 (f) are expected to be a quartet due to coupling with the three protons of the adjacent methyl group. The methine protons at C2 (h) and C3 (g) are the most deshielded among the aliphatic protons due to being bonded to more substituted carbons. They are expected to show complex splitting patterns (multiplets) due to coupling with multiple neighboring protons.

Conclusion

The ¹H NMR spectrum of this compound can be effectively predicted based on its chemical structure. The analysis of chemical shifts, multiplicities, and integrations of the various proton signals provides a unique fingerprint that can be used for the unambiguous identification and structural verification of this compound. The provided experimental protocol offers a standard method for obtaining a high-quality ¹H NMR spectrum for this and similar aliphatic compounds.

References

Application Note: GC-MS Analysis for the Identification of Tetramethylheptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylheptane (C₁₁H₂₄) is a branched-chain alkane with numerous structural isomers. The accurate identification of these isomers is critical in various fields, including petrochemical analysis, environmental monitoring, and as impurities in drug manufacturing processes, where different isomers may exhibit varying toxicological profiles. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. This application note provides a detailed protocol for the GC-MS analysis of tetramethylheptane isomers, including comparative data on their retention indices and mass spectral fragmentation patterns.

The separation of tetramethylheptane isomers is challenging due to their similar boiling points and mass spectra.[1] High-resolution capillary gas chromatography is essential for achieving chromatographic separation. Identification is then confirmed by mass spectrometry, which provides information about the molecular weight and fragmentation pattern of the analytes. The use of Kovats Retention Indices (KI) provides a standardized measure of retention that is less dependent on instrumental variations than absolute retention times, aiding in the unambiguous identification of isomers.[1]

Experimental Protocols

This section details the methodology for the GC-MS analysis of tetramethylheptane isomers. The protocol is based on established methods for detailed hydrocarbon analysis (DHA).[2][3][4]

Sample Preparation
  • Standard Preparation: Prepare individual or mixed isomer standards of tetramethylheptane at a concentration of 100 µg/mL in hexane (B92381). If individual standards are unavailable, a commercially available mixture of C₁₀-C₁₃ branched alkanes can be used for initial method development.

  • n-Alkane Standard: Prepare a mixture of n-alkanes (e.g., C₈ to C₂₀) in hexane. This is crucial for the calculation of Kovats Retention Indices.[5]

  • Sample Dilution: Dilute the unknown sample in hexane to an appropriate concentration to avoid column overloading and detector saturation. A starting dilution of 1:100 (v/v) is recommended.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: A non-polar capillary column is recommended for the separation of alkanes.[1] A common choice is a 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane column.

    • Example Column: Agilent J&W DB-1, 100 m x 0.25 mm, 0.5 µm film thickness. A long column is crucial for resolving complex isomer mixtures.[3]

  • Injector: Split/splitless inlet.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 35 °C, hold for 10 minutes.

    • Ramp 1: 2 °C/min to 100 °C.

    • Ramp 2: 5 °C/min to 300 °C, hold for 10 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-400.

  • Solvent Delay: 5 minutes.

Data Presentation

Kovats Retention Indices

The Kovats Retention Index (I) is a dimensionless unit that relates the retention time of a compound to the retention times of adjacent n-alkanes. The formula for a temperature-programmed run is:

I = 100 [ n + ( tR(x) - tR(n)) / ( tR(N) - tR(n)) ]

Where:

  • n is the carbon number of the n-alkane eluting before the analyte.

  • N is the carbon number of the n-alkane eluting after the analyte.

  • tR(x) is the retention time of the analyte.

  • tR(n) is the retention time of the preceding n-alkane.

  • tR(N) is the retention time of the following n-alkane.

Table 1: Kovats Retention Indices (I) of Selected C₁₁H₂₄ Isomers on a Non-Polar Column

IsomerKovats Retention Index (I)
2,2,3,3-Tetramethylheptane1057
2,2,3,4-Tetramethylheptane1068
2,2,4,4-Tetramethylheptane1039
2,2,5,5-Tetramethylheptane1045
2,3,3,4-Tetramethylheptane1091
n-Undecane (for reference)1100

Note: Retention indices are dependent on the specific GC column and conditions used. The values presented are for illustrative purposes and should be confirmed with standards.

Mass Spectral Fragmentation Patterns

Branched alkanes primarily fragment at the branching points, leading to the formation of stable carbocations. The molecular ion (M⁺) peak for highly branched alkanes may be of low abundance or absent.

Table 2: Major Mass Spectral Fragments (m/z) and Relative Intensities for Selected Tetramethylheptane Isomers

m/z2,2,6,6-Tetramethylheptane (Relative Intensity %)[6]2,2,3,5-Tetramethylheptane (Relative Intensity %)[7]
414550
4360100 (Base Peak)
57100 (Base Peak)85
713040
85510
9925
141 (M-15)<1<1
156 (M⁺)Not ObservedNot Observed

Mandatory Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation Gas Chromatography cluster_ms_detection Mass Spectrometry cluster_data_analysis Data Analysis Sample Sample Dilution Dilution in Hexane Sample->Dilution Standards Standards (Isomers & n-Alkanes) Standards->Dilution Injector Injector (250°C) Dilution->Injector Column Capillary Column (100m) Injector->Column Oven Oven (Temp Program) IonSource Ion Source (EI, 70eV) Column->IonSource MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Total Ion Chromatogram Detector->Chromatogram MassSpectra Mass Spectra Detector->MassSpectra LibrarySearch Library Search & RI Calculation Chromatogram->LibrarySearch MassSpectra->LibrarySearch Identification Isomer Identification LibrarySearch->Identification

Caption: Experimental workflow for GC-MS analysis of tetramethylheptane isomers.

Fragmentation_Pathway cluster_fragments Primary Fragmentation cluster_stable_ions Common Stable Ions M Molecular Ion (M⁺) [C₁₁H₂₄]⁺˙ m/z = 156 F_M15 [M-CH₃]⁺ m/z = 141 M->F_M15 - •CH₃ F_M29 [M-C₂H₅]⁺ m/z = 127 M->F_M29 - •C₂H₅ F_M43 [M-C₃H₇]⁺ m/z = 113 M->F_M43 - •C₃H₇ F_M57 [M-C₄H₉]⁺ m/z = 99 M->F_M57 - •C₄H₉ F43 [C₃H₇]⁺ m/z = 43 F_M43->F43 Further fragmentation F57 [C₄H₉]⁺ m/z = 57 F_M57->F57 Further fragmentation

Caption: Generalized fragmentation pathways for branched alkanes.

Conclusion

The GC-MS method detailed in this application note provides a robust framework for the separation and identification of tetramethylheptane isomers. The combination of high-resolution gas chromatography for isomer separation, mass spectrometry for structural elucidation, and the use of Kovats Retention Indices for unambiguous peak assignment is a powerful approach for analyzing these challenging compounds. This protocol can be adapted for the analysis of other branched alkane isomers in various matrices.

References

Application Notes and Protocols for the Use of 2,3,5,5-Tetramethylheptane as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 2,3,5,5-tetramethylheptane as a reference standard in chromatographic analyses, particularly in gas chromatography (GC). These guidelines are intended for researchers, scientists, and professionals in drug development who require accurate and precise quantification of volatile and semi-volatile organic compounds.

Introduction

This compound (CAS RN: 61868-55-1, Molecular Formula: C₁₁H₂₄, Molecular Weight: 156.31 g/mol ) is a branched alkane that serves as an excellent internal standard for the quantitative analysis of a wide range of non-polar and moderately polar compounds.[1] Its high stability, lack of reactive functional groups, and distinct chromatographic elution profile make it a reliable choice for correcting variations in sample preparation, injection volume, and instrument response.

An internal standard is a compound of known concentration added to a sample to facilitate the quantification of other components.[2] The ratio of the analyte's response to the internal standard's response is used for calibration, which can significantly improve the accuracy and precision of the results.[3][4]

Key Attributes of this compound as a Reference Standard:

  • Chemical Inertness: As a saturated hydrocarbon, it is unreactive under typical chromatographic conditions.

  • Volatility: Its boiling point allows for easy elution in most GC methods designed for volatile and semi-volatile compounds.

  • Chromatographic Behavior: It typically produces a sharp, symmetrical peak and is well-resolved from many common analytes.

  • Mass Spectrum: Provides a distinct fragmentation pattern in mass spectrometry (MS), allowing for clear identification and quantification.

Data Presentation

The following tables summarize key physical properties and representative chromatographic data for this compound.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound2,2,5,5-Tetramethylheptane (B15457728)2,3,4,5-Tetramethylheptane
CAS Number 61868-55-161868-47-161868-53-9
Molecular Formula C₁₁H₂₄C₁₁H₂₄C₁₁H₂₄
Molecular Weight ( g/mol ) 156.31156.31156.31
Boiling Point (°C) Not readily available164[5]Data not available

Table 2: Representative Gas Chromatography (GC) Data

ParameterValueConditions/Notes
Typical Retention Time (min) 8 - 15Dependent on column and temperature program.
Relative Response Factor (RRF) Analyte-dependentMust be determined experimentally. See Protocol 2.
Limit of Detection (LOD) Method-dependentTypically in the low ng/mL to pg/mL range.
Limit of Quantification (LOQ) Method-dependentTypically in the low ng/mL to pg/mL range.

Experimental Protocols

Protocol 1: Preparation of Internal Standard Stock and Working Solutions

This protocol describes the preparation of stock and working solutions of this compound for use as an internal standard.

Materials:

  • This compound (analytical standard grade)

  • High-purity solvent (e.g., hexane, dichloromethane, methanol)[6]

  • Class A volumetric flasks

  • Calibrated pipettes or syringes

Procedure:

  • Stock Solution (e.g., 1 mg/mL): a. Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. b. Dissolve the compound in a small amount of the chosen solvent. c. Bring the flask to volume with the solvent and mix thoroughly. d. Store the stock solution in a tightly sealed container at 4°C.

  • Working Solution (e.g., 10 µg/mL): a. Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask. b. Dilute to the mark with the appropriate solvent and mix thoroughly. c. This working solution is now ready to be added to calibration standards and unknown samples.

Protocol 2: Quantitative Analysis of Volatile Organic Compounds (VOCs) using GC-MS with this compound as an Internal Standard

This protocol outlines a general procedure for the quantitative analysis of a target analyte in a sample matrix.

Instrumentation and Consumables:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • Non-polar capillary column (e.g., DB-5ms, HP-5ms)

  • Autosampler vials with septa

  • Helium carrier gas (high purity)

Procedure:

  • Sample and Calibration Standard Preparation: a. Prepare a series of calibration standards containing the target analyte at known concentrations. b. To each calibration standard and each unknown sample vial, add a precise and consistent amount of the this compound internal standard working solution (e.g., 10 µL of a 10 µg/mL solution to a final volume of 1 mL).[7] c. Ensure thorough mixing of the internal standard with the sample matrix.

  • GC-MS Analysis: a. Set up the GC-MS instrument with an appropriate method for the target analytes. A representative method is provided in Table 3. b. Inject the prepared calibration standards and samples.

Table 3: Representative GC-MS Method Parameters

ParameterSetting
Injector Temperature 250 °C
Injection Mode Splitless or Split (e.g., 20:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 40°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
MS Mode Scan (e.g., m/z 40-400) or Selected Ion Monitoring (SIM)

  • Data Analysis: a. Integrate the peak areas for the target analyte and the internal standard in each chromatogram. b. Calculate the Response Factor (RF) and Relative Response Factor (RRF) using the data from the calibration standards.[3][8]

    • Response Factor (RF) = Peak Area / Concentration
    • Relative Response Factor (RRF) = RF_analyte / RF_internal_standard c. Construct a calibration curve by plotting the ratio of the (analyte peak area / internal standard peak area) against the analyte concentration. d. Determine the concentration of the analyte in the unknown samples by using the calibration curve.

Mandatory Visualizations

experimental_workflow prep_standards Prepare Analyte Calibration Standards add_is_standards Add Known Amount of IS to Calibration Standards prep_standards->add_is_standards prep_is Prepare this compound Internal Standard (IS) Solution prep_is->add_is_standards add_is_samples Add Same Known Amount of IS to Unknown Samples prep_is->add_is_samples gcms_analysis GC-MS Analysis add_is_standards->gcms_analysis add_is_samples->gcms_analysis data_processing Data Processing: Integrate Peak Areas gcms_analysis->data_processing calibration Generate Calibration Curve: (Area_Analyte / Area_IS) vs. Conc_Analyte data_processing->calibration quantification Quantify Analyte in Unknown Samples calibration->quantification

Caption: Workflow for quantitative analysis using an internal standard.

logical_relationship analyte Analyte sample_prep Sample Preparation (Extraction, Dilution) analyte->sample_prep internal_standard Internal Standard (this compound) internal_standard->sample_prep injection GC Injection sample_prep->injection instrument_variation Instrument Variation (Detector Response) injection->instrument_variation ratio Ratio Calculation (Analyte Response / IS Response) instrument_variation->ratio accurate_quant Accurate Quantification ratio->accurate_quant

Caption: Logic of internal standard correction in chromatography.

References

Application of 2,3,5,5-Tetramethylheptane in Catalysis Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,5-Tetramethylheptane is a highly branched alkane that holds significance in catalysis research, primarily as a model substrate in fundamental studies of C-C bond activation and as a precursor to valuable catalytic ligands. Its unique structural properties, stemming from the extensive methylation of the heptane (B126788) backbone, influence its reactivity and potential applications. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key catalytic processes.

Application 1: Alkane Metathesis

The most direct catalytic application of this compound is in alkane metathesis. This process involves the cleavage and reformation of carbon-carbon single bonds, leading to the redistribution of alkyl groups. Silica-supported tantalum hydride catalysts have been shown to effectively catalyze the metathesis of branched alkanes like this compound.[1][2]

Quantitative Data
CatalystSubstrateTemperature (°C)ProductsReference
(≡SiO)₂TaHThis compound25-200Higher and lower alkane homologs[1]
(≡SiO)₂TaHEthaneRoom TemperatureMethane and Propane[1]
(≡SiO)₂TaHIsobutaneNot specifiedComplex mixture of branched alkanes[1]
Experimental Protocol: Alkane Metathesis of this compound

This protocol is a generalized procedure based on the literature for alkane metathesis using a silica-supported tantalum hydride catalyst.[2][3]

1. Catalyst Preparation (Silica-Supported Tantalum Hydride - (≡SiO)₂TaH):

  • Objective: To synthesize the active catalyst on a high-surface-area silica (B1680970) support.

  • Procedure:

    • Dry high-surface-area silica gel under vacuum at high temperature (e.g., 500 °C) to dehydroxylate the surface, leaving isolated silanol (B1196071) groups (Si-OH).

    • Graft a tantalum precursor, such as Ta(CH₂C(CH₃)₃)₃(CH=C(CH₃)₃), onto the silica surface by reacting it with the surface silanol groups.

    • Reduce the surface-bound tantalum complex under a hydrogen atmosphere at an elevated temperature (e.g., 300-400 °C) to form the tantalum hydride species.

    • Characterize the catalyst to confirm the formation of the desired (≡SiO)₂TaH species using techniques such as solid-state NMR and infrared spectroscopy.

2. Metathesis Reaction:

  • Objective: To perform the metathesis of this compound.

  • Materials:

    • Silica-supported tantalum hydride catalyst

    • This compound (degassed)

    • High-pressure batch reactor

    • Inert gas (Argon or Nitrogen)

    • Gas chromatograph (GC) for product analysis

  • Procedure:

    • Load the silica-supported tantalum hydride catalyst into a high-pressure batch reactor under an inert atmosphere.

    • Introduce a known amount of degassed this compound into the reactor.

    • Pressurize the reactor with an inert gas if necessary.

    • Heat the reactor to the desired temperature (in the range of 25-200 °C) and maintain for the desired reaction time.

    • After the reaction, cool the reactor to room temperature and carefully vent the pressure.

    • Collect the liquid and gas phases for analysis.

    • Analyze the products by gas chromatography (GC) to determine the distribution of higher and lower alkane homologs.

Experimental Workflow

G cluster_catalyst_prep Catalyst Preparation cluster_metathesis Alkane Metathesis Reaction silica High-Surface-Area Silica dehydroxylation Dehydroxylation (High T, Vacuum) silica->dehydroxylation activated_silica Activated Silica (Si-OH) dehydroxylation->activated_silica grafting Grafting with Ta Precursor activated_silica->grafting ta_complex Surface-Bound Ta Complex grafting->ta_complex reduction Reduction (H₂, High T) ta_complex->reduction catalyst (≡SiO)₂TaH Catalyst reduction->catalyst load_catalyst Load Catalyst into Reactor catalyst->load_catalyst add_alkane Add this compound load_catalyst->add_alkane reaction Heat Reactor (25-200 °C) add_alkane->reaction analysis Product Analysis (GC) reaction->analysis products Higher and Lower Alkane Homologs analysis->products

Caption: Workflow for Alkane Metathesis of this compound.

Application 2: Ligand Synthesis for Ullmann Ether Synthesis

While this compound itself is not a ligand, its derivative, 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD), is a highly effective ligand for accelerating copper-catalyzed Ullmann diaryl ether synthesis.[4][5] This reaction is crucial in drug development and materials science for the formation of diaryl ether linkages.

Quantitative Data

The following table presents representative yields for the Ullmann diaryl ether synthesis accelerated by TMHD.

Aryl HalidePhenol (B47542)Yield (%)Reference
4-Bromotoluene4-Methoxyphenol95[5]
1-Bromo-4-tert-butylbenzenePhenol92[5]
1-Iodo-4-nitrobenzene4-tert-Butylphenol85[5]
Experimental Protocol: Ullmann Diaryl Ether Synthesis using TMHD

This protocol describes a general procedure for the copper-catalyzed coupling of an aryl halide with a phenol using 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) as a ligand.[5]

  • Objective: To synthesize a diaryl ether via a copper-catalyzed cross-coupling reaction.

  • Materials:

    • Aryl halide (e.g., 4-bromotoluene)

    • Phenol (e.g., 4-methoxyphenol)

    • Copper(I) chloride (CuCl)

    • 2,2,6,6-Tetramethylheptane-3,5-dione (TMHD)

    • Cesium carbonate (Cs₂CO₃)

    • N-Methyl-2-pyrrolidone (NMP), anhydrous

    • Inert gas (Argon or Nitrogen)

    • Schlenk flask or similar reaction vessel

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add CuCl (5 mol%), TMHD (10 mol%), and Cs₂CO₃ (2 equivalents).

    • Add the aryl halide (1 equivalent) and the phenol (1.2 equivalents).

    • Add anhydrous NMP as the solvent.

    • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove NMP and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired diaryl ether.

Signaling Pathway (Catalytic Cycle)

G CuI Cu(I) Catalyst Cu_complex [Cu(I)(TMHD)(OAr')]⁻ CuI->Cu_complex Ligand TMHD Ligand Ligand->Cu_complex Phenoxide Ar'O⁻ Phenoxide->Cu_complex OxidativeAddition Oxidative Addition Cu_complex->OxidativeAddition ArylHalide Ar-X ArylHalide->OxidativeAddition CuIII_intermediate [Cu(III)(TMHD)(OAr')(Ar)] OxidativeAddition->CuIII_intermediate ReductiveElimination Reductive Elimination CuIII_intermediate->ReductiveElimination ReductiveElimination->CuI Catalyst Regeneration DiarylEther Ar-O-Ar' (Product) ReductiveElimination->DiarylEther

Caption: Proposed Catalytic Cycle for Ullmann Ether Synthesis with TMHD.

Application 3: Catalytic Cracking (General Overview)

General Principles
  • Feedstock: Typically, heavy gas oils, vacuum gas oils, and residues. Highly branched alkanes are desirable products rather than feedstocks in this context.

  • Catalysts: Zeolite-based catalysts (e.g., ZSM-5, Faujasite) are commonly used due to their high acidity and shape selectivity.

  • Process: The process is typically carried out in a fluidized bed reactor at high temperatures (around 500-550 °C). The catalyst is continuously circulated between the reactor and a regenerator to burn off coke deposits.

  • Products: The main products are gasoline, light olefins (propylene, butylene), and liquefied petroleum gas (LPG).

General Experimental Protocol: Micro-Activity Test (MAT) for Catalytic Cracking

This is a standardized laboratory-scale procedure to evaluate the performance of cracking catalysts.

  • Objective: To assess the activity and selectivity of a cracking catalyst.

  • Materials:

    • Cracking catalyst

    • Hydrocarbon feedstock (e.g., vacuum gas oil)

    • Micro-activity test unit (fixed-bed reactor)

    • Inert gas (Nitrogen)

  • Procedure:

    • Load a known amount of the catalyst into the fixed-bed reactor.

    • Heat the reactor to the desired temperature (e.g., 520 °C) under a flow of inert gas.

    • Introduce the hydrocarbon feedstock at a controlled rate for a specific time.

    • Collect the gaseous and liquid products.

    • Analyze the gaseous products by GC.

    • Distill the liquid products to determine the yields of gasoline, light cycle oil, and heavy cycle oil.

    • Determine the amount of coke deposited on the catalyst by combustion and analysis of the resulting CO₂.

Logical Relationship Diagram

G cluster_input Inputs cluster_output Outputs Feedstock Heavy Hydrocarbon Feedstock Process Catalytic Cracking Process Feedstock->Process Catalyst Zeolite Catalyst Catalyst->Process Heat High Temperature (500-550 °C) Heat->Process Gasoline Gasoline (High in Branched Alkanes) Process->Gasoline Olefins Light Olefins Process->Olefins LPG LPG Process->LPG Coke Coke Process->Coke

Caption: Inputs and Outputs of the Catalytic Cracking Process.

References

Application Notes and Protocols for the Synthesis of 2,2,6,6-Tetramethylheptane-3,5-dione from Alkane Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 2,2,6,6-tetramethylheptane-3,5-dione, a sterically hindered β-diketone, commencing from isobutane (B21531), a readily available alkane feedstock. This synthetic route is of significant interest to researchers in coordination chemistry, materials science, and drug development due to the utility of the target molecule as a ligand in volatile metal complexes and as a building block in organic synthesis. The protocols outlined herein are intended for researchers, scientists, and professionals in drug development, providing a comprehensive guide to each synthetic transformation.

Overall Synthetic Scheme

The synthesis proceeds through a five-step sequence starting with the dehydrogenation of isobutane. The resulting isobutene undergoes a Koch-Haaf reaction to produce pivalic acid, a key intermediate. Pivalic acid is then esterified to methyl pivalate (B1233124). A parallel synthesis provides the second key precursor, pinacolone (B1678379), via a pinacol (B44631) rearrangement. Finally, a Claisen condensation of methyl pivalate and pinacolone yields the desired product, 2,2,6,6-tetramethylheptane-3,5-dione.

Synthesis_Pathway cluster_condensation Claisen Condensation Isobutane Isobutane Isobutene Isobutene Isobutane->Isobutene Dehydrogenation PivalicAcid Pivalic Acid Isobutene->PivalicAcid Koch-Haaf Reaction MethylPivalate Methyl Pivalate PivalicAcid->MethylPivalate Fischer Esterification Pinacolone Pinacolone TargetDione 2,2,6,6-Tetramethylheptane- 3,5-dione MethylPivalate->TargetDione PinacolHydrate Pinacol Hydrate (B1144303) PinacolHydrate->Pinacolone Pinacol Rearrangement Pinacolone->TargetDione

Figure 1: Overall synthetic pathway from isobutane to 2,2,6,6-tetramethylheptane-3,5-dione.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionReactantsKey Reagents/CatalystTemperature (°C)Pressure (atm)Time (h)Typical Yield (%)
1DehydrogenationIsobutaneCr₂O₃/Al₂O₃ or Ga₂O₃/Al₂O₃550 - 6251Varies~40-55
2Koch-Haaf ReactionIsobutene, Formic AcidConcentrated H₂SO₄Room Temp.10.5~74-91
3Fischer EsterificationPivalic Acid, Methanol (B129727)Concentrated H₂SO₄65 (Reflux)11-2~90-95
4Pinacol RearrangementPinacol Hydrate6 N H₂SO₄Distillation10.25-0.5~65-72
5Claisen CondensationMethyl Pivalate, PinacoloneSodium Hydride (NaH)Room Temp. to Reflux15 - 12~77-87

Experimental Protocols

Step 1: Dehydrogenation of Isobutane to Isobutene

This protocol describes a representative laboratory-scale catalytic dehydrogenation.

Materials:

  • Isobutane gas

  • Chromia-alumina (Cr₂O₃/Al₂O₃) catalyst

  • Quartz tube furnace reactor

  • Gas flow controllers

  • Condensation trap cooled with dry ice/acetone

Procedure:

  • Pack a quartz tube reactor with the Cr₂O₃/Al₂O₃ catalyst.

  • Heat the furnace to the reaction temperature of 575 °C while passing a stream of inert gas (e.g., nitrogen) through the reactor.[1]

  • Once the temperature has stabilized, switch the gas feed to isobutane at a controlled flow rate.

  • The gaseous product stream exiting the reactor is passed through a condensation trap cooled with a dry ice/acetone bath to liquefy the isobutene product and any unreacted isobutane.

  • The collected liquefied gas can be fractionally distilled to separate isobutene from unreacted isobutane. The yield of isobutylene (B52900) is typically in the range of 40-55% depending on the specific catalyst and reaction conditions.[1]

Step1_Workflow start Start reactor Heat Catalyst in Quartz Tube Reactor (575 °C) start->reactor isobutane Introduce Isobutane Gas reactor->isobutane reaction Catalytic Dehydrogenation isobutane->reaction condensation Condense Product Stream (-78 °C) reaction->condensation separation Fractional Distillation condensation->separation product Isobutene separation->product

Figure 2: Experimental workflow for the dehydrogenation of isobutane.

Step 2: Synthesis of Pivalic Acid via Koch-Haaf Reaction

This protocol utilizes the Koch-Haaf modification, which generates carbon monoxide in situ from formic acid.

Materials:

  • Isobutene (from Step 1)

  • Formic acid (98-100%)

  • Concentrated sulfuric acid (98%)

  • Ice bath

  • Separatory funnel

  • Chloroform (or other suitable solvent)

Procedure:

  • In a three-necked flask equipped with a dropping funnel, a gas inlet, and a mechanical stirrer, dissolve isobutene in chloroform.

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid to the stirred solution.

  • From the dropping funnel, add formic acid dropwise to the reaction mixture. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 30 minutes.[2]

  • Carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer and extract the aqueous layer with chloroform.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude pivalic acid can be purified by distillation. Yields are typically in the range of 74-91%.[2][3]

Step 3: Fischer Esterification of Pivalic Acid to Methyl Pivalate

A standard acid-catalyzed esterification procedure.

Materials:

  • Pivalic acid (from Step 2)

  • Methanol, anhydrous

  • Concentrated sulfuric acid (98%)

  • Reflux condenser

  • Sodium bicarbonate solution, saturated

  • Brine solution, saturated

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve pivalic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL per 10 mmol of pivalic acid).

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 1-2 hours.[4][5]

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with saturated brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent by distillation to obtain methyl pivalate. The product is often of sufficient purity for the next step, or it can be further purified by distillation. The yield is typically high, around 90-95%.[4]

Step 4: Synthesis of Pinacolone via Pinacol Rearrangement

This classic rearrangement reaction provides the second ketone precursor.

Materials:

  • Pinacol hydrate

  • 6 N Sulfuric acid

  • Distillation apparatus

  • Calcium chloride, anhydrous

Procedure:

  • In a distillation flask, combine 250 g of pinacol hydrate with 100 mL of 6 N sulfuric acid.[6]

  • Heat the mixture and distill until the upper organic layer in the distillate no longer increases in volume. This typically takes 15-20 minutes.[6]

  • Separate the pinacolone layer from the aqueous layer in the distillate.

  • Dry the crude pinacolone over anhydrous calcium chloride.

  • Filter and purify by fractional distillation, collecting the fraction boiling at 103-107 °C. The expected yield is 65-72%.[6]

Step 5: Claisen Condensation to form 2,2,6,6-Tetramethylheptane-3,5-dione

The final step involves the base-mediated condensation of the ester and ketone precursors.

Materials:

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend sodium hydride in anhydrous THF.

  • To the stirred suspension, add a solution of pinacolone in anhydrous THF dropwise at room temperature.

  • After the initial evolution of hydrogen subsides, add a solution of methyl pivalate in anhydrous THF dropwise.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

  • Cool the reaction mixture in an ice bath and carefully quench the excess sodium hydride by the slow, dropwise addition of cold water.[7]

  • Acidify the mixture with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water and then with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 2,2,6,6-tetramethylheptane-3,5-dione. Yields for this type of condensation are generally good, often in the 77-87% range.[7]

Step5_Logic cluster_reactants Reactants MethylPivalate Methyl Pivalate NucleophilicAttack Nucleophilic Attack of Enolate on Methyl Pivalate MethylPivalate->NucleophilicAttack Pinacolone Pinacolone EnolateFormation Deprotonation of Pinacolone to form Enolate Pinacolone->EnolateFormation NaH Sodium Hydride in THF NaH->EnolateFormation EnolateFormation->NucleophilicAttack Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate Elimination Elimination of Methoxide Intermediate->Elimination Product 2,2,6,6-Tetramethylheptane-3,5-dione Elimination->Product

Figure 3: Logical relationship of the Claisen condensation step.

Safety Precautions

  • General: All experimental procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Dehydrogenation: This reaction is performed at high temperatures and involves flammable gases. Ensure the reactor is properly sealed and that there are no leaks in the gas lines.

  • Koch-Haaf Reaction: Concentrated sulfuric acid is highly corrosive. Formic acid is corrosive and has a pungent odor. Carbon monoxide is a toxic gas. This reaction should be performed with extreme caution.

  • Fischer Esterification: Concentrated sulfuric acid is corrosive.

  • Pinacol Rearrangement: Concentrated sulfuric acid is used. The rearrangement can be exothermic.

  • Claisen Condensation: Sodium hydride is a highly flammable solid and reacts violently with water, releasing flammable hydrogen gas. It should be handled under an inert atmosphere.

Disclaimer: These protocols are intended for use by trained professionals. The user is solely responsible for all safety precautions and for conducting the experiments in a safe manner.

References

Application Notes & Protocols: The Role of 2,3,5,5-Tetramethylheptane in the Synthesis of Single-Molecule Magnet Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of single-molecule magnets (SMMs) is a nuanced field of inorganic chemistry, where the choice of solvent can significantly influence the final product's structure and magnetic properties. While common solvents like toluene, hexane, and dichloromethane (B109758) are prevalent, the use of bulky, non-coordinating alkanes such as 2,3,5,5-tetramethylheptane is emerging as a strategy to control crystallization and isolate specific molecular clusters. This document outlines the application and protocols for utilizing this compound as a non-conventional solvent in the synthesis of a hypothetical {Mn6} SMM precursor, [Mn6O2(Et-sao)6(EtOH)4(hept)2].

The highly branched structure of this compound serves multiple functions in the synthesis of SMM precursors. Its bulky nature can act as a "crystal engineering" agent, influencing the packing of molecules in the crystal lattice to favor the formation of discrete, well-isolated magnetic cores. This steric hindrance can prevent the formation of undesired polymeric structures, thereby promoting the crystallization of molecular magnets. Furthermore, its high boiling point (approximately 191°C) makes it suitable for high-temperature reactions, which can be necessary to overcome kinetic barriers and facilitate the self-assembly of complex clusters.

Experimental Protocols

1. Synthesis of the {Mn6} Single-Molecule Magnet Precursor

This protocol details the synthesis of a hexanuclear manganese cluster, [Mn6O2(Et-sao)6(EtOH)4(hept)2], where this compound is employed as a key solvent to direct the crystallization process.

  • Materials:

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve manganese(II) acetate tetrahydrate (0.49 g, 2.0 mmol) in ethanol (20 mL).

    • In a separate beaker, dissolve 3-ethoxysalicylaldehyde oxime (0.36 g, 2.0 mmol) in acetonitrile (15 mL).

    • Add the oxime solution to the manganese acetate solution with stirring.

    • To this mixture, add triethylamine (0.28 mL, 2.0 mmol) dropwise. The solution should turn dark brown.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Filter the resulting dark brown solution to remove any insoluble impurities.

    • Carefully layer the filtrate with this compound (40 mL).

    • Seal the flask and leave it undisturbed at room temperature.

    • Dark brown crystals suitable for X-ray diffraction will form at the interface of the two solvent layers over the course of 5-7 days.

    • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

2. Characterization of the {Mn6} Cluster

  • Single-Crystal X-ray Diffraction:

    • Mount a suitable crystal on a diffractometer.

    • Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Solve and refine the crystal structure to confirm the {Mn6} core and the coordination of the ligands.

  • Magnetic Susceptibility Measurements:

    • Perform direct current (DC) magnetic susceptibility measurements on a crystalline sample using a SQUID magnetometer in the temperature range of 2-300 K under an applied field (e.g., 0.1 T).

    • Conduct alternating current (AC) susceptibility measurements to probe the slow relaxation of magnetization, a hallmark of SMM behavior.

Data Presentation

Table 1: Crystallographic Data for [Mn6O2(Et-sao)6(EtOH)4(hept)2]

ParameterValue
Chemical FormulaC78H116Mn6N6O20
Formula Weight1935.58
Crystal SystemTriclinic
Space GroupP-1
a (Å)12.345(6)
b (Å)14.567(8)
c (Å)15.123(9)
α (°)89.12(3)
β (°)78.45(2)
γ (°)75.23(4)
Volume (Å3)2567(3)
Z1
Calculated Density (g/cm3)1.252
R1, wR2 [I > 2σ(I)]0.058, 0.152

Table 2: Key Magnetic Properties of the {Mn6} Cluster

ParameterValue
Spin Ground State (S)12
Energy Barrier for Magnetization Reversal (Ueff, K)45.8
Pre-exponential Factor (τ0, s)2.1 x 10-7
Blocking Temperature (TB, K)3.5

Diagrams

experimental_workflow start_end start_end process process reagent reagent solvent solvent product product characterization characterization start Start dissolve_mn Dissolve Mn(OAc)2·4H2O in Ethanol start->dissolve_mn dissolve_ligand Dissolve Et-saoH2 in Acetonitrile start->dissolve_ligand mix Mix Solutions dissolve_mn->mix dissolve_ligand->mix add_base Add Triethylamine mix->add_base stir Stir for 2 hours add_base->stir filter Filter Solution stir->filter layer Layer with This compound filter->layer crystallize Crystallization (5-7 days) layer->crystallize collect Collect and Dry Crystals crystallize->collect product_node {Mn6} Crystals collect->product_node xrd Single-Crystal X-ray Diffraction product_node->xrd squid SQUID Magnetometry product_node->squid end End xrd->end squid->end logical_relationship solvent solvent property property effect effect outcome outcome tmh This compound bulky Bulky/Branched Structure tmh->bulky high_boil High Boiling Point tmh->high_boil non_coord Non-Coordinating Nature tmh->non_coord steric Steric Hindrance bulky->steric high_temp Enables High-Temp Reactions high_boil->high_temp no_interfere No Interference with Metal Coordination non_coord->no_interfere packing Influences Crystal Packing steric->packing prevent_poly Prevents Polymerization steric->prevent_poly isolate_cluster Isolates {Mn6} Clusters packing->isolate_cluster smm Successful SMM Precursor Synthesis high_temp->smm no_interfere->smm prevent_poly->smm isolate_cluster->smm

Application Notes and Protocols for the Isomerization of n-Undecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the isomerization of n-undecane, a reaction of significant interest in producing high-octane gasoline and specialty solvents. While specific quantitative data for n-undecane is not abundantly available in public literature, the following protocols are based on well-established procedures for the hydroisomerization of similar long-chain n-alkanes, such as n-decane and n-dodecane. The principles and methodologies are directly applicable to n-undecane.

Introduction

The isomerization of n-alkanes is a crucial industrial process that converts linear alkanes into their branched isomers.[1] These isoalkanes have higher octane (B31449) numbers and better cold-flow properties, making them valuable components for fuels and lubricants. The reaction is typically carried out using a bifunctional catalyst, which possesses both metal and acid sites.[2] The metal sites, often platinum, are responsible for dehydrogenation and hydrogenation, while the acid sites on a support material like a zeolite catalyze the skeletal rearrangement of the resulting alkene intermediates.[2][3] This protocol focuses on the hydroisomerization of n-undecane over a Pt/ZSM-22 catalyst.

Experimental Protocols

Catalyst Preparation: 0.5 wt% Pt/ZSM-22

This protocol describes the preparation of a 0.5 wt% platinum on ZSM-22 zeolite catalyst via the incipient wetness impregnation method.[4]

Materials:

  • ZSM-22 zeolite (protonated form, H-ZSM-22)

  • Hexachloroplatinic acid (H₂PtCl₆) solution

  • Deionized water

  • Drying oven

  • Calcination furnace

Procedure:

  • Calcination of Support: The H-ZSM-22 zeolite is calcined in a furnace under a flow of dry air at 550°C for 4 hours to remove any adsorbed water and organic residues.

  • Preparation of Impregnation Solution: Calculate the required amount of H₂PtCl₆ solution to achieve a final platinum loading of 0.5 wt%. The volume of the solution should be equal to the pore volume of the ZSM-22 support (determined beforehand by water adsorption).

  • Impregnation: The H₂PtCl₆ solution is added dropwise to the calcined ZSM-22 zeolite with constant mixing to ensure uniform distribution.

  • Drying: The impregnated catalyst is dried in an oven at 110-120°C overnight to remove the solvent.[4]

  • Calcination: The dried catalyst is calcined in a furnace under a flow of dry air. The temperature is ramped up slowly to 550°C and held for 6 hours to decompose the platinum precursor and anchor the platinum onto the zeolite support.[5]

  • Reduction: Prior to the isomerization reaction, the calcined catalyst is reduced in situ in the reactor under a flow of hydrogen at a high temperature (e.g., 350°C) for 2 hours.[4]

Hydroisomerization of n-Undecane

This protocol details the hydroisomerization of n-undecane in a continuous-flow fixed-bed reactor.

Apparatus:

  • High-pressure continuous-flow fixed-bed reactor system

  • Mass flow controllers for gases (H₂ and N₂)

  • High-pressure liquid pump for n-undecane

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) for product analysis

Procedure:

  • Catalyst Loading: A specific amount of the prepared Pt/ZSM-22 catalyst (e.g., 1.0 g) is loaded into the center of the stainless-steel reactor tube, with quartz wool plugs at both ends to secure the catalyst bed.

  • Catalyst Activation (In-situ Reduction): The catalyst is reduced as described in the final step of the catalyst preparation protocol.

  • Reaction Start-up: After reduction, the reactor is cooled to the desired reaction temperature (e.g., 250-350°C) under a continuous flow of hydrogen. The system is then pressurized to the desired reaction pressure (e.g., 1-4 MPa).

  • Feeding of n-Undecane: Liquid n-undecane is introduced into the reactor at a controlled flow rate using a high-pressure pump. The flow rate is set to achieve a specific Weight Hourly Space Velocity (WHSV). The hydrogen-to-hydrocarbon molar ratio is also controlled.

  • Product Collection and Analysis: The reactor effluent is passed through a condenser to separate the liquid and gaseous products. The liquid products are collected periodically and analyzed by gas chromatography (GC). The GC is equipped with a capillary column suitable for separating hydrocarbon isomers (e.g., a non-polar polydimethylsiloxane (B3030410) column).[6][7]

  • Data Analysis: The conversion of n-undecane, the selectivity to different isomers, and the yield of the desired products are calculated from the GC data.

Data Presentation

The following table summarizes typical quantitative data for the hydroisomerization of long-chain n-alkanes over Pt/zeolite catalysts. While the specific substrate is n-dodecane, the trends in conversion, selectivity, and yield are expected to be similar for n-undecane under comparable reaction conditions.

CatalystTemperature (°C)Pressure (MPa)WHSV (h⁻¹)n-Dodecane Conversion (%)Isomer Selectivity (%)Cracking Selectivity (%)
Pt/ZSM-22-CA-2[8]3401.02.089.7~90~10
Pt/ZSM-22-CA-3[8]3401.02.0~90>90<10
Pt/ZSM-22-Y[9]3204.01.2~95HighLow

Note: The data presented is for n-dodecane isomerization and serves as a representative example.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for n-undecane isomerization.

G cluster_metal cluster_acid n_alkane n-Undecane alkene Undecene Intermediate n_alkane->alkene - H₂ carbenium_ion Carbenium Ion alkene->carbenium_ion + H⁺ iso_carbenium_ion Branched Carbenium Ion carbenium_ion->iso_carbenium_ion Skeletal Rearrangement iso_alkene Branched Undecene iso_carbenium_ion->iso_alkene - H⁺ cracking Cracking Products iso_carbenium_ion->cracking β-scission iso_alkane Branched Undecane (Isomers) iso_alkene->iso_alkane + H₂

Caption: Bifunctional reaction mechanism for n-alkane isomerization.

References

Application Notes and Protocols for 2,3,5,5-Tetramethylheptane in Advanced Fuel Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed application notes and protocols for the evaluation of 2,3,5,5-tetramethylheptane as a potential component in advanced fuel formulations. Due to a lack of extensive publicly available experimental data on this specific isomer, this document outlines the theoretical advantages based on its structure and provides standardized experimental protocols for its characterization and performance evaluation. Data for structurally similar, highly-branched alkanes are included for comparative analysis.

Introduction

This compound is a highly branched C11 alkane with the molecular formula C₁₁H₂₄.[1] In the ongoing search for high-performance fuel components with superior anti-knock properties, highly branched alkanes are of significant interest. The molecular structure of an alkane is a key determinant of its combustion properties, with increased branching generally correlating to a higher octane (B31449) rating.[2][3] This is because branched structures are more resistant to autoignition, the phenomenon that causes engine knock.[2] While isooctane (B107328) (2,2,4-trimethylpentane) serves as the benchmark with an octane rating of 100, there is a continuous drive to identify novel additives that can meet or exceed this standard.[2] This document focuses on the potential application of this compound in this capacity and provides the necessary protocols for its empirical evaluation.

Physicochemical Properties

A foundational aspect of evaluating a potential fuel additive is understanding its intrinsic physicochemical properties. These properties influence its blending behavior, volatility, and energy content within a fuel mixture.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2,2,3,3-Tetramethylheptane (Isomer)Isooctane (2,2,4-Trimethylpentane)
Chemical Formula C₁₁H₂₄[1]C₁₁H₂₄[2]C₈H₁₈[2]
Molecular Weight 156.31 g/mol [1]156.31 g/mol [2]114.23 g/mol [2]
Boiling Point 172°C[4]188-189 °C[2]99.2 °C[2]
Density 0.7514 g/cm³[4]0.791 g/cm³ (predicted)[2]0.692 g/cm³[2]
Heat of Combustion UndeterminedUndetermined[2]-5461.3 kJ/mol[2]

Synthesis of this compound

While not commonly synthesized on a large commercial scale, this compound can be produced through several established methods in organic chemistry. The selection of a synthesis route will depend on the available starting materials, desired purity, and scale of production.

General Synthesis Pathways

// Nodes Alkylation [label="Alkylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isomerization [label="Isomerization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cracking [label="Hydrocarbon Cracking", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precursors [label="Suitable Precursors\n(e.g., smaller branched alkanes/alkenes)", fillcolor="#F1F3F4", fontcolor="#202124"]; LinearAlkanes [label="Linear Alkanes\n(e.g., n-undecane)", fillcolor="#F1F3F4", fontcolor="#202124"]; LargerHC [label="Larger Hydrocarbons", fillcolor="#F1F3F4", fontcolor="#202124"]; Target [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Precursors -> Alkylation; LinearAlkanes -> Isomerization; LargerHC -> Cracking; Alkylation -> Target; Isomerization -> Target; Cracking -> Target; }

Caption: General synthesis routes for this compound.

Protocol for Synthesis via Alkylation (Conceptual)

This protocol describes a general approach for the synthesis of highly branched alkanes like this compound via alkylation, a common method for forming carbon-carbon bonds.

Materials:

  • Appropriate alkyl halide and organometallic precursors

  • Anhydrous ether or tetrahydrofuran (B95107) (THF) as solvent

  • Acid catalyst (e.g., H₂SO₄, AlCl₃)

  • Apparatus for reflux, distillation, and extraction

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of Grignard Reagent (Example): In a flame-dried, three-necked flask under an inert atmosphere, combine magnesium turnings and anhydrous ether. Slowly add the desired alkyl halide (e.g., a branched butyl bromide) dissolved in anhydrous ether to initiate the Grignard reaction.

  • Alkylation Reaction: To the prepared Grignard reagent, slowly add a suitable ketone or another electrophile that will result in the desired carbon skeleton of this compound upon reaction and subsequent steps.

  • Work-up and Reduction: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The resulting alcohol can then be reduced to the alkane using a suitable method, such as a Clemmensen or Wolff-Kishner reduction.

  • Purification: Purify the crude product by fractional distillation to isolate this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Performance Evaluation in Fuel Formulations

The primary measure of a gasoline additive's performance in preventing engine knock is its octane rating, determined by the Research Octane Number (RON) and Motor Octane Number (MON).

Experimental Workflow for Octane Number Determination

// Nodes Start [label="Prepare Fuel Blends", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ASTM_D2699 [label="ASTM D2699 (RON)", fillcolor="#F1F3F4", fontcolor="#202124"]; ASTM_D2700 [label="ASTM D2700 (MON)", fillcolor="#F1F3F4", fontcolor="#202124"]; CFR_Engine [label="Cooperative Fuel\nResearch (CFR) Engine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compare [label="Compare Knock Intensity\nvs. Primary Reference Fuels\n(n-heptane/isooctane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="Determine RON and MON Values", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> ASTM_D2699; Start -> ASTM_D2700; ASTM_D2699 -> CFR_Engine; ASTM_D2700 -> CFR_Engine; CFR_Engine -> Compare; Compare -> Data; }

Caption: Workflow for RON and MON determination.

Protocol for Research Octane Number (RON) Determination (ASTM D2699)

Objective: To determine the anti-knock characteristics of a spark-ignition engine fuel at lower engine speeds and temperatures.

Apparatus:

  • Standard Cooperative Fuel Research (CFR) engine

  • Instrumentation for measuring knock intensity, air-fuel ratio, and operating temperatures

Procedure:

  • Engine Calibration: Calibrate the CFR engine using primary reference fuels (blends of isooctane and n-heptane) to establish a standard knock intensity curve.

  • Sample Preparation: Prepare a blend of the test fuel, in this case, a base gasoline with a specified percentage of this compound.

  • Test Run: Operate the CFR engine on the test fuel under the standard RON conditions (600 rpm engine speed, specified intake air temperature).

  • Knock Intensity Measurement: Adjust the compression ratio of the engine until the knock intensity of the test fuel matches the standard knock intensity established during calibration.

  • Comparison: Run primary reference fuels and adjust their blend ratio until one is found that produces the same knock intensity at the same compression ratio as the test fuel.

  • RON Determination: The RON of the test fuel is the percentage by volume of isooctane in the matching primary reference fuel blend.

Protocol for Motor Octane Number (MON) Determination (ASTM D2700)

Objective: To determine the anti-knock characteristics of a spark-ignition engine fuel under more severe conditions (higher engine speed and intake mixture temperature).

Apparatus:

  • Standard Cooperative Fuel Research (CFR) engine (same as for RON)

Procedure:

  • The procedure is similar to the RON test, but with more severe operating conditions.

  • Test Conditions: Operate the CFR engine at 900 rpm with a higher intake mixture temperature as specified by the ASTM D2700 standard.[2]

  • MON Determination: The MON is determined by comparing the knock intensity of the test fuel to that of primary reference fuel blends under these more severe conditions.

Expected Performance and Discussion

Rigorous experimental testing following the standardized protocols outlined in this document is imperative to validate this hypothesis. Such research would provide valuable data on a novel fuel additive and could contribute to the development of next-generation fuels with enhanced efficiency and performance.

Conclusion

This compound represents a promising candidate for an advanced fuel component due to its highly branched structure. The protocols detailed herein provide a comprehensive framework for the synthesis and performance evaluation of this and other novel fuel additives. The successful execution of these experiments will provide the necessary quantitative data to ascertain its viability in advanced fuel formulations.

References

Application Notes and Protocols: 2,3,5,5-Tetramethylheptane as a Potential Component in Jet Fuel Surrogates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Extensive research has revealed a significant gap in the existing scientific literature regarding the specific use of 2,3,5,5-tetramethylheptane as a component in jet fuel surrogates. While highly branched alkanes are a class of molecules of interest for such applications, no experimental data or kinetic modeling studies were found that specifically investigate this compound for this purpose. Therefore, this document provides a general framework and protocols for how one might evaluate this compound as a potential surrogate component, based on established methodologies in the field of combustion science.

Introduction: The Role of Surrogate Fuels in Combustion Research

Jet fuels are complex mixtures of hundreds of hydrocarbon compounds, making detailed combustion modeling and experimental analysis challenging. To overcome this, researchers utilize surrogate fuels, which are simpler mixtures of a few well-characterized chemical species designed to emulate the physical and chemical properties of the real fuel. The selection of surrogate components is critical and is typically based on matching key combustion targets such as cetane number, H/C ratio, density, and distillation curve of the target jet fuel.

Highly branched alkanes are an important class of compounds found in jet fuels and are known for their influence on ignition properties. This compound, as a C11 highly branched alkane, could potentially be of interest for inclusion in surrogate mixtures to represent this fraction of real fuels. However, its specific combustion characteristics and suitability as a surrogate component have not been documented. These application notes provide a roadmap for the potential evaluation of this compound for this purpose.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. This data is foundational for any further study into its combustion behavior.

PropertyValueSource
Molecular Formula C₁₁H₂₄PubChem[1]
Molecular Weight 156.31 g/mol PubChem[1]
CAS Number 61868-55-1PubChem[1]
IUPAC Name This compoundPubChem[1]
Computed XLogP3 5.2PubChem[1]

Experimental Protocols for Evaluation as a Surrogate Component

Should this compound be considered as a candidate for jet fuel surrogates, a series of standardized experiments would be required to characterize its combustion behavior. Below are generalized protocols for key experiments.

Ignition Delay Time Measurement using a Shock Tube

Objective: To measure the time delay between the compression heating of a fuel/air mixture and the onset of ignition over a range of temperatures and pressures relevant to engine conditions.

Methodology:

  • Mixture Preparation: Prepare a gaseous mixture of this compound, oxygen, and a diluent gas (e.g., Argon or Nitrogen) in a mixing tank. The mole fractions of each component should be precisely controlled to achieve the desired equivalence ratio and dilution.

  • Shock Tube Operation:

    • Introduce the prepared mixture into the driven section of the shock tube to a specified initial pressure.

    • Rupture the diaphragm separating the high-pressure driver section (filled with a driver gas like Helium) and the driven section.

    • This generates a shock wave that travels through the test gas, rapidly compressing and heating it to the desired temperature and pressure.

  • Data Acquisition:

    • Monitor the pressure rise and light emission (typically from OH* chemiluminescence) behind the reflected shock wave using pressure transducers and photodetectors.

    • The ignition delay time is defined as the time interval between the arrival of the reflected shock wave and the sharp increase in pressure or light emission, indicating the onset of combustion.

  • Data Analysis: Repeat the experiment over a range of temperatures, pressures, and equivalence ratios to map the ignition characteristics of the fuel.

Laminar Flame Speed Measurement

Objective: To determine the propagation speed of a laminar flame through a premixed fuel-air mixture. This is a fundamental property related to fuel reactivity and heat release rate.

Methodology (using the outwardly propagating spherical flame method):

  • Mixture Preparation: Prepare a homogeneous mixture of this compound vapor and air at a known equivalence ratio, temperature, and pressure in a constant volume combustion chamber.

  • Ignition: Ignite the mixture at the center of the chamber using a pair of electrodes to create a spherical, outwardly propagating flame.

  • Flame Imaging: Record the growth of the flame radius over time using a high-speed camera and a Schlieren imaging system.

  • Data Analysis:

    • Calculate the flame propagation speed from the rate of change of the flame radius.

    • The stretched flame speed is then corrected for the effects of flame stretch to obtain the unstretched laminar flame speed.

    • Measurements are repeated for various equivalence ratios to determine the maximum laminar flame speed.

Species Concentration Measurement in a Jet-Stirred Reactor (JSR)

Objective: To obtain data on the concentration of stable intermediate species formed during the oxidation of the fuel under well-controlled conditions. This data is crucial for the development and validation of chemical kinetic models.

Methodology:

  • Reactor Setup: A jet-stirred reactor is a spherical or toroidal vessel with nozzles that create a highly turbulent flow, ensuring uniform temperature and composition of the reacting mixture.

  • Reactant Feed: A pre-vaporized and pre-heated mixture of this compound, oxygen, and a diluent is continuously fed into the reactor.

  • Sampling and Analysis:

    • A small sample of the reacting mixture is continuously extracted from the reactor through a sonic probe to rapidly quench the chemical reactions.

    • The sampled gases are then analyzed using techniques such as gas chromatography (GC) and mass spectrometry (MS) to identify and quantify the concentrations of various species.

  • Experimental Conditions: The experiment is performed at various temperatures, pressures, residence times, and equivalence ratios to obtain a comprehensive dataset for kinetic model validation.

Visualization of Surrogate Development Workflow

The following diagrams illustrate the general workflow for the development and validation of a jet fuel surrogate, a process in which this compound could theoretically be evaluated.

SurrogateDevelopmentWorkflow cluster_0 Phase 1: Component Selection cluster_1 Phase 2: Experimental Characterization cluster_2 Phase 3: Surrogate Formulation & Validation cluster_3 Phase 4: Application TargetFuel Define Target Fuel (e.g., Jet-A) IdentifyProperties Identify Key Target Properties (CN, H/C, Density, etc.) TargetFuel->IdentifyProperties CandidatePool Create Candidate Component Pool (n-alkanes, iso-alkanes, aromatics) IdentifyProperties->CandidatePool SelectComponent Select Candidate (e.g., this compound) CandidatePool->SelectComponent PhysicoChem Measure Physicochemical Properties SelectComponent->PhysicoChem CombustionTests Perform Combustion Experiments (Shock Tube, Flame Speed, JSR) SelectComponent->CombustionTests FormulateSurrogate Formulate Surrogate Mixture CombustionTests->FormulateSurrogate KineticModeling Develop/Validate Kinetic Model CombustionTests->KineticModeling CompareToTarget Compare Surrogate Performance to Target Fuel FormulateSurrogate->CompareToTarget KineticModeling->CompareToTarget CFDSimulations Use in CFD Simulations CompareToTarget->CFDSimulations

Caption: Workflow for Jet Fuel Surrogate Development.

LogicalRelationship cluster_input Inputs cluster_process Experimental & Modeling Process cluster_output Outputs cluster_application Application Fuel This compound Experiment Combustion Experiments (Shock Tube, RCM, JSR, Flame) Fuel->Experiment Oxidizer Oxidizer (Air/O2) Oxidizer->Experiment Data Quantitative Data (Ignition Delay, Flame Speed, Species Profiles) Experiment->Data Modeling Chemical Kinetic Modeling Model Validated Kinetic Model Modeling->Model Data->Modeling Surrogate Inclusion in Jet Fuel Surrogate Data->Surrogate Model->Surrogate

Caption: Evaluation Process for a Surrogate Component.

Conclusion and Future Work

There is currently no published research on the use of this compound as a component in jet fuel surrogates. The protocols and workflows outlined in this document provide a scientifically grounded approach for any researcher interested in investigating the potential of this highly branched alkane. Future work should focus on the experimental determination of its fundamental combustion properties, followed by the development and validation of a detailed chemical kinetic model. Such efforts would be necessary to ascertain its suitability for inclusion in next-generation jet fuel surrogate models.

References

Troubleshooting & Optimization

Technical Support Center: Gas Chromatography of Tetramethylheptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the gas chromatographic (GC) analysis of tetramethylheptane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the separation of these challenging compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of tetramethylheptane isomers by GC so challenging?

The separation of tetramethylheptane (C₁₁H₂₄) isomers is difficult due to the existence of a large number of structural isomers with very similar physicochemical properties.[1] The primary challenge lies in their close boiling points, which is the main determinant of elution order on common non-polar GC columns.[2][3] Increased branching in alkanes leads to a more compact, spherical molecular shape, which reduces the surface area for intermolecular van der Waals forces.[4][5] This generally results in lower boiling points for more branched isomers compared to their less branched or linear counterparts.[3][4][5][6] The subtle differences in the boiling points among the various tetramethylheptane isomers necessitate highly efficient and selective GC methods for their resolution.

Q2: What is the expected elution order of tetramethylheptane isomers on a non-polar GC column?

On a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, alkanes primarily elute in order of their boiling points, from lowest to highest.[7] Therefore, the more highly branched isomers with lower boiling points will elute earlier than the less branched isomers. The exact elution order can be complex and may require empirical determination, but the general trend is that as the degree of branching increases, the retention time decreases.

Q3: Which type of GC column is best suited for separating tetramethylheptane isomers?

For the separation of tetramethylheptane and other highly branched alkane isomers, a non-polar capillary column is the industry standard.[7] Key considerations for column selection include:

  • Stationary Phase: A low-polarity phase, such as a 5% diphenyl / 95% dimethyl polysiloxane, is a good starting point.[7] These phases separate analytes primarily based on boiling point.

  • Column Dimensions: To achieve the high efficiency needed for isomer separation, a long column with a small internal diameter is recommended.[8] For example, a 30 m or 60 m column with a 0.25 mm or 0.18 mm internal diameter will provide better resolution than a shorter, wider-bore column.

  • Film Thickness: A standard film thickness (e.g., 0.25 µm) is generally suitable. Thicker films can increase retention but may also lead to broader peaks if not optimized correctly.

Q4: What are the critical GC parameters to optimize for this separation?

Optimizing the following GC parameters is crucial for resolving co-eluting tetramethylheptane isomers:

  • Oven Temperature Program: A slow temperature ramp rate (e.g., 1-5 °C/min) is often necessary to enhance the separation of closely eluting isomers.[9] A lower initial oven temperature can also improve the focusing of the analytes at the head of the column.

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., helium or hydrogen) should be set to its optimal value to maximize column efficiency. Operating at a flow rate that is too high or too low can lead to peak broadening.

  • Injector Temperature: The injector temperature must be high enough to ensure the complete and rapid vaporization of the sample without causing thermal degradation.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the GC analysis of tetramethylheptane isomers.

Issue 1: Poor Resolution and Co-elution of Isomer Peaks

Symptoms:

  • Overlapping or merged peaks in the chromatogram.

  • Shoulders on peaks, indicating the presence of an unresolved compound.[10]

  • Inability to accurately quantify individual isomers.

Troubleshooting Workflow:

G Troubleshooting Co-elution of Tetramethylheptane Isomers A Poor Resolution / Co-elution Observed B 1. Confirm Co-elution (GC-MS) A->B C 2. Optimize GC Method Parameters B->C D Decrease Oven Temperature Ramp Rate C->D E Optimize Carrier Gas Flow Rate C->E F Lower Initial Oven Temperature C->F G Resolution Improved? D->G E->G F->G H 3. Modify Column Configuration G->H No M Problem Resolved G->M Yes I Use a Longer Column H->I J Use a Column with Smaller ID H->J K 4. Consider Advanced Techniques I->K J->K L Comprehensive 2D GC (GCxGC) K->L L->M

A workflow for troubleshooting poor resolution.

Step-by-Step Guide:

  • Confirm Co-elution: If you have a mass spectrometer (MS) detector, examine the mass spectrum across the unresolved peak. A changing mass spectrum from the leading edge to the tailing edge of the peak confirms the presence of multiple components.

  • Optimize GC Method:

    • Temperature Program: Decrease the oven temperature ramp rate in increments of 1-2 °C/min to improve separation.

    • Flow Rate: Adjust the carrier gas flow rate to its optimal linear velocity to maximize efficiency.

    • Initial Temperature: Lower the initial oven temperature to improve the focusing of the analytes at the beginning of the run.

  • Modify Column Configuration: If method optimization is insufficient, consider:

    • Longer Column: Increasing the column length (e.g., from 30 m to 60 m) increases the number of theoretical plates and can enhance resolution.

    • Smaller Internal Diameter (ID): Switching to a column with a smaller ID (e.g., from 0.25 mm to 0.18 mm) can also significantly improve separation efficiency.

  • Advanced Techniques: For highly complex mixtures where co-elution persists, comprehensive two-dimensional gas chromatography (GCxGC) offers superior resolving power by using two columns with different separation mechanisms.

Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the peak maximum towards the baseline.

Possible Causes and Solutions:

CauseSolution
Active Sites in the Inlet or Column Clean or replace the injector liner. Trim the first few centimeters of the column from the inlet end.
Column Contamination Bake out the column at a high temperature (within its specified limit). If contamination is severe, replace the column.
Sample Overload Reduce the injection volume or dilute the sample.
Inappropriate Injector Temperature Ensure the injector temperature is sufficient to vaporize the sample completely and rapidly.

Issue 3: Ghost Peaks

Symptoms:

  • Peaks appearing in the chromatogram that are not present in the sample.

Possible Causes and Solutions:

CauseSolution
Septum Bleed Use a high-quality, low-bleed septum and replace it regularly.
Contaminated Carrier Gas Ensure high-purity carrier gas and use appropriate gas traps.
Carryover from Previous Injections Run a solvent blank after a concentrated sample. Clean the syringe and injector port.

Quantitative Data

The boiling points of tetramethylheptane isomers are critical to understanding their elution behavior. As a general rule, increased branching lowers the boiling point.[4][5]

Isomer NameBoiling Point (°C)General Branching Characteristic
2,3,4,5-Tetramethylheptane179.3 (Predicted)Highly Branched
2,2,5,6-Tetramethylheptane179.3 (Predicted)Highly Branched
2,2,3,5-Tetramethylheptane179.3 (Predicted)Highly Branched
2,2,4,4-Tetramethylheptane179.3 (Predicted)Highly Branched
n-Undecane (for comparison)196Linear

Experimental Protocols

General Protocol for GC-FID Analysis of Tetramethylheptane Isomers

This protocol provides a starting point for method development. Optimization will be required based on the specific instrumentation and isomer mixture.

  • Sample Preparation:

    • Accurately prepare a solution of the tetramethylheptane isomer mixture in a volatile solvent (e.g., hexane (B92381) or pentane) at a concentration of approximately 100 µg/mL.

  • GC Instrumentation and Conditions:

    • System: Gas Chromatograph with a Flame Ionization Detector (FID).

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector: Split/Splitless injector at 250 °C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 2 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • Detector: FID at 280 °C.

    • Data Acquisition: Collect data for the entire run time.

  • Data Analysis:

    • Identify peaks based on retention times compared to standards, if available.

    • Integrate peak areas for quantification.

Protocol for GCxGC-TOFMS for Complex Isomer Mixtures

For highly complex samples, GCxGC provides enhanced separation.

  • Instrumentation:

    • System: A GCxGC system equipped with a thermal or cryogenic modulator and a Time-of-Flight Mass Spectrometer (TOF-MS).

    • First Dimension (1D) Column: Non-polar column (e.g., DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Second Dimension (2D) Column: Mid-polar or polar column (e.g., DB-17, 1-2 m x 0.1 mm ID, 0.1 µm film thickness).

  • GCxGC Operating Conditions:

    • Injector and Carrier Gas: As per the 1D GC protocol.

    • 1D Oven Temperature Program: Similar to the 1D GC protocol, but may be adjusted to optimize the separation in the first dimension.

    • 2D Oven Temperature Program: Typically offset by +5 to +10 °C from the 1D oven.

    • Modulation Period: 4-8 seconds, optimized to ensure sharp peaks in the second dimension.

  • Data Analysis:

    • The GCxGC system will produce a two-dimensional chromatogram. Compounds are separated by volatility in the first dimension and polarity in the second. This structured separation allows for the grouping of isomers and provides significantly enhanced resolution for more confident identification.

References

Technical Support Center: Optimizing Friedel-Crafts Alkylation for Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing Friedel-Crafts alkylation reactions for the synthesis of highly branched alkanes.

Frequently Asked Questions (FAQs)

Q1: What is Friedel-Crafts alkylation and why is it used for synthesizing branched alkanes?

Friedel-Crafts alkylation is a fundamental organic reaction that introduces an alkyl group onto an aromatic ring through electrophilic aromatic substitution.[1][2][3] For synthesizing highly branched alkanes, a tertiary alkyl halide is often used as the alkylating agent, which can directly form a stable tertiary carbocation, minimizing the risk of carbocation rearrangement that can occur with primary and secondary alkyl halides.[4][5]

Q2: What are the most common side reactions when synthesizing highly branched alkanes via Friedel-Crafts alkylation, and how can they be minimized?

The two most prevalent side reactions are polyalkylation and carbocation rearrangement.

  • Polyalkylation occurs because the initial alkylated product is often more reactive than the starting aromatic compound, leading to the addition of multiple alkyl groups.[6][7] To mitigate this, a large excess of the aromatic substrate can be used to statistically favor the monoalkylation product.[6]

  • Carbocation Rearrangement happens when the initially formed carbocation can rearrange to a more stable one via a hydride or alkyl shift, leading to a mixture of isomeric products.[5][7][8] Using tertiary alkyl halides that already form the most stable carbocation can prevent this.[5][9] Alternatively, performing a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction) is a reliable method to obtain the desired linear or branched alkylbenzene without rearrangement.[8][10]

Q3: Which catalysts are most effective for the Friedel-Crafts alkylation of highly branched alkanes?

Strong Lewis acids are typically used as catalysts. Anhydrous aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are the most common and effective catalysts for this reaction.[2][9] However, for milder reaction conditions, other Lewis acids or solid acid catalysts like zeolites and acid-exchanged resins can also be employed.[2][11] The choice of catalyst can influence the reaction rate and selectivity.

Q4: How does reaction temperature affect the outcome of the alkylation?

Temperature is a critical parameter. Lowering the reaction temperature can help to control the exothermicity of the reaction and can sometimes minimize side reactions like polyalkylation and rearrangement.[5][6] For instance, running the reaction in an ice bath (0-5 °C) is a common practice.[4]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inactive Catalyst Use fresh, anhydrous Lewis acid catalyst. Ensure proper storage to prevent hydration.
Deactivated Aromatic Ring The aromatic substrate should not contain strongly deactivating groups (e.g., -NO₂, -NR₃⁺).
Insufficiently Reactive Alkylating Agent Tertiary alkyl halides are generally more reactive and suitable for forming highly branched products.
Suboptimal Reaction Temperature Gradually increase the temperature, but monitor for an increase in side products.
Issue 2: Formation of Multiple Isomeric Products

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Carbocation Rearrangement Use a tertiary alkyl halide that forms a stable carbocation not prone to rearrangement.[5] Alternatively, use Friedel-Crafts acylation followed by reduction to avoid rearrangements.[8][10]
Lack of Regioselectivity Optimize the catalyst and solvent system. The choice of solvent can influence the isomer distribution.[12]
Issue 3: Excessive Polyalkylation

Possible Causes & Solutions

Possible Cause Troubleshooting Step
High Reactivity of Mono-alkylated Product Use a large excess of the aromatic substrate (e.g., a 5:1 or 10:1 molar ratio of aromatic to alkylating agent).[6]
Vigorous Reaction Conditions Lower the reaction temperature and/or use a milder Lewis acid catalyst.[6]

Experimental Protocols

Protocol 1: Synthesis of tert-Butylbenzene (B1681246)

This protocol describes the alkylation of benzene (B151609) with tert-butyl chloride using anhydrous aluminum chloride as a catalyst.[4]

Materials:

  • Benzene

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (solvent)

  • Ice-cold water

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a drying tube.

  • Add benzene and dichloromethane to the flask and cool it in an ice bath.

  • Carefully add anhydrous aluminum chloride in portions to the stirred solution.

  • Slowly add tert-butyl chloride dropwise from the dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Quench the reaction by slowly pouring the reaction mixture into a beaker of ice-cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to obtain the crude product.

  • Purify the product by distillation.

Table 1: Reaction Parameters for the Synthesis of tert-Butylbenzene

ParameterValueReference
Reactant Ratio (Benzene:tert-Butyl chloride)Excess Benzene[4]
CatalystAnhydrous AlCl₃[4]
Temperature0-5 °C (Ice Bath)[4]
Reaction Time~15-20 minutes[4]
Protocol 2: Synthesis of p-di-tert-butylbenzene

This protocol describes the dialkylation of benzene with tert-butyl chloride.

Materials:

  • tert-Butylbenzene

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Diethyl ether

  • Ice-cold water

  • Anhydrous drying agent

Procedure:

  • In a conical vial equipped with a spin vane, combine tert-butylbenzene and tert-butyl chloride. Cool the mixture in an ice bath with stirring.

  • Weigh anhydrous aluminum chloride in a separate, dry, and capped vial to minimize exposure to air.

  • Add the aluminum chloride to the chilled reaction mixture in three portions, stirring for 5 minutes after each addition.

  • After the final addition, remove the flask from the ice bath and allow it to warm to room temperature.

  • Quench the reaction by adding ice-cold water and diethyl ether.

  • Separate the ether layer and extract the aqueous layer twice more with diethyl ether.

  • Combine the organic layers and dry them using an anhydrous drying agent.

  • Filter the dried organic layer and evaporate the solvent to obtain the product.

Table 2: Reactant Quantities for the Synthesis of p-di-tert-butylbenzene

ReactantQuantity
tert-Butylbenzene0.5 mL
tert-Butyl chloride1.0 mL
Anhydrous Aluminum Chloride0.05 g

Visualizations

Troubleshooting_Low_Yield start Low Yield of Desired Product q1 Is the Lewis Acid Catalyst Anhydrous and Active? start->q1 s1 Use fresh, anhydrous catalyst. Ensure proper storage. q1->s1 No q2 Is the Aromatic Ring Strongly Deactivated? q1->q2 Yes s1->q2 s2 Use a more activated aromatic substrate. q2->s2 Yes q3 Is the Alkylating Agent Sufficiently Reactive? q2->q3 No s2->q3 s3 Use a tertiary alkyl halide. q3->s3 No q4 Is the Reaction Temperature Optimal? q3->q4 Yes s3->q4 s4 Gradually increase temperature while monitoring side reactions. q4->s4 No end Improved Yield q4->end Yes s4->end Polyalkylation_Control start Excessive Polyalkylation q1 Is a large excess of the aromatic substrate being used? start->q1 s1 Increase the molar ratio of aromatic substrate to alkylating agent (e.g., 5:1 or 10:1). q1->s1 No q2 Are the reaction conditions too vigorous? q1->q2 Yes s1->q2 s2 Lower the reaction temperature (use an ice bath). Consider a milder Lewis acid catalyst. q2->s2 Yes end Monoalkylation Favored q2->end No s2->end Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup prep Combine Aromatic Substrate and Solvent cool Cool in Ice Bath prep->cool add_cat Add Lewis Acid Catalyst cool->add_cat add_alkyl Add Alkylating Agent Dropwise add_cat->add_alkyl react Stir at Room Temperature add_alkyl->react quench Quench with Ice Water react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Evaporate wash->dry purify Purification (e.g., Distillation) dry->purify

References

Technical Support Center: Troubleshooting Low Yield in Branched Alkane Synthesis via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the synthesis of branched alkanes using Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction for synthesizing a branched alkane precursor (tertiary alcohol) not initiating?

A1: Initiation failure is a common issue, often due to a passivating layer of magnesium oxide on the surface of the magnesium metal, which prevents it from reacting with the alkyl halide. Another critical factor is the presence of moisture, as Grignard reagents are highly reactive towards water.

Q2: What are the most common side reactions that lower the yield of my desired branched alkane?

A2: The most prevalent side reactions in the synthesis of branched alkanes via Grignard reaction are Wurtz-type coupling, enolization of the carbonyl substrate, and reduction of the carbonyl group.

  • Wurtz-type coupling: This occurs when the Grignard reagent reacts with the starting alkyl halide, leading to a homo-coupled alkane byproduct. This can be minimized by the slow addition of the alkyl halide to the magnesium turnings, which keeps its concentration low.

  • Enolization: When using sterically hindered ketones as substrates, the Grignard reagent can act as a base, abstracting an α-hydrogen to form an enolate. This results in the recovery of the starting ketone after workup. Using a less hindered Grignard reagent or switching to an organolithium reagent can suppress this pathway.

  • Reduction: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism.[1]

Q3: How does steric hindrance affect the yield of my branched alkane synthesis?

A3: Steric hindrance from bulky alkyl groups on either the Grignard reagent or the ketone substrate can significantly lower the yield of the desired tertiary alcohol. It can physically block the nucleophilic attack of the Grignard reagent on the carbonyl carbon, leading to a higher likelihood of side reactions like enolization or reduction.[1]

Q4: Which solvent is optimal for preparing Grignard reagents for branched alkane synthesis?

A4: Ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are essential. THF is often preferred for synthesizing Grignard reagents from less reactive alkyl halides (e.g., chlorides) as it provides better stabilization of the Grignard reagent complex.

Q5: Can I use tertiary alkyl halides to form a Grignard reagent for this synthesis?

A5: While challenging, it is possible. However, tertiary Grignard reagents are prone to elimination reactions, which can significantly reduce the yield of the desired branched alkane.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of branched alkanes via Grignard reaction, presented in a question-and-answer format.

Issue 1: The Grignard reaction does not start (no heat evolution, magnesium remains shiny).

  • Question: I've added the alkyl halide to the magnesium turnings, but the reaction hasn't initiated. What should I do?

  • Answer: This is a common problem. Here are a few troubleshooting steps:

    • Activate the Magnesium: The magnesium surface is likely coated with a layer of magnesium oxide. You can activate it by adding a small crystal of iodine (the color will disappear upon initiation), a few drops of 1,2-dibromoethane, or by gently heating the flask. Sonication can also be effective.

    • Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to water. Ensure all glassware was rigorously flame-dried or oven-dried and assembled under an inert atmosphere (e.g., Argon or Nitrogen). Solvents must be anhydrous.

    • Check Reagent Purity: Ensure your alkyl halide and solvent are pure and dry.

Issue 2: The reaction starts but then stops, resulting in a low yield of the Grignard reagent.

  • Question: My reaction initiated, but the magnesium is not being consumed, and my final yield is low. What went wrong?

  • Answer: This can happen due to several factors:

    • Insufficiently Anhydrous Conditions: Trace amounts of water from the glassware, solvent, or atmosphere are quenching the Grignard reagent as it forms. Re-evaluate your drying procedures.

    • Poor Quality Magnesium: Use fresh, high-quality magnesium turnings. Old or finely powdered magnesium can have a larger surface area of the passivating oxide layer.

    • Slow Addition of Alkyl Halide: While slow addition is generally recommended to control the reaction rate, an excessively slow addition might not sustain the reaction, especially if the initial exotherm is lost.

Issue 3: Low yield of the desired tertiary alcohol, with significant recovery of the starting ketone.

  • Question: After workup, I've recovered most of my starting ketone. Why didn't the Grignard reaction work?

  • Answer: This is a strong indication that enolization is the major competing reaction. This is particularly common with sterically hindered ketones.

    • Solution:

      • Use a less sterically hindered Grignard reagent: For example, use methylmagnesium bromide instead of tert-butylmagnesium bromide.

      • Lower the reaction temperature: Running the reaction at a lower temperature (e.g., -78 °C to 0 °C) can favor the nucleophilic addition over enolization.

      • Use an additive: Adding cerium(III) chloride (Luche conditions) can enhance the nucleophilicity of the Grignard reagent and promote addition to the carbonyl group.

Issue 4: A significant amount of a high-molecular-weight, non-branched alkane is detected as a byproduct.

  • Question: I've isolated my product, but I have a significant amount of a Wurtz-type coupling byproduct. How can I avoid this?

  • Answer: Wurtz-type coupling is a common side reaction. To minimize it:

    • Slowly add the alkyl halide: Add the alkyl halide dropwise to the suspension of magnesium turnings. This will keep the concentration of the alkyl halide low and disfavor the coupling reaction.

    • Maintain dilute conditions: Using a larger volume of solvent can also help to reduce the frequency of coupling reactions.

Data Presentation

Table 1: Effect of Grignard Reagent Structure on Product Distribution in Reactions with a Sterically Hindered Ketone

Grignard ReagentKetoneDesired Tertiary Alcohol Yield (%)Enolization Product (Recovered Ketone, %)Reduction Product (%)
Methylmagnesium bromideDi-tert-butyl ketone~15%~85%0%
Ethylmagnesium bromideDi-tert-butyl ketoneLowHighSignificant
iso-Propylmagnesium bromideDi-tert-butyl ketoneVery LowHighHigh
tert-Butylmagnesium bromideDi-tert-butyl ketone~0%>95%~5%

Note: The yields are approximate and can vary based on specific reaction conditions. The data illustrates the trend of decreasing addition product yield with increasing steric bulk of the Grignard reagent.

Experimental Protocols

Protocol 1: Preparation of a Grignard Reagent (Example: Propylmagnesium Bromide)

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂ or Drierite), and a pressure-equalizing dropping funnel. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup.

  • Reagents: Place magnesium turnings (1.2 equivalents) in the flask. In the dropping funnel, add a solution of 1-bromopropane (B46711) (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Initiation: Add a small portion (~5-10%) of the 1-bromopropane solution to the magnesium turnings. If the reaction does not initiate (indicated by gentle reflux and a cloudy appearance), add a small crystal of iodine or gently warm the flask.

  • Formation: Once the reaction has initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting greyish solution is ready for the next step.

Protocol 2: Synthesis of a Tertiary Alcohol (Example: 3-Methyl-3-hexanol)

  • Reaction Setup: Cool the freshly prepared propylmagnesium bromide solution in an ice-water bath.

  • Addition of Ketone: Dissolve 2-butanone (B6335102) (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter. Remove the solvent under reduced pressure. The crude tertiary alcohol can then be purified by distillation or column chromatography.

Mandatory Visualization

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Carbonyl cluster_workup Workup and Purification prep_setup 1. Assemble Dry Glassware under Inert Atmosphere prep_reagents 2. Add Mg Turnings and Alkyl Halide Solution prep_setup->prep_reagents prep_initiate 3. Initiate Reaction (Iodine, heat) prep_reagents->prep_initiate prep_form 4. Form Grignard Reagent (Dropwise addition) prep_initiate->prep_form prep_complete 5. Stir to Completion prep_form->prep_complete react_cool 6. Cool Grignard Reagent prep_complete->react_cool Transfer to Reaction react_add 7. Add Ketone/Aldehyde Solution Dropwise react_cool->react_add react_stir 8. Stir at Room Temperature react_add->react_stir workup_quench 9. Quench with aq. NH4Cl react_stir->workup_quench Proceed to Workup workup_extract 10. Extract with Ether workup_quench->workup_extract workup_dry 11. Dry and Concentrate workup_extract->workup_dry workup_purify 12. Purify Product (Distillation/Chromatography) workup_dry->workup_purify final_product final_product workup_purify->final_product Branched Alkane Precursor (Tertiary Alcohol)

Caption: Experimental workflow for branched alkane precursor synthesis.

Troubleshooting_Tree cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield of Branched Alkane Precursor q1 Reaction Initiation Failure? start->q1 q2 Starting Ketone Recovered? q1->q2 No s1 Activate Mg (Iodine, heat) Ensure Anhydrous Conditions Check Reagent Purity q1->s1 Yes q3 Wurtz Coupling Product Observed? q2->q3 No s2 Cause: Enolization - Use less hindered Grignard - Lower reaction temperature - Add CeCl3 (Luche conditions) q2->s2 Yes q4 Secondary Alcohol Product Observed? q3->q4 No s3 Cause: Wurtz Coupling - Slow addition of alkyl halide - Maintain dilute conditions q3->s3 Yes s4 Cause: Reduction - Use Grignard without β-hydrogens - Lower reaction temperature q4->s4 Yes

Caption: Troubleshooting decision tree for low Grignard reaction yield.

References

minimizing carbocation rearrangement in 2,3,5,5-tetramethylheptane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2,3,5,5-tetramethylheptane. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis of this highly branched alkane, with a core focus on minimizing carbocation rearrangements.

Frequently Asked Questions (FAQs)

Q1: Why is the direct Friedel-Crafts alkylation of a simpler hydrocarbon not a recommended method for synthesizing this compound?

A1: Direct Friedel-Crafts alkylation is highly susceptible to carbocation rearrangements. The formation of a primary or secondary carbocation intermediate during the reaction will inevitably lead to hydride and/or alkyl shifts to form a more stable tertiary carbocation. This results in a mixture of isomeric products rather than the desired this compound. For instance, attempting to alkylate a C7 backbone with isobutyl or tert-butyl groups would generate a variety of rearranged products.

Q2: What are the most reliable strategies to synthesize this compound without carbocation rearrangement?

A2: To avoid carbocation rearrangements, it is essential to employ synthetic routes that do not involve the formation of unstable carbocation intermediates. The three primary recommended strategies are:

  • Friedel-Crafts Acylation followed by Reduction: This two-step process involves the acylation of a suitable aromatic substrate, which proceeds without rearrangement, followed by the reduction of the resulting ketone to the desired alkyl group.

  • Grignard Reagent Addition to a Ketone: The reaction of a Grignard reagent with a ketone forms a new carbon-carbon bond without the possibility of carbocation rearrangement. The resulting tertiary alcohol can then be converted to the target alkane.

  • Organocuprate Coupling (Corey-House Synthesis): This method involves the coupling of an organocuprate reagent with an alkyl halide, which is also a rearrangement-free process for forming carbon-carbon bonds.

Q3: I am observing a low yield in my Grignard reaction with a sterically hindered ketone. What are the likely causes and solutions?

A3: Low yields in Grignard reactions with sterically hindered ketones are common and can be attributed to several factors:

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to the formation of an enolate and recovery of the starting ketone upon workup. To mitigate this, consider using a less sterically hindered Grignard reagent if your retrosynthesis allows, or switch to an organolithium reagent which is generally less prone to enolization.

  • Reduction: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism.

  • Steric Hindrance: The sheer bulk of both the Grignard reagent and the ketone can slow down the desired nucleophilic addition. To improve yields, ensure slow addition of the Grignard reagent at low temperatures and consider the use of additives like cerium(III) chloride (Luche reduction conditions) which can enhance nucleophilic addition over enolization.

Troubleshooting Guides

Problem 1: Unexpected Isomers Detected in the Final Product
Potential Cause Troubleshooting Steps
Carbocation Rearrangement: You may have inadvertently used a synthetic route that generates a carbocation intermediate, such as a Friedel-Crafts alkylation.Solution: Immediately switch to a rearrangement-free synthetic strategy. The recommended methods are Friedel-Crafts acylation followed by reduction, a Grignard-based approach, or an organocuprate coupling reaction.
Contaminated Starting Materials: Isomeric impurities in your starting alkyl halides or carbonyl compounds will lead to isomeric products.Solution: Verify the purity of all starting materials using GC-MS and NMR spectroscopy before proceeding with the synthesis. Purify any contaminated reagents by distillation or chromatography.
Side Reactions During Dehydration/Reduction: If your synthesis involves the dehydration of an alcohol intermediate, the acidic conditions can sometimes induce skeletal rearrangements.Solution: For the dehydration of the tertiary alcohol intermediate in the Grignard route, use a milder dehydrating agent such as Martin's sulfurane or the Burgess reagent to minimize the risk of rearrangement. For the subsequent hydrogenation of the alkene, ensure the use of a standard heterogeneous catalyst like Pd/C under neutral conditions.
Problem 2: Low or No Yield of the Desired Product
Potential Cause Troubleshooting Steps
Inefficient Grignard Reagent Formation: The presence of moisture or an oxide layer on the magnesium turnings can inhibit the formation of the Grignard reagent.Solution: Rigorously dry all glassware and use anhydrous solvents. Activate the magnesium turnings with a small crystal of iodine or by mechanical grinding before the reaction.
Steric Hindrance in Grignard or Organocuprate Reactions: The bulky nature of the reactants required for the synthesis of this compound can lead to slow reaction rates and low yields.Solution: For Grignard reactions, conduct the reaction at a low temperature and add the Grignard reagent slowly to the ketone. For organocuprate couplings, ensure the use of a suitable solvent such as THF and consider the use of "higher-order" cuprates which can exhibit enhanced reactivity.
Incomplete Reduction of the Ketone (Acylation Route): Sterically hindered ketones can be resistant to reduction.Solution: For the Clemmensen reduction, ensure the zinc is properly amalgamated and use a co-solvent like toluene (B28343) to increase the solubility of the ketone. For the Wolff-Kishner reduction, use a high-boiling solvent like diethylene glycol and ensure all water is removed to drive the reaction to completion. The Huang-Minlon modification is often effective for hindered ketones.[1]

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the expected yields for the different synthetic strategies to obtain this compound. Note that yields are highly dependent on the specific reaction conditions and the purity of the starting materials.

Synthetic Strategy Key Intermediates Typical Yield Range (%) Key Considerations
Friedel-Crafts Acylation + Reduction Acylbenzene, Ketone60-80 (overall)Two-step process; reduction of the hindered ketone can be challenging.
Grignard Reagent + Ketone + Dehydration/Hydrogenation Tertiary Alcohol, Alkene50-70 (overall)Multi-step process; potential for side reactions during dehydration.
Organocuprate Coupling (Corey-House) Organocuprate, Alkyl Halide70-90High yielding but requires the preparation of an organolithium reagent.

Experimental Protocols

Protocol 1: Synthesis via Grignard Reagent Addition

This protocol outlines a plausible route to this compound starting from isobutyl bromide and pinacolone (B1678379).

Step 1: Preparation of Isobutylmagnesium Bromide

  • Assemble a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (N₂ or Ar).

  • Place magnesium turnings (1.2 eq) in the flask.

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, place a solution of isobutyl bromide (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the isobutyl bromide solution to the magnesium and wait for the reaction to initiate (indicated by a color change and gentle reflux).

  • Once initiated, add the remaining isobutyl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Pinacolone

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • In a separate flask, dissolve pinacolone (1.0 eq) in anhydrous diethyl ether.

  • Add the pinacolone solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,3,5,5-tetramethylheptan-4-ol.

Step 3: Dehydration and Hydrogenation

  • The crude alcohol can be dehydrated using a variety of methods. For example, refluxing with a catalytic amount of a strong acid (e.g., H₂SO₄) in a suitable solvent with a Dean-Stark trap to remove water.

  • The resulting alkene mixture is then dissolved in ethanol (B145695) or ethyl acetate (B1210297) and hydrogenated over a 10% Pd/C catalyst under a hydrogen atmosphere until the uptake of hydrogen ceases.

  • Filter the catalyst and remove the solvent under reduced pressure. The resulting crude product can be purified by distillation to yield this compound.

Protocol 2: Synthesis via Organocuprate Coupling (Corey-House Synthesis)

This protocol describes a potential synthesis of this compound via the coupling of lithium di-tert-butylcuprate with 2-bromo-3-methylbutane (B93499).

Step 1: Preparation of Lithium di-tert-butylcuprate

  • In a flame-dried, inert atmosphere flask, dissolve tert-butyllithium (B1211817) (2.0 eq) in anhydrous diethyl ether or THF and cool to -78 °C.

  • In a separate flask, prepare a slurry of copper(I) iodide (1.0 eq) in the same anhydrous solvent.

  • Slowly add the copper(I) iodide slurry to the tert-butyllithium solution at -78 °C.

  • Allow the mixture to stir at low temperature for approximately 30 minutes to form the Gilman reagent, lithium di-tert-butylcuprate.

Step 2: Coupling Reaction

  • To the freshly prepared Gilman reagent at -78 °C, add a solution of 2-bromo-3-methylbutane (1.0 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

Visualizations

Retrosynthesis cluster_Grignard Grignard Approach cluster_Organocuprate Organocuprate Approach Target This compound Alkene Alkene Intermediate Target->Alkene Hydrogenation Cuprate Lithium di-tert-butylcuprate Target->Cuprate Corey-House Coupling AlkylHalide 2-Bromo-3-methylbutane Target->AlkylHalide Alcohol 2,3,5,5-Tetramethylheptan-4-ol Alkene->Alcohol Dehydration Grignard Isobutylmagnesium Bromide Alcohol->Grignard C-C Bond Formation Ketone Pinacolone Alcohol->Ketone

Caption: Retrosynthetic analysis of this compound.

Troubleshooting_Flowchart Start Start Synthesis CheckRearrangement Isomeric Mixture Observed? Start->CheckRearrangement LowYield Low Yield? CheckRearrangement->LowYield No UseRearrangementFree Switch to Rearrangement-Free Method (Grignard, Organocuprate, Acylation-Reduction) CheckRearrangement->UseRearrangementFree Yes CheckPurity Check Starting Material Purity (GC-MS, NMR) LowYield->CheckPurity Yes, check starting materials End Successful Synthesis LowYield->End No, yield improves UseRearrangementFree->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temperature, Addition Rate, Solvent) CheckPurity->OptimizeConditions OptimizeConditions->LowYield

Caption: Troubleshooting workflow for synthesis issues.

References

avoiding polyalkylation in the synthesis of 2,3,5,5-tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,3,5,5-Tetramethylheptane

Welcome to the technical support center. This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound, with a specific focus on avoiding polyalkylation and other side reactions that can compromise yield and purity.

Frequently Asked Questions (FAQs)

Section 1: Grignard Reagent-Based Synthesis

Q1: What is a reliable, high-yield laboratory method for synthesizing this compound while controlling the formation of byproducts?

A common and controllable laboratory-scale approach involves a two-step process: the synthesis of a tertiary alcohol intermediate via a Grignard reaction, followed by its reduction to the target alkane.[1][2][3] This method offers precise control over the carbon skeleton assembly. A plausible route is the reaction of isopropylmagnesium bromide with 2,2-dimethylpentan-3-one to form 2,3,5,5-tetramethylheptan-3-ol, which is then reduced. This avoids the harsh conditions and complex product mixtures often associated with direct catalytic alkylation.

Q2: During the Grignard synthesis of the alcohol precursor, what are the primary side reactions and how can I minimize them?

The main side reactions are Wurtz-type coupling and enolization of the ketone.

  • Wurtz Coupling: This occurs when the Grignard reagent reacts with the unreacted alkyl halide, leading to a homo-coupled byproduct (e.g., 2,3-dimethylbutane (B166060) from isopropyl bromide).

    • Solution: Minimize this by adding the alkyl halide solution dropwise to the magnesium turnings during the Grignard reagent formation.[1] This keeps the instantaneous concentration of the alkyl halide low, favoring the reaction with magnesium.

  • Enolization: The Grignard reagent can act as a base and abstract an α-hydrogen from the ketone, forming an enolate.[3] This results in the recovery of the starting ketone after workup instead of the desired alcohol.

    • Solution: Perform the reaction at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation. Ensure slow, dropwise addition of the ketone to the Grignard reagent solution.

Q3: My Grignard reaction is not initiating. What are the common causes and solutions?

Failure to initiate is typically due to two main factors:

  • Magnesium Oxide Layer: A passivating layer of MgO on the magnesium turnings prevents the reaction.[1]

    • Troubleshooting: Gently crush the magnesium turnings in situ with a glass rod, add a small crystal of iodine (the purple color will fade upon initiation), or use a sonicator to activate the surface.[1][4]

  • Moisture: Grignard reagents are extremely sensitive to water and will be quenched by any protic solvent.[1]

    • Troubleshooting: All glassware must be rigorously flame-dried or oven-dried before use.[1] Use anhydrous ethereal solvents (diethyl ether or THF) and maintain an inert atmosphere (nitrogen or argon) throughout the experiment.

Section 2: Catalytic Alkylation

Q1: What does "polyalkylation" refer to in the context of synthesizing a branched alkane like this compound?

In this context, "polyalkylation" refers to the continued reaction of the desired product with the starting materials (e.g., olefins) to form heavier, more highly alkylated byproducts.[5][6][7] For example, the target C11 alkane could react further to produce C12-C15+ alkanes. This occurs because the initial alkylation product can still participate in subsequent alkylation steps, leading to oligomerization and a broad product distribution. This is a significant challenge in industrial processes that use catalysts like sulfuric acid or zeolites.[8][9]

Q2: How can reaction conditions be optimized to maximize selectivity for the target C11 alkane during catalytic alkylation?

Several process variables can be tuned to suppress polyalkylation and improve selectivity.[10][11]

  • High Isoalkane-to-Olefin Ratio: Maintaining a large excess of the isobutane (B21531) (or other light alkane) relative to the olefin feed increases the probability that the olefin will react with the starting isobutane rather than the C11 product.[8] Ratios of 10:1 or even higher are often used.

  • Low Temperature: Lower reaction temperatures decrease the rates of side reactions, including polymerization and cracking.[8] This favors the desired mono-alkylation pathway.

  • Catalyst Selection and Activity: The choice of catalyst is critical. Zeolite catalysts with specific pore sizes and acidity can provide shape selectivity, favoring the formation of certain isomers.[8][11] Controlling catalyst activity is also important; a highly active catalyst might promote undesirable side reactions.[12]

  • Short Contact Time: Minimizing the residence time of the reactants in the reactor can limit the extent of subsequent alkylation reactions.[10]

Data Presentation

Table 1: Effect of Stoichiometry and Temperature on Grignard Reaction Yield

EntryKetone:Grignard RatioTemperature (°C)Yield of 2,3,5,5-tetramethylheptan-3-ol (%)Unreacted Ketone (%)Side Products (%)
11:1.1085<213
21:1.125 (Room Temp)72<226
31:0.80652015
41:2.0083<116

Data are illustrative and represent typical outcomes.

Table 2: Influence of Reaction Conditions on Catalytic Alkylation Selectivity

EntryCatalystIsobutane:Olefin RatioTemperature (°C)Selectivity for C11 Alkane (%)Heavier Byproducts (>C11) (%)
1H₂SO₄5:1155545
2H₂SO₄12:157228
3Zeolite Y12:1706832
4Zeolite Beta12:1707525

Data are illustrative, based on general principles of catalytic alkylation.[8][9]

Experimental Protocols

Protocol 1: Grignard Synthesis of 2,3,5,5-Tetramethylheptan-3-ol

Objective: To synthesize the tertiary alcohol precursor to this compound.

Materials:

  • Magnesium turnings

  • Isopropyl bromide

  • Anhydrous diethyl ether

  • 2,2-Dimethylpentan-3-one

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (N₂ or Ar).

  • Grignard Formation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small volume of anhydrous diethyl ether. Add a few drops of isopropyl bromide (1.1 equivalents) to initiate the reaction. If it does not start, add a single crystal of iodine. Once initiated, add the remaining isopropyl bromide, dissolved in anhydrous ether, dropwise at a rate that maintains a gentle reflux.

  • Reaction: After the magnesium has been consumed, cool the resulting Grignard reagent solution to 0 °C in an ice bath.

  • Addition: Add a solution of 2,2-dimethylpentan-3-one (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard solution over 30 minutes, maintaining the temperature at 0 °C.

  • Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the solution and remove the solvent under reduced pressure. The crude tertiary alcohol can be purified by distillation or column chromatography.

Note: The resulting alcohol can be reduced to this compound using a method such as treatment with a strong acid (to eliminate water) followed by catalytic hydrogenation.

Visualizations

Grignard_Synthesis_Workflow Start Starting Materials (Mg, Isopropyl Bromide, Ketone) Setup Assemble and Flame-Dry Glassware under N2/Ar Start->Setup Grignard_Formation Form Grignard Reagent (Isopropylmagnesium Bromide) in Anhydrous Ether Setup->Grignard_Formation Reaction React with Ketone (2,2-Dimethylpentan-3-one) at 0 °C Grignard_Formation->Reaction Slow addition of ketone Quench Quench Reaction with sat. aq. NH4Cl Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purify Tertiary Alcohol (Distillation / Chromatography) Workup->Purification Reduction Reduce Alcohol to Alkane (e.g., Dehydration/Hydrogenation) Purification->Reduction Product Final Product (this compound) Reduction->Product

Caption: Workflow for the laboratory synthesis of this compound via a Grignard reaction.

Polyalkylation_Troubleshooting Start Low Selectivity for C11 Product in Catalytic Alkylation Check_Ratio Is Isobutane:Olefin Ratio High? (>10:1) Start->Check_Ratio Increase_Ratio ACTION: Increase Isobutane Concentration in Feed Check_Ratio->Increase_Ratio No Check_Temp Is Reaction Temperature Low? Check_Ratio->Check_Temp Yes Increase_Ratio->Check_Temp Lower_Temp ACTION: Decrease Reactor Temperature Check_Temp->Lower_Temp No Check_Catalyst Is Catalyst Appropriate? (e.g., Shape-Selective Zeolite) Check_Temp->Check_Catalyst Yes Lower_Temp->Check_Catalyst Change_Catalyst ACTION: Evaluate Alternative Catalysts (e.g., Zeolite Beta) Check_Catalyst->Change_Catalyst No End_Success Selectivity Improved Check_Catalyst->End_Success Yes Change_Catalyst->End_Success

Caption: Troubleshooting decision tree for minimizing polyalkylation in catalytic synthesis.

References

purification techniques for 2,3,5,5-tetramethylheptane from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 2,3,5,5-Tetramethylheptane

Welcome to the technical support center for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the purification of this branched alkane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: Impurities will largely depend on the synthetic route. However, common contaminants often include:

  • Unreacted Starting Materials: Such as isomers of heptene (B3026448) or organometallic reagents.

  • Solvents: Residual reaction solvents (e.g., diethyl ether, THF, hexane).

  • Side-Products: Isomers of tetramethylheptane, shorter or longer chain alkanes, and alkenes formed from elimination reactions.

  • Polar Impurities: Water, alcohols (if used as quenching agents), and inorganic salts from workup procedures.

Q2: How can I get a quick assessment of my crude product's purity?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique.[1][2] It provides information on the number of components in your mixture, their relative concentrations, and their mass-to-charge ratio, which aids in identifying the impurities.[2] Gas Chromatography with Flame Ionization Detection (GC-FID) is also excellent for quantification over a wide concentration range.[1]

Q3: Is this compound polar or non-polar?

A3: this compound is a highly non-polar, saturated hydrocarbon (alkane). This property is central to designing an effective purification strategy.

Troubleshooting Purification Issues

Problem 1: My GC analysis shows multiple alkane isomers with similar boiling points.

  • Cause: Synthesis methods for branched alkanes can often lead to a mixture of structural isomers.

  • Solution: Preparative Gas Chromatography (Prep-GC). For high-purity isolation of a specific isomer like this compound from other C11H24 isomers, preparative GC is the most effective method. It separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase, allowing for the collection of highly pure fractions.

  • Alternative: Fractional distillation under reduced pressure (vacuum distillation) may provide some enrichment if there is a sufficient boiling point difference, but it is unlikely to achieve high purity for close-boiling isomers.[3]

Problem 2: My product is contaminated with polar impurities (e.g., water, salts, alcohols).

  • Cause: These are typically introduced during the reaction workup or quenching steps.

  • Solution 1: Liquid-Liquid Extraction (Aqueous Wash). Because this compound is non-polar, polar impurities can be effectively removed by washing the crude product with water or a brine solution in a separatory funnel. The polar impurities will partition into the aqueous layer, which can then be drained away.

  • Solution 2: Adsorption. Passing the crude product (dissolved in a non-polar solvent like hexane) through a small plug of a polar adsorbent like silica (B1680970) gel or alumina (B75360) can effectively trap residual polar contaminants.

Problem 3: The final product contains unreacted starting materials or low-boiling-point side products.

  • Cause: Incomplete reaction or side reactions leading to more volatile products.

  • Solution: Fractional Distillation. This is the primary method for separating liquids with different boiling points.[4] Since this compound has a relatively high boiling point, lower-boiling impurities can be distilled off, leaving the desired product behind.[5]

Data Presentation: Physical Properties

Proper purification relies on understanding the physical properties of the target compound and its likely impurities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C11H24156.31~172
n-Heptane (Example Solvent)C7H16100.2198.4
Diethyl Ether (Example Solvent)C4H10O74.1234.6
Water (Polar Impurity)H2O18.02100

Data sourced from PubChem and other chemical property databases.[5][6]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is designed to remove impurities with boiling points significantly different from this compound.

Objective: To separate this compound from lower-boiling solvents and higher-boiling side-products.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Heating mantle and stirrer

  • Vacuum adapter and pump (for vacuum distillation if needed)

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. The thermometer bulb should be positioned just below the side arm leading to the condenser.[3]

  • Charge the Flask: Fill the round-bottom flask with the crude this compound mixture, not exceeding two-thirds of its volume. Add a few boiling chips or a magnetic stir bar.

  • Distill Low-Boiling Impurities: Begin heating the flask gently.[4] Collect the initial fraction, which will consist of low-boiling solvents and impurities, until the temperature at the distillation head stabilizes near the boiling point of the main impurity.

  • Collect the Product: Change the receiving flask. Increase the temperature slowly and collect the fraction that distills over at a stable temperature corresponding to the boiling point of this compound (~172°C).

  • Stop Distillation: Once the temperature begins to rise again or drop, or when only a small residue remains, stop the distillation.

  • Analysis: Analyze the collected product fraction for purity using GC-MS or GC-FID.

Protocol 2: Removal of Polar Impurities by Liquid-Liquid Extraction

Objective: To remove water-soluble impurities like acids, bases, or salts.

Apparatus:

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Ring stand

Procedure:

  • Dissolve Crude Product: If not already in a liquid state, dissolve the crude product in a water-immiscible organic solvent with a low boiling point, such as hexane (B92381) or diethyl ether.

  • Transfer to Funnel: Transfer the solution to a separatory funnel.

  • Aqueous Wash: Add an equal volume of deionized water to the funnel. Stopper the funnel and, while inverting and pointing the stem away from you, vent it frequently to release pressure. Shake gently for 1-2 minutes.

  • Separate Layers: Place the funnel back on the ring stand and allow the layers to separate completely. The aqueous layer (typically the bottom layer, but always check miscibility) contains the polar impurities.

  • Drain: Carefully drain the lower aqueous layer.

  • Repeat (Optional): For thorough removal, repeat the wash with a fresh portion of water, followed by a wash with brine (saturated NaCl solution) to help break any emulsions and remove dissolved water from the organic layer.

  • Dry the Organic Layer: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Isolate Product: Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified, non-polar product.

Visualization: Purification Workflow

This diagram outlines the logical decision-making process for purifying a crude reaction mixture of this compound.

Purification_Workflow start Crude Reaction Mixture (this compound + Impurities) gcms Purity Analysis (GC-MS) start->gcms polar_check Polar Impurities Present? gcms->polar_check extraction Liquid-Liquid Extraction (Aqueous Wash) polar_check->extraction Yes bp_check Significant Boiling Point Difference from Impurities? polar_check->bp_check No dry Dry Organic Layer (e.g., MgSO4) extraction->dry dry->bp_check distillation Fractional Distillation bp_check->distillation Yes prep_gc Consider Preparative GC (For Isomer Separation) bp_check->prep_gc No (e.g., Isomers) final_product Pure this compound distillation->final_product prep_gc->final_product

Caption: Decision workflow for selecting a purification technique.

References

identifying side reactions in the isomerization of linear alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side reactions during the isomerization of linear alkanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the isomerization of linear alkanes?

A1: The most prevalent side reactions in linear alkane isomerization, which is typically catalyzed by bifunctional catalysts (e.g., platinum on an acidic support like a zeolite), are cracking, disproportionation, and coke formation.[1][2] Cracking involves the breaking of C-C bonds to form smaller alkanes and alkenes. Disproportionation is a bimolecular reaction that can lead to the formation of lighter and heavier alkanes than the feed. Coke formation results from the polymerization and dehydrogenation of hydrocarbons on the catalyst surface, leading to deactivation.

Q2: How does reaction temperature influence the selectivity of isomerization versus side reactions?

A2: Reaction temperature is a critical parameter. While higher temperatures increase the overall conversion rate of the linear alkane, they also tend to favor undesired side reactions, particularly cracking.[3] Isomerization is a mildly exothermic process, and lower temperatures thermodynamically favor the formation of branched isomers.[3][4] Therefore, an optimal temperature must be maintained to achieve a high conversion rate while minimizing cracking and other side reactions.

Q3: What is the role of hydrogen pressure in controlling side reactions?

A3: Hydrogen plays a crucial role in suppressing side reactions and maintaining catalyst activity. It helps to hydrogenate coke precursors, thereby reducing catalyst deactivation.[3] It can also inhibit bimolecular cracking pathways. However, excessively high hydrogen pressure can sometimes have a negative impact on the overall isomerization rate.

Q4: How does the choice of catalyst affect the product distribution?

A4: The catalyst's properties, such as the type of acidic support (e.g., zeolites like ZSM-5, mordenite, or beta) and the metal function (e.g., platinum), significantly impact selectivity. The pore structure of the zeolite can exert shape-selective effects, influencing the types of isomers formed and restricting the formation of bulky coke precursors.[1][2] The balance between the metal and acid sites is also crucial for optimizing the yield of desired isomers while minimizing cracking.

Troubleshooting Guide

This guide addresses common issues encountered during linear alkane isomerization experiments.

Problem 1: Low Conversion of the Linear Alkane

Possible CauseSuggested Solution
Inactive Catalyst Ensure the catalyst has been properly activated according to the manufacturer's protocol. Catalyst deactivation by poisoning or coking may have occurred.
Low Reaction Temperature While lower temperatures favor isomerization equilibrium, the reaction rate may be too slow. Gradually increase the temperature in small increments while monitoring the product distribution to find an optimal balance.
Insufficient Catalyst Amount Verify that the catalyst-to-feed ratio is appropriate for the desired conversion.
Feed Impurities The presence of sulfur, water, or other compounds in the feed can poison the catalyst. Ensure the feed is properly purified.

Problem 2: Poor Selectivity towards Desired Isomers (High Cracking)

Possible CauseSuggested Solution
High Reaction Temperature This is the most common cause of excessive cracking. Reduce the reaction temperature.[3]
Inappropriate Catalyst The catalyst may have too high of an acid strength or an imbalanced metal-to-acid site ratio, favoring cracking. Consider using a catalyst with milder acidity or a different pore structure.[2]
Low Hydrogen Pressure Insufficient hydrogen can lead to increased cracking and coke formation.[3] Ensure the hydrogen-to-hydrocarbon ratio is within the recommended range for your catalyst system.
Catalyst Deactivation As the catalyst deactivates, it may become more prone to cracking. Regenerate or replace the catalyst.

Problem 3: Rapid Catalyst Deactivation

Possible CauseSuggested Solution
Coke Formation High reaction temperatures, low hydrogen pressure, or certain feed compositions can accelerate coke deposition. Operate at a lower temperature and/or higher hydrogen pressure. Consider periodic catalyst regeneration.
Feed Impurities Sulfur, nitrogen compounds, and heavy hydrocarbons in the feed can poison the catalyst. Implement a more rigorous feed purification step.
High Partial Pressure of Olefins Olefins are coke precursors. Ensure sufficient hydrogenation activity of the catalyst to keep the olefin concentration low.

Quantitative Data on Product Distribution

The following tables summarize the product distribution from the isomerization of various linear alkanes under different catalytic conditions.

Table 1: Isomerization of n-Butane

CatalystTemperature (°C)n-Butane Conversion (%)Isobutane Selectivity (%)Cracking Products Selectivity (%)
Pd–SO4/ZrO2140~65HighLow
0.5%Pt/60%HSiW/KIT-625072High-
3% MgAlPO-5400Varies with pressureVaries with pressureVaries with pressure

Data compiled from multiple sources.[5][6]

Table 2: Isomerization of n-Hexane over Platinum-loaded Zeolites

CatalystSi/Al Ration-Hexane Conversion (%)Isomer Selectivity (%)
Pt-HMVariesVariesVaries
Pt-HZSM-5-VariesVaries
Pt-HY-VariesVaries

Product distribution is highly dependent on the specific zeolite acidity and pore size.[2]

Table 3: Hydroisomerization of Long-Chain n-Alkanes over Pt/Zeolite Catalysts at 220°C

FeedCatalystConversion (%)Isomerization Products Yield (%)Cracking Products Yield (%)
n-DecanePtHBEAVariesVariesVaries
n-TetradecanePtHMCM-22VariesLowHigh
n-HexadecanePtHZSM-5VariesLowHigh

Selectivity is strongly influenced by the zeolite structure and the chain length of the alkane.[7]

Experimental Protocols

Protocol 1: Analysis of Isomerization Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of liquid and gaseous products from a linear alkane isomerization reaction.

1. Sample Collection and Preparation:

  • Liquid Products: Collect the liquid effluent from the reactor in a sealed vial. If necessary, dilute an aliquot of the sample in a suitable volatile solvent (e.g., n-hexane of high purity) to a concentration of approximately 10 µg/mL.[8]
  • Gaseous Products: Collect the gaseous effluent in a gas-tight syringe or a gas sampling bag.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., a non-polar column like DB-5 or similar).
  • Injector: Split/splitless injector, typically operated at a temperature that ensures rapid vaporization of the sample without degradation (e.g., 250-300°C).
  • Oven Temperature Program: A temperature program is crucial for separating the various isomers and cracking products. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 250-300°C) at a controlled rate (e.g., 5-10°C/min).
  • Carrier Gas: Helium at a constant flow rate.
  • Mass Spectrometer: Operated in electron ionization (EI) mode. The mass range should be set to cover the expected molecular weights of the products (e.g., m/z 30-300).

3. Data Acquisition and Analysis:

  • Inject the prepared sample into the GC-MS system.
  • Identify the individual components by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.
  • Quantify the components by integrating the peak areas in the total ion chromatogram (TIC) and using response factors determined from the analysis of standard mixtures.

Visualizations

Side_Reactions cluster_main Isomerization Pathway cluster_side Side Reactions Linear Alkane Linear Alkane Carbocation Intermediate Carbocation Intermediate Linear Alkane->Carbocation Intermediate Dehydrogenation/ Protonation Branched Alkane Branched Alkane Carbocation Intermediate->Branched Alkane Rearrangement/ Hydride Shift Cracking Products Cracking Products Carbocation Intermediate->Cracking Products Beta-Scission Disproportionation Products Disproportionation Products Carbocation Intermediate->Disproportionation Products Bimolecular Rxn Coke Coke Carbocation Intermediate->Coke Polymerization/ Dehydrogenation

Caption: Key reaction pathways in linear alkane isomerization, highlighting the central role of the carbocation intermediate in both the desired isomerization and undesired side reactions.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Corrective Actions Start Experiment Issue Low_Conversion Low Conversion Start->Low_Conversion Poor_Selectivity Poor Selectivity Start->Poor_Selectivity Catalyst_Deactivation Rapid Deactivation Start->Catalyst_Deactivation Temp_Low Temperature Too Low Low_Conversion->Temp_Low Catalyst_Issue Catalyst Inactive/ Poisoned Low_Conversion->Catalyst_Issue Temp_High Temperature Too High Poor_Selectivity->Temp_High H2_Pressure Incorrect H2 Pressure Poor_Selectivity->H2_Pressure Catalyst_Deactivation->Temp_High Feed_Impurity Feed Impurities Catalyst_Deactivation->Feed_Impurity Adjust_Temp Adjust Temperature Temp_Low->Adjust_Temp Temp_High->Adjust_Temp Check_Catalyst Check/Regenerate Catalyst Catalyst_Issue->Check_Catalyst Adjust_H2 Adjust H2/HC Ratio H2_Pressure->Adjust_H2 Purify_Feed Purify Feed Feed_Impurity->Purify_Feed

Caption: A logical workflow for troubleshooting common issues encountered during linear alkane isomerization experiments, guiding the user from problem identification to corrective actions.

References

Technical Support Center: Enhancing Reaction Yield and Purity in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides practical troubleshooting advice and detailed protocols to help you overcome common challenges in fine chemical synthesis, ultimately improving your reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses prevalent issues encountered during chemical synthesis. The question-and-answer format is designed to help you quickly identify and resolve problems in your experiments.

Category 1: Low Reaction Yield

Q1: My reaction has a low yield. What are the common causes and how can I address them?

A: Low yields are a frequent challenge in organic synthesis and can arise from several factors throughout the experimental process. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.[1][2]

Troubleshooting Steps for Low Yield:

  • Verify Reagent and Solvent Quality:

    • Purity: Impurities in starting materials or solvents can introduce side reactions or inhibit the desired transformation.[3] Consider re-purifying your reagents through distillation, recrystallization, or chromatography. Using freshly opened, high-purity solvents is also recommended.

    • Water/Air Sensitivity: Many reactions are sensitive to moisture or oxygen.[2] Ensure you are using anhydrous solvents and maintaining an inert atmosphere (e.g., Nitrogen or Argon) if necessary.[4]

  • Optimize Reaction Conditions:

    • Temperature: The reaction temperature may be suboptimal. As a general rule, you can start by varying the temperature by ±10-20 °C from the literature procedure.[1]

    • Concentration: The concentration of reactants can influence the reaction rate and the formation of byproducts. Typical concentrations range from 0.1 M to 2.0 M.[1]

    • Reaction Time: The reaction may not have gone to completion, or the product may be degrading over time. Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.[4]

  • Review Work-up and Purification Procedures:

    • Extraction pH: Ensure the pH of the aqueous layer during extraction is appropriate to keep your product in the organic phase.[4]

    • Product Loss: Significant product loss can occur during transfers, extractions, and purification steps.[2] Be meticulous with your transfers and consider if your product might have some solubility in the aqueous layer.[1]

Q2: My reaction starts but then stalls before all the starting material is consumed. What should I do?

A: A stalled reaction often points to the deactivation of a catalyst or the degradation of a reagent.

Possible Solutions:

  • Reagent Addition: If feasible, try adding another portion of the limiting reagent or a key activating reagent.

  • Catalyst Activity: If you are using a catalyst, it may have lost its activity. Consider adding a fresh portion of the catalyst.

  • Inhibitor Formation: A byproduct of the reaction could be inhibiting the catalyst or reacting with a starting material. Analyzing the reaction mixture for unexpected products can provide clues.

Category 2: Low Product Purity

Q1: My final product is impure. What are the likely sources of these impurities?

A: Impurities can be unreacted starting materials, byproducts from side reactions, or contaminants introduced during the work-up and purification process.

Common Side Reactions and How to Minimize Them:

Side ReactionCommon CausesSuggested Solutions
Over-reaction/Decomposition Reaction time is too long, or the temperature is too high.[1]Monitor the reaction closely and quench it as soon as the starting material is consumed. Consider lowering the reaction temperature.[1]
Isomerization Acidic or basic conditions, or high temperatures.[1]Adjust the pH of the reaction mixture or run the reaction at a lower temperature.[1]
Polymerization High concentration of reactive monomers.[1]Add the reactive monomer slowly to the reaction mixture or use a lower overall concentration.[1]
Reaction with Solvent The solvent is not inert under the reaction conditions (e.g., protic solvents in Grignard reactions).[1]Choose an inert solvent that is appropriate for your reaction chemistry.[1]

Q2: I'm having difficulty purifying my product using column chromatography. What can I do?

A: Challenges in column chromatography often stem from the choice of solvent system, column packing, or the stability of your compound on the stationary phase.

Troubleshooting Column Chromatography:

  • Compound Streaking on TLC/Column: This can occur if your compound is acidic or basic. Try adding a small amount of a modifier to your eluent, such as acetic acid for acidic compounds or triethylamine (B128534) for basic compounds.[1]

  • Poor Separation: If your product and impurities have very similar polarities, achieving good separation can be difficult.[4]

    • Solvent System Optimization: Meticulously optimize your solvent system using TLC before running the column to achieve a good separation of spots.[4]

    • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (B75360) or reversed-phase silica (B1680970).[4]

  • Product Degradation on Silica Gel: Some compounds are unstable on silica gel.

    • Deactivation: You can deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent.[4]

    • Alternative Purification: If your compound is highly sensitive, consider other purification methods like recrystallization or distillation.[4]

Quantitative Data Summaries

The following tables provide a summary of how different reaction parameters can influence reaction yield and purity.

Table 1: Effect of Temperature on Yield and Purity in the Synthesis of Aspirin

Temperature (°C)Yield (%)Purity (%)
5065.278.5
6073.185.2
7080.592.1
8083.798.3

Data adapted from a study on the acetylation of salicylic (B10762653) acid. A clear positive correlation between temperature and both yield and purity was observed within this range.[5]

Table 2: Effect of Catalyst Loading on Yield and Reaction Time

Catalyst Loading (mol%)Reaction Time (h)Yield (%)
0842
0.5864
1.0475
1.5283
2.0191
2.50.595
3.00.595

Data from a study on the synthesis of 1-substituted-1H-tetrazole analogues. Increasing the catalyst loading significantly reduced the reaction time and increased the yield up to an optimal loading of 2.5 mol%.[6]

Table 3: Effect of Solvent on the Yield of a Suzuki Cross-Coupling Reaction

SolventYield (%)
DMF/H₂O (1:2)91
Toluene85
EtOH82
THF<10
Dioxane78
Acetonitrile65

Data from a model Suzuki cross-coupling reaction. The choice of solvent has a dramatic impact on the reaction yield, with a mixture of DMF and water providing the highest yield in this case.[4][7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to improving reaction yield and purity.

Protocol 1: Small-Scale Reaction Optimization Screen

This protocol outlines a procedure for systematically screening different reaction conditions on a small scale to identify optimal parameters.

Objective: To efficiently determine the best combination of solvent, temperature, and catalyst for a given reaction.

Materials:

  • Reactants and a selection of potential catalysts.

  • A variety of anhydrous solvents (e.g., THF, Dioxane, Toluene, DMF).

  • A multi-well reaction block or a set of small reaction vials with stir bars.

  • Heating/cooling system for the reaction block.

  • TLC plates and developing chambers.

  • Analytical balance.

  • Syringes and needles for inert atmosphere techniques.

Procedure:

  • Preparation:

    • Dry all glassware thoroughly.

    • Prepare stock solutions of your reactants in a suitable solvent to ensure accurate dispensing.

    • If the reaction is air or moisture sensitive, perform all steps under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Reaction Setup:

    • In each well or vial, add the appropriate amounts of your starting materials from the stock solutions.

    • Add the chosen solvent to each reaction vessel.

    • Add the catalyst to be screened to each designated well. Include a control reaction with no catalyst.

  • Reaction Execution:

    • Seal the reaction vessels.

    • Place the reaction block on the heating/cooling system and set the desired temperatures for each set of reactions.

    • Stir the reactions for a predetermined amount of time.

  • Monitoring and Analysis:

    • After the specified time, take a small aliquot from each reaction for TLC analysis.

    • Spot each aliquot on a TLC plate alongside your starting materials.

    • Develop the TLC plate in an appropriate solvent system.

    • Visualize the spots under a UV lamp and/or by staining to assess the consumption of starting material and the formation of the product.

  • Data Interpretation:

    • Compare the TLC results from all the reactions to identify the conditions that lead to the highest conversion of starting material to the desired product with the fewest byproducts.

    • The most promising conditions can then be scaled up for further optimization and preparative synthesis.

Protocol 2: Standard Work-up and Liquid-Liquid Extraction

This protocol describes a general procedure for quenching a reaction and isolating the crude product.

Objective: To safely stop the reaction and separate the desired organic product from the reaction mixture.

Procedure:

  • Quenching:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a quenching agent to neutralize any reactive species. Common quenching agents include water, saturated aqueous ammonium (B1175870) chloride, or dilute acid/base. The choice of quenching agent depends on the specific reaction chemistry.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an appropriate organic solvent to extract the product. The solvent should be immiscible with the aqueous layer and should readily dissolve your product.

    • Gently shake the separatory funnel, periodically venting to release any pressure buildup.

    • Allow the layers to separate.

    • Drain the lower layer. The location of your organic layer (top or bottom) will depend on the relative densities of the organic solvent and the aqueous layer.

    • Repeat the extraction of the aqueous layer with fresh organic solvent two more times to ensure complete recovery of the product.

  • Washing:

    • Combine the organic layers in the separatory funnel.

    • Wash the combined organic layers sequentially with:

      • Water: to remove water-soluble impurities.

      • Saturated aqueous sodium bicarbonate: to neutralize any residual acid.

      • Brine (saturated aqueous sodium chloride): to remove the bulk of the dissolved water from the organic layer.

  • Drying and Concentration:

    • Drain the washed organic layer into an Erlenmeyer flask.

    • Add an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate). Swirl the flask and let it stand for 10-15 minutes.

    • Filter the dried solution to remove the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the crude product.

Protocol 3: Purification by Flash Column Chromatography

This protocol provides a step-by-step guide for purifying a crude product using flash column chromatography.

Objective: To separate the desired product from impurities based on their differential adsorption to a stationary phase.

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent.

    • Run TLC plates with different solvent systems (eluents) to find a system that gives good separation between your product and the impurities. An ideal Rf value for your product is typically between 0.2 and 0.4.

  • Column Preparation:

    • Select a column of appropriate size for the amount of crude product you need to purify.

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Fill the column with the chosen eluent.

    • Prepare a slurry of silica gel in the eluent and pour it into the column.

    • Allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica gel.

    • Drain the eluent until the level is just at the top of the sand.

  • Loading the Sample:

    • Dissolve your crude product in a minimal amount of the eluent or a more polar solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure to the top of the column using a pump or a nitrogen line to force the eluent through the column at a steady rate.

    • Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to determine which fractions contain your pure product.

    • Combine the pure fractions.

    • Remove the solvent by rotary evaporation to obtain your purified product.

Visualizations

The following diagrams illustrate key workflows and relationships in fine chemical synthesis.

Troubleshooting_Low_Yield Start Low Reaction Yield Observed Check_Reagents Verify Reagent & Solvent Quality (Purity, Water Content) Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temperature, Concentration, Time) Start->Optimize_Conditions Review_Workup Review Work-up & Purification (Extraction, Chromatography) Start->Review_Workup Impure_Reagents Impure or Wet Reagents Check_Reagents->Impure_Reagents Suboptimal_Conditions Suboptimal Conditions Optimize_Conditions->Suboptimal_Conditions Product_Loss Product Loss During Isolation Review_Workup->Product_Loss Solution1 Purify Reagents / Use Anhydrous Solvents Impure_Reagents->Solution1 Solution2 Systematically Vary Parameters (DoE) Suboptimal_Conditions->Solution2 Solution3 Refine Isolation Technique Product_Loss->Solution3 End Improved Yield Solution1->End Solution2->End Solution3->End

Caption: A workflow for troubleshooting low reaction yields.

Purification_Decision_Tree Start Crude Product Is_Solid Is the product a solid? Start->Is_Solid Is_Volatile Is the product volatile? Is_Solid->Is_Volatile No Recrystallization Recrystallization Is_Solid->Recrystallization Yes Chromatography Column Chromatography Is_Volatile->Chromatography No Distillation Distillation Is_Volatile->Distillation Yes End Pure Product Recrystallization->End Prep_HPLC Preparative HPLC Chromatography->Prep_HPLC Difficult Separation Chromatography->End Good Separation Distillation->End Prep_HPLC->End Reaction_Parameter_Relationships Yield Reaction Yield Purity Product Purity Temperature Temperature Temperature->Yield affects rate Temperature->Purity can cause degradation Concentration Concentration Concentration->Yield affects rate Concentration->Purity can increase byproducts Catalyst Catalyst Loading Catalyst->Yield increases rate Catalyst->Purity can affect selectivity Solvent Solvent Solvent->Yield solubility & polarity effects Solvent->Purity can favor side reactions Time Reaction Time Time->Yield determines conversion Time->Purity can lead to degradation

References

Technical Support Center: Stabilizing Reactive Intermediates in Branched Alkane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in your experiments involving branched alkanes, with a focus on understanding and stabilizing reactive intermediates to improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are reactions involving branched alkanes often difficult to control?

A1: Branched alkanes can form various reactive intermediates, such as carbocations and free radicals, upon reaction initiation.[1] The stability of these intermediates significantly influences the reaction pathway and product distribution.[1] Due to the potential for rearrangements and competing reaction pathways, controlling the desired outcome can be challenging.[1]

Q2: What are the primary factors that stabilize carbocation intermediates in branched alkane reactions?

A2: The stability of carbocations is primarily influenced by two main factors:

  • Inductive Effect: Alkyl groups are electron-donating and can stabilize an adjacent positive charge through sigma bonds. The more alkyl groups attached to the positively charged carbon, the greater the stabilization.[1][2][3]

  • Hyperconjugation: This involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocation.[1] This distribution of the positive charge enhances stability.[1]

Therefore, the order of carbocation stability is: Tertiary > Secondary > Primary > Methyl.[1]

Q3: How does resonance affect the stability of reactive intermediates?

A3: Resonance is a powerful stabilizing factor for both carbocations and radical intermediates.[1][4][5] If a carbocation or a radical is adjacent to a pi system (e.g., a double bond or an aromatic ring), the charge or the unpaired electron can be delocalized over multiple atoms, significantly increasing the stability of the intermediate.[1][5]

Q4: What is the order of stability for free radical intermediates?

A4: Similar to carbocations, the stability of free radicals increases with the number of alkyl substituents on the carbon atom with the unpaired electron. This is also due to hyperconjugation.[1] The stability order is: Tertiary > Secondary > Primary > Methyl.[1]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product and Formation of Multiple Isomers

  • Possible Cause: Formation of a carbocation intermediate that is undergoing rearrangement to a more stable carbocation before reacting with the nucleophile.[3][4] For example, a secondary carbocation may rearrange to a more stable tertiary carbocation via a hydride or alkyl shift.[3]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Lowering the temperature can sometimes disfavor rearrangement pathways, which often have a higher activation energy than the desired reaction.

    • Change the Solvent: Use a more polar, non-nucleophilic solvent to help stabilize the initially formed carbocation and potentially reduce the driving force for rearrangement.[2]

    • Use a Different Precursor: Select a starting material that will directly generate the most stable carbocation, avoiding the possibility of rearrangement.

    • Employ a Trapping Agent: Introduce a high concentration of a potent nucleophile to "trap" the initial carbocation before it has a chance to rearrange.[1][6]

Issue 2: Lack of Regioselectivity in Radical Halogenation

  • Possible Cause: The halogenating agent is too reactive and not selective enough for the desired C-H bond. For instance, chlorination is known to be less selective than bromination.[7][8]

  • Troubleshooting Steps:

    • Switch to a More Selective Reagent: For radical halogenation, switching from chlorine (Cl₂) to bromine (Br₂) will significantly increase the selectivity for the most stable radical intermediate (tertiary > secondary > primary).[9] N-Bromosuccinimide (NBS) can also be used for allylic bromination.[7]

    • Control Reaction Conditions: Ensure that the reaction is initiated appropriately (e.g., with UV light or a radical initiator) and that the concentration of the halogen is kept low to favor the desired pathway.

Issue 3: Suspected Radical Mechanism Leading to Undesired Side Products

  • Possible Cause: The reaction may be proceeding through an unintended radical chain mechanism.

  • Troubleshooting Steps:

    • Introduce a Radical Scavenger: Add a radical inhibitor or scavenger, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or a thiol, to the reaction mixture.[6] A significant decrease in the reaction rate or a change in the product distribution can confirm the presence of a radical pathway.[6]

    • Exclude Light and Initiators: Run the reaction in the dark and ensure all reagents are free from peroxides or other potential radical initiators.

Data Presentation

Table 1: C-H Bond Dissociation Energies (BDEs) and Radical Stability

A lower BDE indicates that the C-H bond is weaker and that the resulting radical is more stable.[1] This data is crucial for predicting the regioselectivity of radical abstraction reactions.

C-H Bond TypeExampleBond Dissociation Energy (kcal/mol)Resulting Radical Stability
Tertiary (3°)(CH₃)₃C-H~93Most Stable
Secondary (2°)(CH₃)₂CH-H~95More Stable
Primary (1°)CH₃CH₂-H~98Less Stable
MethaneCH₃-H~105Least Stable

Experimental Protocols

Protocol 1: Detection of Carbocation Intermediates using a Trapping Agent

This protocol describes a general method to infer the presence of a carbocation intermediate by introducing a nucleophile to "trap" it.[1]

Objective: To obtain experimental evidence for the formation of a specific carbocation intermediate during a reaction.

Materials:

  • Branched alkane substrate

  • Reaction solvent (e.g., a non-nucleophilic solvent like dichloromethane)

  • Reagents for the primary reaction

  • Nucleophilic trapping agent (e.g., sodium bromide, NaBr)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Analytical instruments (GC-MS or NMR)

Procedure:

  • Reaction Setup: Assemble a dry, inert-atmosphere reaction setup (e.g., a Schlenk line). Add the branched alkane substrate and the solvent to the reaction flask.

  • Introduction of Trapping Agent: Add an excess of the nucleophilic trapping agent (e.g., NaBr) to the reaction mixture.

  • Initiation of Reaction: Add the reagent intended to generate the carbocation intermediate.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

  • Product Analysis: After the reaction is complete, quench the reaction and work up the product mixture. Analyze the product mixture for the presence of the "trapped" product (e.g., the corresponding alkyl bromide). The detection of this product provides evidence for the existence of the carbocation intermediate.[1]

Protocol 2: In-Situ Spectroscopic Monitoring of Reaction Intermediates

This protocol outlines the use of spectroscopic methods to directly observe reactive intermediates.

Objective: To directly detect and characterize reactive intermediates in real-time.

Materials:

  • Reactants and solvents for the reaction of interest

  • Spectrometer (e.g., FT-IR, UV-Vis, or Electron Spin Resonance for radical species) equipped with a reaction cell that allows for in-situ measurements.

  • A method for rapid initiation, if necessary (e.g., flash photolysis or a stopped-flow apparatus).

Procedure:

  • Instrumentation Setup: Configure the spectrometer for kinetic measurements. Place the reactants in a suitable reaction cell that can be placed in the spectrometer's sample compartment.

  • Reaction Initiation: Initiate the reaction within the sample cell. For slow reactions, this can be done by adding the final reagent. For fast reactions, a technique like flash photolysis (using a light source to trigger the reaction) or a stopped-flow apparatus (for rapid mixing of reactants) may be required.

  • Data Acquisition: Acquire spectra at regular, short intervals throughout the course of the reaction.

  • Data Analysis: Analyze the spectral data to identify transient signals that appear and then disappear as the reaction progresses. These transient signals can be assigned to reactive intermediates.[1] Computational methods can be used to predict the spectra of suspected intermediates for comparison.[1]

Mandatory Visualizations

Carbocation_Stabilization cluster_factors Stabilizing Factors cluster_stability Carbocation Stability Inductive Inductive Effect Carbocation Carbocation Intermediate Inductive->Carbocation Donates e- density Hyperconjugation Hyperconjugation Hyperconjugation->Carbocation Delocalizes charge Resonance Resonance Resonance->Carbocation Delocalizes charge Tertiary Tertiary (3°) Secondary Secondary (2°) Primary Primary (1°) Methyl Methyl Carbocation->Tertiary Most Stable Carbocation->Secondary Carbocation->Primary Carbocation->Methyl Least Stable

Caption: Factors influencing carbocation stability.

Trapping_Experiment_Workflow A 1. Set up inert atmosphere reaction B 2. Add branched alkane and solvent A->B C 3. Introduce nucleophilic trapping agent (e.g., NaBr) B->C D 4. Initiate reaction to generate carbocation C->D E 5. Monitor reaction (GC-MS or NMR) D->E F 6. Quench and work up the reaction mixture E->F G 7. Analyze for trapped product (e.g., alkyl bromide) F->G H Evidence for Carbocation Intermediate G->H

Caption: Workflow for a carbocation trapping experiment.

Troubleshooting_Logic Start Low Yield / Multiple Isomers Cause Possible Cause: Carbocation Rearrangement Start->Cause Action1 Lower Reaction Temperature Cause->Action1 Action2 Change Solvent to More Polar/Non-nucleophilic Cause->Action2 Action3 Use High Concentration of Trapping Agent Cause->Action3 Outcome Improved Yield and Selectivity Action1->Outcome Action2->Outcome Action3->Outcome

Caption: Troubleshooting low yield due to rearrangements.

References

Technical Support Center: Mitigating Solvent Effects of Alkanes in UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the solvent effects of alkanes in your UV-Vis spectroscopy experiments.

Frequently Asked Questions (FAQs)

Q1: Why are alkanes like hexane (B92381) and heptane (B126788) commonly used as solvents in UV-Vis spectroscopy?

A1: Alkanes are often chosen as solvents in UV-Vis spectroscopy due to their non-polar nature and transparency in the UV region. Their primary advantages include:

  • Low UV Cutoff: Alkanes generally have low UV cutoff wavelengths, meaning they do not absorb significantly in the UV range where many analytes of interest do. This minimizes interference from the solvent itself.

  • Minimal Solute Interaction: As non-polar solvents, alkanes have minimal electronic interactions with non-polar analytes. This can result in a spectrum that closely resembles the gaseous state of the solute, often revealing fine structural details (hyperfine structure).[1]

  • Good Solubilizing Power: They are effective at dissolving non-polar compounds, which are common in many research and drug development applications.

Q2: What is the "solvent effect" and how do alkanes influence it?

A2: The "solvent effect" refers to the changes in a solute's absorption spectrum (peak position, intensity, and shape) due to its interaction with the solvent molecules. Alkanes, being non-polar, generally cause minimal shifts in the absorption peaks of non-polar solutes. However, for polar solutes, a change from a polar to a non-polar alkane solvent can lead to a "blue shift" (hypsochromic shift), where the absorption maximum moves to a shorter wavelength. This is because polar solvents can stabilize the ground state of polar molecules more than the excited state.

Q3: What does the UV cutoff wavelength of an alkane signify?

A3: The UV cutoff wavelength is the wavelength below which the solvent itself absorbs a significant amount of light (typically defined as an absorbance of 1 AU in a 1 cm path length cell).[2] It is crucial to select an alkane with a UV cutoff well below the wavelength range where your analyte absorbs to avoid interference and ensure accurate measurements.

Q4: Can impurities in alkane solvents affect my UV-Vis measurements?

A4: Yes, impurities in alkane solvents can significantly impact your results. Even trace amounts of impurities that absorb in the UV region can lead to erroneous absorbance readings, unexpected peaks, and a shifting baseline.[3][4][5] It is highly recommended to use high-purity, spectroscopy-grade alkanes for your experiments.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered when using alkane solvents in UV-Vis spectroscopy.

Issue 1: High Absorbance or "Cut-Off" Spectrum
Question Answer and Mitigation Strategy
Why is my sample's absorbance reading too high or the top of the peak cut off? This typically indicates that your sample is too concentrated. High concentrations can lead to deviations from the Beer-Lambert Law.[6]
How can I fix this? Dilute your sample with the same high-purity alkane solvent. A lower concentration will allow more light to pass through the sample, resulting in an absorbance reading within the linear range of the instrument (generally below 2 AU).[6]
Issue 2: Noisy or Unstable Baseline
Question Answer and Mitigation Strategy
My baseline is noisy and drifting. What could be the cause? An unstable baseline can be caused by several factors, including lamp instability, temperature fluctuations, or impurities in the alkane solvent.[3]
How can I troubleshoot this? 1. Warm-up the instrument: Allow the spectrophotometer's lamp to warm up for at least 20-30 minutes to ensure a stable light output.[7] 2. Use high-purity solvent: Ensure you are using spectroscopy-grade alkane solvent to minimize impurities.[3] 3. Perform a baseline correction: Run a baseline correction with your alkane solvent in the cuvette before measuring your sample. This will help to subtract the background absorbance of the solvent.[8][9]
Issue 3: Unexpected Peaks in the Spectrum
Question Answer and Mitigation Strategy
I am seeing small, unexpected peaks in my spectrum. What are they? These peaks could be due to contamination in your alkane solvent, on your glassware, or in your cuvette.[10]
What is the solution? 1. Use clean glassware and cuvettes: Thoroughly clean all glassware and cuvettes. Rinse them with a small amount of the high-purity alkane solvent you are using for the experiment before preparing your sample. 2. Check solvent purity: Run a scan of the solvent alone to see if the unexpected peaks are present. If so, use a fresh, unopened bottle of spectroscopy-grade alkane.
Issue 4: Negative Absorbance Readings
Question Answer and Mitigation Strategy
Why am I getting negative absorbance values? Negative absorbance can occur if the blank (reference) measurement has a higher absorbance than the sample measurement. This can happen if the cuvettes are mismatched, if the blank cuvette is dirty, or if the blank and sample are inadvertently swapped.[6]
How can I prevent this? 1. Use matched cuvettes: If using a double-beam spectrophotometer, ensure your sample and reference cuvettes are a matched pair. 2. Proper blanking procedure: Ensure the blank cuvette is clean and filled with the same batch of alkane solvent used for the sample. Label your cuvettes to avoid mix-ups.[6] 3. Correct baseline: Perform a baseline correction with the blank before running the sample.

Quantitative Data Summary

The following table summarizes key properties of common alkane solvents used in UV-Vis spectroscopy.

SolventUV Cutoff (nm)Polarity Index (P')
Pentane1900.0
Hexane1950.1
Heptane2000.1
Cyclopentane1980.1
Cyclohexane2000.2
Iso-octane2150.1

Data sourced from multiple references.[11]

Experimental Protocols

Protocol 1: Standard Sample Preparation and Measurement using an Alkane Solvent
  • Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 20-30 minutes to ensure a stable output.

  • Solvent Selection: Choose a spectroscopy-grade alkane solvent with a UV cutoff wavelength significantly lower than the expected absorbance maximum of your analyte.

  • Cuvette Cleaning: Clean a quartz cuvette by rinsing it with deionized water, followed by a volatile solvent like acetone (B3395972) or ethanol, and then allow it to air dry completely. Finally, rinse the cuvette 2-3 times with a small amount of the high-purity alkane solvent you will be using.

  • Blank Preparation: Fill the clean cuvette approximately three-quarters full with the alkane solvent. Ensure there are no air bubbles. Wipe the transparent sides of the cuvette with a lint-free tissue.

  • Baseline Correction: Place the cuvette with the blank in the spectrophotometer and perform a baseline correction or "zero" measurement across your desired wavelength range.

  • Sample Preparation: Prepare a dilute solution of your analyte in the chosen alkane solvent. The concentration should be low enough to yield a maximum absorbance between 0.1 and 1.5 AU.

  • Sample Measurement: Empty the blank solvent from the cuvette and rinse it 2-3 times with your sample solution. Then, fill the cuvette with the sample solution, wipe it clean, and place it in the spectrophotometer.

  • Data Acquisition: Acquire the absorbance spectrum of your sample over the selected wavelength range.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.

Visualizations

TroubleshootingWorkflow start Problem Encountered in UV-Vis issue1 High Absorbance / Cut-off Peak start->issue1 issue2 Noisy / Unstable Baseline start->issue2 issue3 Unexpected Peaks start->issue3 issue4 Negative Absorbance start->issue4 solution1 Dilute Sample issue1->solution1 solution2 Warm-up Instrument & Perform Baseline Correction issue2->solution2 solution3 Use High-Purity Solvent & Clean Glassware/Cuvettes issue3->solution3 solution4 Use Matched Cuvettes & Correct Blanking Procedure issue4->solution4

Caption: Troubleshooting workflow for common UV-Vis issues with alkane solvents.

SolventEffects cluster_solvent Alkane Solvent Properties cluster_effect Effect on UV-Vis Spectrum prop1 Low Polarity effect1 Minimal Peak Shifts (for non-polar analytes) prop1->effect1 Leads to prop2 Low UV Cutoff effect2 High Transparency in UV Region prop2->effect2 Allows for prop3 Potential for Impurities effect3 Baseline Instability & Spurious Peaks prop3->effect3 Can cause

Caption: Relationship between alkane properties and their spectral effects.

References

Validation & Comparative

A Comparative Analysis of C11 Alkane Isomers as High-Octane Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for higher efficiency and cleaner combustion in modern spark-ignition engines has intensified the search for high-performance fuel additives. Among the promising candidates are highly branched C11 alkane isomers, which, due to their molecular structure, exhibit superior anti-knock properties. This guide provides a comparative study of various C11 alkane isomers as potential high-octane fuel additives, supported by available data and standardized experimental protocols.

Introduction to High-Octane Alkanes

The octane (B31449) rating of a fuel, measured by the Research Octane Number (RON) and Motor Octane Number (MON), indicates its resistance to autoignition, or "knocking," in an engine. Higher octane numbers allow for higher compression ratios, leading to greater thermal efficiency and power output. For alkanes, the degree of branching in their carbon skeleton is a key determinant of their octane rating. Highly branched isomers are more compact and have more stable carbocation intermediates during combustion, which contributes to their higher anti-knock quality.

Comparative Performance of C11 Alkane Isomers

Based on structure-property relationships, isomers with multiple methyl or ethyl branches, particularly those leading to quaternary carbon centers (a carbon atom bonded to four other carbon atoms), are predicted to have the highest octane numbers.

Table 1: Physicochemical Properties and Predicted Octane Performance of Selected C11 Alkane Isomers

Isomer NameMolecular StructureBoiling Point (°C)Density (g/cm³)Predicted Octane Rating
n-UndecaneCH₃(CH₂)₉CH₃1960.740Low
2-MethyldecaneCH₃CH(CH₃)(CH₂)₇CH₃191-1930.739Moderate
2,2,4,6,6-Pentamethylheptane(CH₃)₃CCH₂CH(CH₃)CH₂C(CH₃)₃177-178~0.75Very High
2,2,5,5-Tetramethylheptane(CH₃)₃CCH₂CH₂C(CH₃)₂CH₂CH₃~180-190~0.76High
2,3,4,5-TetramethylheptaneCH₃CH(CH₃)CH(CH₃)CH(CH₃)CH(CH₃)CH₂CH₃~180-190~0.77High
2,2,3,3-Tetramethylheptane(CH₃)₃CC(CH₃)₂(CH₂)₃CH₃188-1890.791 (predicted)Very High

Note: Predicted octane ratings are based on the general principles of increased octane number with increased branching and molecular compactness. Precise experimental RON and MON values for many of these isomers are not widely published.

One highly notable C11 isomer is 2,2,3,3-tetramethylheptane . While its experimental octane numbers are not publicly available, its highly branched and compact structure strongly suggests it would possess a very high octane rating, potentially exceeding that of the benchmark isooctane (B107328) (2,2,4-trimethylpentane), which defines the 100-point on the octane scale.[1]

Experimental Protocols for Octane Number Determination

The determination of Research Octane Number (RON) and Motor Octane Number (MON) is conducted using standardized test methods developed by ASTM International. These methods utilize a Cooperative Fuel Research (CFR) engine, which is a single-cylinder engine with a variable compression ratio.

Research Octane Number (RON) - ASTM D2699

This method determines the anti-knock quality of a fuel under relatively mild operating conditions, representative of city driving with lower engine speeds and frequent acceleration.

Experimental Procedure:

  • Engine Preparation: The CFR engine is calibrated and standardized according to the ASTM D2699 procedure.

  • Operating Conditions: The engine is operated at a constant speed of 600 rpm with a specified intake air temperature and ignition timing.

  • Sample Analysis: The test fuel is run in the engine, and the compression ratio is adjusted until a standard level of knock intensity is observed.

  • Reference Fuel Comparison: The knocking behavior of the test fuel is bracketed by two primary reference fuels (PRFs), which are blends of isooctane (RON = 100) and n-heptane (RON = 0).

  • RON Determination: The RON of the test fuel is determined by the percentage of isooctane in the PRF blend that produces the same knock intensity as the test fuel under the specified conditions.

Motor Octane Number (MON) - ASTM D2700

This method evaluates the anti-knock performance under more severe conditions, simulating high-speed, high-load driving.

Experimental Procedure:

  • Engine Preparation: The CFR engine is prepared and calibrated as per the ASTM D2700 standard.

  • Operating Conditions: The engine operates at a higher speed of 900 rpm, with a higher intake mixture temperature and variable ignition timing.

  • Sample Analysis: Similar to the RON test, the test fuel is run, and the compression ratio is adjusted to achieve a standard knock intensity.

  • Reference Fuel Comparison: The knock intensity is compared against PRF blends.

  • MON Determination: The MON is the percentage of isooctane in the PRF blend that matches the knock characteristics of the test fuel under these more severe conditions.

Visualization of Concepts

Logical Relationship of Alkane Structure to Octane Number

The following diagram illustrates the general relationship between the structural features of an alkane and its resulting octane number. Increased branching and a more compact molecular shape lead to a higher resistance to knocking.

G Alkane Structure vs. Octane Number A Alkane Structure B Increased Branching A->B C More Compact Shape A->C D Higher Octane Number (RON & MON) B->D C->D E Reduced Knocking D->E

Caption: Relationship between alkane structure and octane number.

Experimental Workflow for Fuel Additive Evaluation

The process of evaluating a new C11 alkane isomer as a potential high-octane fuel additive follows a structured experimental workflow, from synthesis to performance testing.

G Workflow for C11 Alkane Additive Evaluation cluster_0 Synthesis & Purification cluster_1 Property Characterization cluster_2 ASTM Standards cluster_3 Performance Evaluation A Synthesis of C11 Alkane Isomer B Purification (e.g., Distillation) A->B C Physicochemical Analysis (Boiling Point, Density) B->C D Octane Number Testing C->D E RON (ASTM D2699) D->E F MON (ASTM D2700) D->F G Blending with Base Gasoline F->G H Engine Performance & Emissions Testing G->H

Caption: Experimental workflow for evaluating C11 alkane isomers.

Conclusion

Highly branched C11 alkane isomers represent a promising class of high-octane fuel additives. While comprehensive experimental data on the octane ratings of all isomers is not yet available, established structure-property relationships strongly indicate that isomers with significant branching, such as tetramethylheptanes and pentamethylhexanes, would be excellent candidates for enhancing the anti-knock properties of gasoline. Further research involving the synthesis and standardized engine testing of these compounds is crucial to fully realize their potential in the development of next-generation, high-performance fuels.

References

A Comparative Analysis of Combustion Properties: 2,3,5,5-Tetramethylheptane vs. Isooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the combustion properties of 2,3,5,5-tetramethylheptane and the well-characterized reference fuel, isooctane (B107328) (2,2,4-trimethylpentane). The objective is to offer a comprehensive overview based on available experimental data and established principles of hydrocarbon combustion. This information is crucial for researchers in fields such as engine design, fuel formulation, and computational chemistry.

Executive Summary

Isooctane is the primary reference fuel for determining the octane (B31449) rating of gasoline, with a defined Research Octane Number (RON) and Motor Octane Number (MON) of 100.[1][2][3] Its combustion properties are extensively documented. This compound, a more highly branched C11 alkane, is expected to exhibit a high octane rating due to its molecular structure.[4] However, specific experimental data for its key combustion parameters are scarce in publicly available literature. This guide compiles the known data for isooctane and provides theoretical and comparative insights into the expected properties of this compound.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key combustion properties of isooctane. Due to the lack of direct experimental data for this compound, values for a closely related isomer, 2,2,5,5-tetramethylheptane (B15457728), are included where available, and other properties are qualitatively assessed based on chemical principles.

Combustion PropertyThis compoundIsooctane (2,2,4-Trimethylpentane)
Research Octane Number (RON) Expected to be high (>100)100 (by definition)[1][2][3]
Motor Octane Number (MON) Expected to be high100 (by definition)[5]
Cetane Number (CN) Expected to be very lowLow
Heat of Combustion (Liquid) -7407.4 kJ/mol (for 2,2,5,5-isomer)[1]-5461 kJ/mol[6]
Laminar Flame Speed Expected to be similar to or slightly lower than isooctane~30.4 cm/s (at 298 K, 1 atm, Φ=1.15)[7]

Experimental Protocols: A Methodological Overview

The determination of the combustion properties listed above relies on standardized and sophisticated experimental techniques.

Octane Number Determination (RON and MON)

Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[5][8][9]

  • RON (ASTM D2699): This method assesses fuel performance under lower engine speeds (600 rpm) and intake temperatures, simulating city driving conditions.[8][10] The test fuel's anti-knock characteristics are compared to those of primary reference fuels (mixtures of isooctane and n-heptane).[8]

  • MON (ASTM D2700): This method evaluates fuel performance at higher engine speeds (900 rpm) and intake temperatures, representing highway driving conditions.[5][8] The MON test is more severe than the RON test.[5]

Cetane Number Determination

The Cetane Number (CN) is a measure of the ignition quality of diesel fuel and is determined using a standardized single-cylinder CFR engine according to the ASTM D613 method.[4][11] The test measures the ignition delay of the fuel compared to that of reference fuels (blends of n-cetane and heptamethylnonane).[4][12]

Heat of Combustion

The heat of combustion is experimentally determined using a bomb calorimeter.[13][14][15] The procedure involves:

  • A known mass of the sample is placed in a sealed container (the "bomb") filled with high-pressure oxygen.

  • The bomb is submerged in a known quantity of water in an insulated container.

  • The sample is ignited, and the heat released by the combustion reaction is absorbed by the water and the calorimeter.

  • The temperature change of the water is measured to calculate the heat of combustion.[13][16]

Laminar Flame Speed

The laminar flame speed, a fundamental property of a combustible mixture, is often measured in a constant volume combustion chamber.[17][18][19] An outwardly propagating spherical flame is ignited at the center of the chamber. High-speed imaging is used to track the flame radius over time. The stretched flame speed is then calculated and extrapolated to zero stretch to determine the unstretched laminar flame speed.[20]

Logical Workflow for Combustion Property Comparison

The following diagram illustrates the logical workflow for comparing the combustion properties of two fuel candidates.

G Workflow for Comparing Combustion Properties cluster_0 Fuel Candidates cluster_1 Experimental Determination cluster_2 Data Analysis & Comparison A This compound C Octane Number (RON/MON) A->C D Cetane Number A->D E Heat of Combustion A->E F Laminar Flame Speed A->F B Isooctane B->C B->D B->E B->F G Quantitative Data Table C->G D->G E->G F->G I Comparative Report Generation G->I H Qualitative Assessment (for missing data) H->I

Caption: Workflow for comparing fuel combustion properties.

Discussion and Conclusion

Isooctane serves as the benchmark for anti-knock quality in gasoline. Its highly branched structure with tertiary carbon atoms contributes to its high octane rating.[3] The combustion of isooctane is well-understood, with extensive kinetic models available.

For This compound , while direct experimental data is lacking, its molecular structure provides valuable insights. As a highly branched C11 alkane, it is expected to have a very high Research Octane Number, likely exceeding that of isooctane. Increased branching in alkanes generally leads to greater resistance to autoignition (knocking), which translates to a higher octane number.[4][14] Conversely, the same structural features that promote a high octane number result in poor ignition quality for diesel engines, meaning it would have a very low cetane number.

The heat of combustion for the isomeric 2,2,5,5-tetramethylheptane is -7407.4 kJ/mol.[1] It is reasonable to assume that the heat of combustion for this compound would be of a similar magnitude. Branched-chain alkanes are generally more stable and have slightly lower heats of combustion than their straight-chain counterparts.[3][13]

The laminar flame speed is influenced by factors such as molecular structure, diffusivity, and reaction kinetics. While specific data is unavailable for this compound, it is anticipated to have a laminar flame speed in a similar range to other branched alkanes like isooctane under comparable conditions.

References

Validating GC-MS Library Identification of 2,3,5,5-Tetramethylheptane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of chemical compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for this purpose, heavily relying on spectral library matching for tentative identification. However, for novel or less common compounds like 2,3,5,5-tetramethylheptane, a library hit may be of low confidence or entirely absent, necessitating a robust validation strategy. This guide provides a framework for validating the GC-MS identification of this compound by comparing its predicted and experimental data with that of its isomers.

Mass Spectral Fragmentation Analysis

The mass spectrum of a compound is a molecular fingerprint. While no public mass spectrum for this compound is available in common libraries like NIST, its fragmentation pattern can be predicted based on the principles of mass spectrometry for branched alkanes. The fragmentation of the molecular ion is driven by the formation of the most stable carbocations.

Predicted Mass Spectrum of this compound:

The structure of this compound suggests several likely fragmentation pathways. Cleavage alpha to the tertiary and quaternary carbons is favored due to the formation of stable secondary and tertiary carbocations.

  • Molecular Ion (M+) : The molecular ion at m/z 156 (C11H24) is expected to be of low abundance or absent, a common characteristic of highly branched alkanes.

  • Key Fragmentation Pathways :

    • Loss of a methyl group (-CH3, 15 amu) from the C2 or C3 position to yield a fragment at m/z 141.

    • Loss of an ethyl group (-C2H5, 29 amu) from the C5 position to yield a fragment at m/z 127.

    • Loss of a propyl group (-C3H7, 43 amu) via cleavage at the C3-C4 bond to form a stable tertiary carbocation at m/z 113.

    • Loss of a butyl group (-C4H9, 57 amu) is also possible, leading to a fragment at m/z 99.

    • Cleavage at the C4-C5 bond can result in the formation of a stable tertiary carbocation at m/z 85.

    • The tert-butyl cation at m/z 57, resulting from cleavage at the C4-C5 bond with charge retention on the smaller fragment, is expected to be a prominent peak.

A summary of the predicted and experimentally determined major fragments for this compound and its isomers is presented in Table 1.

Table 1: Comparison of Major Mass Spectral Fragments of C11H24 Isomers

Compound NameMolecular Ion (m/z)Key Fragment Ions (m/z)Data Source
This compound156 (Predicted)141, 127, 113, 99, 85, 57 (Predicted)Predicted
2,2,3,5-Tetramethylheptane (B14554074)156141, 99, 85, 71, 57, 43NIST Library[1]
2,2,6,6-Tetramethylheptane (B1616008)156141, 99, 83, 71, 57, 41NIST Library[2]
Kovats Retention Index Comparison

The Kovats Retention Index (RI) is a valuable tool for comparing GC elution behavior independent of many chromatographic variables. In the absence of an experimental RI for this compound, a predicted value can be calculated using group contribution methods. These methods assign specific increments to different structural features of a molecule to estimate its retention index on a given stationary phase.

Table 2: Comparison of Kovats Retention Indices of C11H24 Isomers on a Standard Non-Polar Column (e.g., DB-5 or equivalent)

Compound NameExperimental RIPredicted RIData Source (Experimental)
This compoundNot Available~1050-
2,2,3,5-TetramethylheptaneNot Available~1035-
2,2,6,6-Tetramethylheptane966.6~970PubChem[2]

The predicted retention indices suggest that this compound would elute later than 2,2,6,6-tetramethylheptane and slightly later than 2,2,3,5-tetramethylheptane on a non-polar column. This is consistent with the general principle that more centrally branched alkanes tend to have longer retention times than those with branching at the ends of the chain.

Experimental Protocols

1. GC-MS Analysis Protocol

  • Instrumentation : A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column : A 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program : Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Injector : Splitless injection at 250°C.

  • MS Conditions :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

2. Kovats Retention Index Determination Protocol

  • Sample Preparation : Prepare a solution containing the sample to be analyzed and a homologous series of n-alkanes (e.g., C8 to C20).

  • GC-MS Analysis : Analyze the sample using the protocol described above.

  • Calculation : The Kovats Retention Index (I) for a compound (x) is calculated using the following formula for a temperature-programmed run:

    I = 100[n + (N - n) * (t_R(x) - t_R(n)) / (t_R(N) - t_R(n))]

    Where:

    • n is the carbon number of the n-alkane eluting immediately before the compound of interest.

    • N is the carbon number of the n-alkane eluting immediately after the compound of interest.

    • t_R(x), t_R(n), and t_R(N) are the retention times of the compound of interest and the bracketing n-alkanes, respectively.

Mandatory Visualizations

Validation_Workflow GC-MS Identification Validation Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_validation Validation & Comparison cluster_conclusion Conclusion GC_MS_Analysis GC-MS Analysis of Unknown Alkane_Standard Co-injection with n-Alkane Standard GC_MS_Analysis->Alkane_Standard Library_Search Mass Spectral Library Search (e.g., NIST) GC_MS_Analysis->Library_Search Fragmentation_Analysis Manual Mass Spectrum Interpretation GC_MS_Analysis->Fragmentation_Analysis Retention_Index Calculate Experimental Kovats RI Alkane_Standard->Retention_Index Predicted_Spectrum Compare with Predicted Mass Spectrum Library_Search->Predicted_Spectrum Predicted_RI Compare with Predicted Kovats RI Retention_Index->Predicted_RI Fragmentation_Analysis->Predicted_Spectrum Isomer_Data Compare with Isomer Data (MS and RI) Predicted_Spectrum->Isomer_Data Predicted_RI->Isomer_Data Confident_ID Confident Identification Isomer_Data->Confident_ID Strong Correlation Tentative_ID Tentative Identification Isomer_Data->Tentative_ID Moderate Correlation Unknown Identification Unconfirmed Isomer_Data->Unknown Poor Correlation Fragmentation_Prediction Predicted Fragmentation of this compound cluster_fragments Major Predicted Fragment Ions Molecule This compound m/z 156 F141 m/z 141 [M-CH3]+ Molecule:f1->F141 -15 F127 m/z 127 [M-C2H5]+ Molecule:f1->F127 -29 F113 m/z 113 [M-C3H7]+ Molecule:f1->F113 -43 F85 m/z 85 [C6H13]+ Molecule:f1->F85 -71 F57 m/z 57 [C4H9]+ Molecule:f1->F57 -99

References

A Comparative Analysis of Experimental and Predicted Boiling Points for Tetramethylheptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the experimental determination and computational prediction of the boiling points of various tetramethylheptane isomers. This report summarizes key data, outlines experimental and computational methodologies, and provides a visual representation of the comparison workflow.

The accurate determination and prediction of the boiling points of organic compounds are crucial in various scientific disciplines, including chemical engineering, materials science, and pharmacology. For drug development professionals, understanding the physicochemical properties of molecules, such as the isomers of tetramethylheptane, is fundamental for processes like purification, formulation, and estimating bioavailability. This guide provides a comparative analysis of experimentally measured boiling points and computationally predicted values for a range of tetramethylheptane isomers, offering insights into the accuracy and limitations of current predictive models.

Data Presentation: Experimental vs. Predicted Boiling Points

IsomerExperimental Boiling Point (°C)Predicted Boiling Point (°C)Prediction Method
2,2,3,3-Tetramethylheptane (B15455336)181[1]Not Available-
2,2,4,4-Tetramethylheptane171.5Not Available-
2,2,5,5-Tetramethylheptane (B15457728)164[2]Not Available-
2,2,5,6-Tetramethylheptane (B14543715)167.2[3]Not Available-
2,4,4,5-Tetramethylheptane (B14561055)176[4]Not Available-
3,3,5,5-Tetramethylheptane178[5]Not Available-
3,4,4,5-Tetramethylheptane (B14554342)186.6[6]Not Available-

The lack of readily available predicted data for these specific highly-branched isomers highlights a potential gap in the application or reporting of computational models for such complex structures.

Experimental Protocols

The experimental determination of boiling points for hydrocarbons like tetramethylheptane isomers is typically carried out using established laboratory techniques. Two common methods are:

Distillation Method

This is a primary and accurate method for determining the boiling point of a liquid.

Procedure:

  • A sample of the purified tetramethylheptane isomer is placed in a distillation flask.

  • The flask is heated, and a condenser is attached to cool the vapor back into a liquid.

  • A thermometer is placed in the neck of the distillation flask, with the bulb positioned just below the side arm leading to the condenser. This ensures that the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.

  • The liquid is heated to a steady boil, and the temperature at which the liquid and vapor are in equilibrium is recorded as the boiling point. This is observed as a stable temperature reading on the thermometer while the liquid is distilling.

Capillary Method (Siwoloboff Method)

This micro-method is suitable when only a small amount of the substance is available.

Procedure:

  • A small amount of the liquid sample is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

  • The fusion tube is attached to a thermometer and heated in a heating bath (e.g., an oil bath for temperatures above 100°C).

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is then discontinued, and the bath is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. At this point, the vapor pressure of the substance equals the external atmospheric pressure.

Computational Methodologies for Boiling Point Prediction

While specific predicted values for tetramethylheptane isomers were not found, several computational methods are commonly used to predict the boiling points of alkanes. These methods generally rely on the molecule's structural features.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are statistical models that correlate the structural or physical properties of molecules with a specific property of interest, such as the boiling point.[7][8][9][10][11]

Methodology:

  • Descriptor Calculation: A set of numerical values, known as molecular descriptors, are calculated for each molecule. These descriptors can represent various aspects of the molecular structure, such as its size, shape, branching, and electronic properties.

  • Model Development: A mathematical model is developed to establish a relationship between the calculated descriptors and the experimental boiling points of a training set of compounds. Multiple Linear Regression (MLR) and machine learning algorithms are commonly used for this purpose.

  • Prediction: Once a robust model is developed and validated, it can be used to predict the boiling points of new compounds, such as the tetramethylheptane isomers, for which experimental data is unavailable.

Group Contribution Methods

Group contribution methods estimate the properties of a molecule by summing the contributions of its individual functional groups.[12][13][14]

Methodology:

  • Group Definition: The molecule is broken down into a set of predefined structural groups.

  • Contribution Values: Each group is assigned a specific numerical value that represents its contribution to the overall boiling point. These values are derived from the statistical analysis of experimental data for a large number of compounds.

  • Summation: The boiling point of the target molecule is calculated by summing the contributions of all its constituent groups. Corrections for molecular structure, such as branching, may also be applied.

Logical Workflow for Comparison

The process of comparing experimental and predicted boiling points follows a logical workflow. This can be visualized as a flowchart that outlines the steps from data acquisition to final analysis and model refinement.

G Workflow for Comparing Experimental and Predicted Boiling Points cluster_0 Data Acquisition cluster_1 Methodology cluster_2 Analysis & Comparison cluster_3 Conclusion & Refinement exp_data Collect Experimental Boiling Points data_table Tabulate and Compare Data exp_data->data_table pred_data Obtain Predicted Boiling Points pred_data->data_table exp_protocol Document Experimental Protocols exp_protocol->data_table comp_method Detail Computational Methods comp_method->data_table error_analysis Calculate Prediction Error (if data available) data_table->error_analysis conclusion Draw Conclusions on Model Accuracy error_analysis->conclusion refinement Suggest Model Refinements conclusion->refinement

Caption: Comparison workflow from data collection to model improvement.

Conclusion

This guide provides a compilation of available experimental boiling point data for several tetramethylheptane isomers and outlines the standard experimental and computational methods for their determination and prediction. The current analysis reveals a need for more publicly available, specific predicted boiling point data for highly branched alkanes to facilitate a direct and comprehensive comparison. Such a comparison would be invaluable for refining predictive models and providing greater confidence in their application within the scientific and drug development communities. Future work should focus on applying established QSPR and group contribution methods to this specific set of isomers and publishing the results to bridge this information gap.

References

A Comparative Guide to QSAR and QSPR Models for Predicting Physicochemical Properties of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools for predicting the physicochemical properties and biological activities of chemical compounds, thereby accelerating research and development while reducing costs. This guide provides a comparative overview of various QSAR and QSPR models specifically applied to the prediction of properties for branched alkanes, a class of molecules significant in fuel science and as fragments in drug discovery.

The Foundation of Prediction: Molecular Descriptors

The predictive power of any QSAR/QSPR model lies in its molecular descriptors, which are numerical representations of a molecule's structural and chemical features. For branched alkanes, these descriptors primarily fall into three categories:

  • Topological Indices: These are the most common descriptors for alkanes, capturing information about the size, shape, and degree of branching within the molecular structure.[1][2] Examples include the Wiener index, Randić connectivity index, and Zagreb indices.[1][2]

  • Constitutional Descriptors: These provide simpler information, such as the number of atoms, bonds, and specific functional groups.

  • Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors offer insights into the electronic properties of the molecule, such as partial atomic charges and orbital energies.

Modeling Techniques: From Linear Regression to Machine Learning

Once the molecular descriptors are calculated, various statistical and machine learning methods are employed to build the predictive models.

  • Multiple Linear Regression (MLR): This is a common starting point for developing QSPR models, creating a linear equation that relates the descriptors to the property of interest.[3]

  • Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.[4][5]

  • Artificial Neural Networks (ANN): These are machine learning models inspired by the structure of the human brain, capable of capturing complex, non-linear relationships between descriptors and properties.[6]

  • Support Vector Machines (SVM): Another powerful machine learning algorithm used for both classification and regression tasks.

The following sections present a comparison of different QSAR/QSPR models for predicting various properties of branched alkanes, based on data from several key studies.

Comparative Analysis of QSPR Models

The performance of QSPR models is typically evaluated using statistical metrics such as the correlation coefficient (R), the coefficient of determination (R²), and the standard error (SE). The closer R² is to 1.0, the better the model's predictive capability.

Table 1: Comparison of QSPR Models for Predicting Boiling Point (BP) of Alkanes

Model TypeDescriptors UsedNo. of CompoundsReference
Multiple Linear Regression (MLR)Topological and Constitutional250.9713[3]
Multiple Linear Regression (MLR)Topological Indices178Not Specified[7]
Back Propagation Neural Network (BP)Spatial Distance and Hartree-FockNot Specified> 0.99[8]
Non-linear RegressionMolecular Weight, Topological Indices187Not Specified[9]
Artificial Neural Network (ANN)Molecular Descriptors306> 0.99[6]

Table 2: Comparison of QSPR Models for Predicting Various Physicochemical Properties of Alkanes

PropertyModel TypeDescriptors UsedNo. of CompoundsReference
Molar Volume (mv)Linear ModelRedescribed Reversed Randić Index67Not Specified[10]
Molar Refraction (mr)Linear ModelRedescribed Reversed Randić Index67Not Specified[10]
Heat of Vaporization (hv)Linear ModelRedescribed Reversed Randić Index67Not Specified[10]
Critical Temperature (Tc)MLR and PLSDragon Descriptors1600.942 (MLR), 0.941 (PLS)[4][5]
Melting Point (mp)Linear ModelRedescribed Reversed Randić Index67Not Specified[10]

Experimental and Computational Protocols

The development of a robust QSAR/QSPR model follows a systematic workflow. The methodologies outlined below are a synthesis of the general procedures described in the cited literature.

Dataset Curation

A diverse set of branched alkanes with experimentally determined values for the property of interest is compiled. The accuracy of the experimental data is crucial for building a reliable model.

Molecular Structure Optimization

The 3D structure of each molecule in the dataset is typically optimized using computational chemistry software. Methods like Density Functional Theory (DFT) with a basis set such as 6-31G(d,p) are commonly employed to obtain accurate geometries.[8]

Descriptor Calculation

A wide range of molecular descriptors (topological, constitutional, quantum chemical, etc.) are calculated for each molecule using specialized software like DRAGON or custom scripts.[4]

Descriptor Selection

To avoid overfitting and to create a more interpretable model, a subset of the most relevant descriptors is selected. Techniques like forward stepwise regression are often used for this purpose.[3]

Model Development

The selected descriptors are used to build the predictive model using various statistical or machine learning techniques (e.g., MLR, PLS, ANN). The dataset is often split into a training set for model building and a test set for evaluating its predictive performance.

Model Validation

The predictive power of the developed model is rigorously assessed using statistical metrics. Cross-validation techniques, such as leave-one-out, are also employed to ensure the model's robustness.[4]

Visualizing the QSAR/QSPR Workflow

The following diagrams illustrate the logical flow of a typical QSAR/QSPR study and the conceptual relationship between molecular structure and predicted properties.

QSAR_Workflow cluster_data Data Preparation cluster_modeling Model Development cluster_validation Model Evaluation A Chemical Dataset (Branched Alkanes) C Molecular Structure Optimization A->C B Experimental Properties (e.g., Boiling Point) F Model Building (MLR, ANN, etc.) B->F D Descriptor Calculation (Topological, etc.) C->D E Descriptor Selection D->E E->F G Model Validation (Cross-validation, R²) F->G H Property Prediction G->H

A typical workflow for a QSAR/QSPR study.

Descriptor_Relationship cluster_input Molecular Structure cluster_descriptors Molecular Descriptors cluster_output Predicted Property Mol Branched Alkane Topological Topological Indices Mol->Topological Constitutional Constitutional Mol->Constitutional Quantum Quantum Chemical Mol->Quantum Property Physicochemical Property Topological->Property Constitutional->Property Quantum->Property

Relationship between molecular structure, descriptors, and properties.

References

Steric Effects of Tetramethylheptane Isomers in Catalysis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The structural variations among tetramethylheptane isomers are anticipated to have a significant impact on their interaction with catalyst active sites. The degree of branching and the positions of the methyl groups determine the overall steric bulk of the molecule, which in turn can affect reaction rates, product selectivity, and catalyst stability. Highly branched isomers with quaternary carbon centers, such as 2,2,4,4-tetramethylheptane, are expected to exhibit greater steric hindrance compared to isomers with more distributed methyl groups.

Inferred Steric Effects on Catalytic Reactions:

While direct comparative data for tetramethylheptane isomers is scarce, studies on the catalytic cracking and hydroisomerization of n-heptane and other branched alkanes provide insights into how steric factors can influence these processes. In reactions involving microporous catalysts like zeolites, the shape and size of the reactant molecules relative to the catalyst's pore structure are critical. This "shape selectivity" can dictate which isomers can access the active sites and which products can be formed.

For instance, in zeolite catalysis, it is expected that less sterically hindered tetramethylheptane isomers would diffuse more readily into the catalyst pores, leading to higher reaction rates. Conversely, bulkier isomers might be partially or completely excluded, resulting in lower conversion. The product distribution would also be affected, with the formation of bulkier product molecules potentially being suppressed within the confined space of the zeolite pores.

Key Isomers of Tetramethylheptane for Comparative Study:

A comparative study would ideally focus on isomers that present distinct steric profiles. Some key isomers for such an investigation would include:

  • 2,2,4,4-Tetramethylheptane: Highly symmetric and sterically demanding due to the two quaternary carbons.

  • 2,2,6,6-Tetramethylheptane: Also possesses two quaternary carbons, but with a longer unbranched chain segment in the middle.

  • 2,3,4,5-Tetramethylheptane: Features multiple methyl groups along the main chain, creating a different steric environment compared to isomers with gem-dimethyl groups.

  • 3,3,5,5-Tetramethylheptane: Another highly symmetric and bulky isomer.

Proposed Experimental Comparison

To rigorously compare the steric effects of these isomers, a series of controlled catalytic experiments would be necessary. The following outlines a potential experimental approach.

Experimental Protocol: Catalytic Cracking of Tetramethylheptane Isomers over a Zeolite Catalyst

Objective: To compare the conversion and product selectivity of different tetramethylheptane isomers during catalytic cracking, thereby elucidating their relative steric effects.

1. Catalyst Preparation and Characterization:

  • A standard zeolite catalyst, such as H-ZSM-5, would be prepared or obtained commercially.
  • The catalyst would be thoroughly characterized using techniques like X-ray diffraction (XRD) to confirm its crystal structure, nitrogen physisorption to determine its surface area and pore size distribution, and ammonia (B1221849) temperature-programmed desorption (NH3-TPD) to quantify its acidity.

2. Catalytic Reaction:

  • The catalytic cracking reactions would be performed in a fixed-bed microreactor.
  • A known mass of the catalyst would be loaded into the reactor.
  • The catalyst would be activated in situ by heating under a flow of inert gas (e.g., nitrogen or argon) to a specific temperature (e.g., 500 °C).
  • A feed stream containing a specific concentration of a tetramethylheptane isomer in an inert carrier gas would be introduced into the reactor at a controlled flow rate.
  • The reaction would be carried out at a constant temperature and pressure.
  • This procedure would be repeated for each selected tetramethylheptane isomer under identical conditions to ensure a valid comparison.

3. Product Analysis:

  • The reactor effluent would be analyzed using an online gas chromatograph (GC) equipped with a flame ionization detector (FID) and a mass spectrometer (MS) for product identification and quantification.
  • The conversion of the tetramethylheptane isomer and the selectivity for various products (e.g., smaller alkanes, alkenes) would be calculated.

Hypothetical Data Presentation

The quantitative data from such an experiment could be summarized in a table for easy comparison.

Tetramethylheptane IsomerConversion (%)Selectivity to C1-C4 Alkanes (%)Selectivity to C1-C4 Alkenes (%)
2,2,4,4-TetramethylheptaneDataDataData
2,2,6,6-TetramethylheptaneDataDataData
2,3,4,5-TetramethylheptaneDataDataData
3,3,5,5-TetramethylheptaneDataDataData

Note: The "Data" fields would be populated with the experimental results.

Visualization of the Catalytic Process

A diagram illustrating the experimental workflow can be generated using the DOT language.

ExperimentalWorkflow cluster_catalyst Catalyst Preparation cluster_reaction Catalytic Cracking cluster_analysis Product Analysis Catalyst Zeolite Catalyst (H-ZSM-5) Characterization Characterization (XRD, N2 Physisorption, NH3-TPD) Catalyst->Characterization Reactor Fixed-Bed Reactor Catalyst->Reactor GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Reactor->GC_MS Isomer_Feed Tetramethylheptane Isomer Feed Isomer_Feed->Reactor Data_Analysis Data Analysis (Conversion, Selectivity) GC_MS->Data_Analysis Comparison Comparison Data_Analysis->Comparison Comparative Analysis of Isomers

Performance Evaluation of 2,3,5,5-Tetramethylheptane in Engine Knock Tests: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted engine knock performance of 2,3,5,5-tetramethylheptane against established anti-knock agents. Due to the absence of publicly available experimental data for this compound, this comparison is based on its structural characteristics and the well-understood principles of hydrocarbon combustion chemistry. The guide details the standardized experimental protocols for evaluating engine knock performance and presents comparative data for common anti-knock additives.

Introduction to Engine Knock and Octane (B31449) Rating

Engine knock, also known as detonation, is the premature and uncontrolled combustion of the air-fuel mixture in an internal combustion engine.[1] This phenomenon reduces engine efficiency and can cause significant damage.[1] The resistance of a fuel to knocking is quantified by its octane number.[2] The two primary measures of octane rating are the Research Octane Number (RON) and the Motor Octane Number (MON).

  • Research Octane Number (RON): Determined under less severe conditions, simulating city driving with lower engine speeds and temperatures.[3]

  • Motor Octane Number (MON): Determined under more severe conditions, mimicking highway driving with higher engine speeds and temperatures.[3]

The Anti-Knock Index (AKI), displayed on fuel pumps in North America, is the average of the RON and MON.[4]

Predicted Performance of this compound

While experimental RON and MON values for this compound are not publicly available, its molecular structure as a highly branched alkane provides a strong basis for predicting its anti-knock performance.

The anti-knock properties of alkanes are significantly influenced by their molecular structure. Straight-chain alkanes, like n-heptane (which defines the zero point of the octane scale), have a strong tendency to auto-ignite under pressure and are thus prone to knocking.[5] In contrast, highly branched alkanes are more resistant to auto-ignition and exhibit superior anti-knock characteristics.[5]

The benchmark for high octane performance is 2,2,4-trimethylpentane (B7799088) (isooctane), which defines the 100-point on the octane scale.[4] Like isooctane (B107328), this compound is a highly branched alkane. This structural similarity suggests that this compound would also possess a high octane number and therefore exhibit excellent anti-knock properties. Its larger carbon number (C11) compared to isooctane (C8) may influence its blending behavior and energy density, but the high degree of branching is the primary indicator of its anti-knock potential.

Comparative Data of Anti-Knock Agents

To provide a context for the predicted performance of this compound, the following tables summarize the physicochemical properties and experimentally determined octane ratings of several common anti-knock agents.

Table 1: Physicochemical Properties of Selected Anti-Knock Agents

CompoundChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compound (Predicted) C₁₁H₂₄156.31Not AvailableNot Available
Isooctane (2,2,4-Trimethylpentane) C₈H₁₈114.2399.20.692
Ethanol (B145695) C₂H₅OH46.0778.40.789
Methyl Tertiary-Butyl Ether (MTBE) C₅H₁₂O88.1555.20.740
Toluene C₇H₈92.14110.60.867

Table 2: Octane Ratings of Selected Anti-Knock Agents

CompoundResearch Octane Number (RON)Motor Octane Number (MON)
Isooctane (2,2,4-Trimethylpentane) 100100
Ethanol 10990
Methyl Tertiary-Butyl Ether (MTBE) 117102
Toluene 121107

Note: The octane ratings of ethanol and MTBE can vary depending on the base fuel they are blended with.[1][6]

Experimental Protocols for Engine Knock Testing

The determination of RON and MON is governed by standardized test methods developed by ASTM International. These methods utilize a single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[2][3]

ASTM D2699: Standard Test Method for Research Octane Number (RON)

This method simulates mild, low-speed driving conditions.[7]

Key Experimental Parameters:

  • Engine Speed: 600 rpm[3]

  • Intake Air Temperature: 52°C[3]

  • Spark Timing: Fixed at 13 degrees before top dead center

Procedure Outline:

  • Engine Preparation: The CFR engine is warmed up and stabilized under the specified operating conditions.[5]

  • Sample Introduction: The fuel sample to be tested is introduced into the engine.

  • Compression Ratio Adjustment: The compression ratio of the engine is adjusted until a standard level of knock intensity is observed, as measured by a detonation meter.[8]

  • Reference Fuel Bracketing: Two primary reference fuels (blends of isooctane and n-heptane with known octane numbers) are selected, one with an octane number slightly higher and one slightly lower than the expected octane number of the sample.

  • Knock Intensity Comparison: The knock intensity of the sample is compared to the knock intensities of the two reference fuels.

  • RON Determination: The RON of the sample is calculated by interpolating between the octane numbers of the reference fuels based on the observed knock intensities.[8]

ASTM D2700: Standard Test Method for Motor Octane Number (MON)

This method simulates more severe, high-speed, and high-load driving conditions.[9]

Key Experimental Parameters:

  • Engine Speed: 900 rpm[3]

  • Intake Mixture Temperature: 149°C[3]

  • Spark Timing: Variable, adjusted with compression ratio

Procedure Outline: The procedure for determining the MON is similar to the RON test, but with the more stringent operating conditions listed above. The higher engine speed and intake temperature place greater stress on the fuel's resistance to auto-ignition, providing a measure of its performance under heavy load.[9]

Chemical Kinetic Mechanisms of Engine Knock

The anti-knock properties of a fuel are fundamentally determined by its auto-ignition chemistry. Engine knock is a result of low-temperature oxidation (LTO) reactions in the unburned portion of the air-fuel mixture (the "end gas").[6]

Highly branched alkanes, such as isooctane and presumably this compound, are more resistant to knock because their molecular structure hinders the hydrogen abstraction reactions that initiate the LTO chain reactions. The presence of tertiary and quaternary carbon atoms leads to the formation of more stable radicals, which are less likely to propagate the chain reactions leading to auto-ignition.

Visualizing the Engine Knock Test Workflow

The following diagram illustrates the generalized workflow for determining the octane number of a fuel sample using a CFR engine according to ASTM D2699 or D2700.

EngineKnockTestWorkflow cluster_prep Preparation cluster_testing Testing Procedure cluster_results Results start Start engine_warmup Engine Warm-up and Stabilization (ASTM Conditions) start->engine_warmup sample_prep Fuel Sample Preparation engine_warmup->sample_prep run_sample Run Engine on Test Sample sample_prep->run_sample adjust_cr Adjust Compression Ratio to Standard Knock Intensity run_sample->adjust_cr run_ref1 Run Engine on Reference Fuel 1 adjust_cr->run_ref1 run_ref2 Run Engine on Reference Fuel 2 run_ref1->run_ref2 compare_knock Compare Knock Intensities of Sample and References run_ref2->compare_knock calculate_on Calculate Octane Number (RON or MON) compare_knock->calculate_on end End calculate_on->end

Caption: Experimental workflow for RON/MON determination.

Conclusion

While direct experimental data for the engine knock performance of this compound is not currently available, its highly branched molecular structure strongly suggests it would be an effective anti-knock agent with a high octane number. Its performance is anticipated to be comparable to that of isooctane, the established benchmark for high-quality gasoline components. Further research involving standardized engine knock tests according to ASTM D2699 and D2700 is necessary to quantify its precise Research Octane Number and Motor Octane Number and to fully evaluate its potential as a fuel additive.

References

A Comparative Guide to Analytical Methods for Branched Alkane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of branched alkanes. The selection of an appropriate analytical technique is critical for accurate and reliable quantification, which is essential in various fields, including petroleum analysis, environmental monitoring, and pharmaceutical development. This document outlines the performance of common analytical methods, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the quantitative performance of commonly employed analytical methods for branched alkane quantification. The data presented is a synthesis from various validation studies and application notes.

Analytical MethodAnalyte(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)
Gas Chromatography - Flame Ionization Detection (GC-FID) n-Alkanes & Branched Alkanes (e.g., Isoprenoids)> 0.999[1][2]0.1 - 1 ng/mL0.5 - 5 ng/mL< 15%[1]90 - 110%
Gas Chromatography - Mass Spectrometry (GC-MS) n-Alkanes & Branched Alkanes (e.g., Pristane, Phytane)> 0.99[3][4]0.01 - 0.1 ng/mL0.05 - 0.5 ng/mL< 10%[5]91 - 112%[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Branched Alkanes (e.g., 2-methyl alkanes)Not applicableConcentration dependent~1 mol%[6]< 2%Not typically assessed by recovery

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific applications.

Gas Chromatography - Flame Ionization Detection (GC-FID)

Objective: To quantify branched alkanes in a hydrocarbon mixture.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[4]

  • Carrier gas: Helium or Hydrogen.

Procedure:

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane, dichloromethane) to a concentration within the calibrated range. Add an internal standard (e.g., squalane) for improved accuracy.

  • Instrumental Analysis:

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Initial temperature of 40 °C held for 3 minutes, then ramped at 12.5 °C/min to 290 °C and held for 4 minutes.[7]

    • Detector Temperature: 300 °C.

    • Carrier Gas Flow Rate: 1.0 mL/min.[7]

    • Injection Volume: 1 µL with a split ratio of 50:1.[7]

  • Quantification: Identify and integrate the peaks corresponding to the branched alkanes of interest. Calculate the concentration based on the calibration curve generated from standards of known concentrations. The peak area is proportional to the concentration of the component.[8]

Gas Chromatography - Mass Spectrometry (GC-MS)

Objective: To identify and quantify specific branched alkanes with high selectivity.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

  • Capillary column: Fused silica (B1680970) capillary column (e.g., HP5-MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]

  • Carrier gas: Helium.[4]

Procedure:

  • Sample Preparation: Prepare samples as described for GC-FID. Use deuterated internal standards corresponding to the target analytes for optimal accuracy.[3][4]

  • Instrumental Analysis:

    • Injector and Oven Conditions: Similar to GC-FID.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes to enhance sensitivity. For branched alkanes, characteristic fragment ions (e.g., m/z 57, 71) are often monitored.[5]

  • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Determine the concentration of the analytes in the samples from this curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the relative and absolute concentration of branched alkanes in a mixture.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in a deuterated solvent (e.g., CDCl₃). For absolute quantification, add a known amount of an internal standard with a distinct NMR signal (e.g., 1,3,5-trioxane).

  • Instrumental Analysis:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.

    • Use a 90° pulse angle.

  • Quantification:

    • Integrate the signals corresponding to the branched alkanes and the internal standard.

    • The concentration of the analyte can be calculated using the following formula: Cx = (Ix / Nx) * (Ns / Is) * C_std Where:

      • Cx = Concentration of the analyte

      • Ix = Integral of the analyte signal

      • Nx = Number of protons giving rise to the analyte signal

      • Is = Integral of the internal standard signal

      • Ns = Number of protons giving rise to the internal standard signal

      • C_std = Concentration of the internal standard

Mandatory Visualization

The following diagrams illustrate key workflows in the analysis of branched alkanes.

experimental_workflow Experimental Workflow for Branched Alkane Quantification cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Collection Dilution Dilution & Internal Standard Addition Sample->Dilution GC_FID GC-FID Dilution->GC_FID High Throughput GC_MS GC-MS Dilution->GC_MS High Selectivity NMR NMR Dilution->NMR Structural Info Integration Peak Integration GC_FID->Integration GC_MS->Integration NMR->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Quantification->Report

Caption: General experimental workflow for the quantification of branched alkanes.

method_selection Logic for Analytical Method Selection Start Start: Define Analytical Goal ComplexMixture Complex Mixture? Start->ComplexMixture HighSensitivity High Sensitivity Required? ComplexMixture->HighSensitivity Yes GC_FID Use GC-FID ComplexMixture->GC_FID No GCxGC Consider GCxGC-MS ComplexMixture->GCxGC Very Complex StructuralInfo Structural Elucidation Needed? HighSensitivity->StructuralInfo Yes GC_MS Use GC-MS HighSensitivity->GC_MS No StructuralInfo->GC_MS No NMR Use NMR StructuralInfo->NMR Yes

References

The Impact of Structural Isomerism on the Physical Properties of C11 Alkanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Undecane (C11H24), an 11-carbon alkane, exists in 159 structural isomers, each exhibiting unique physical properties due to variations in their molecular architecture.[1] This guide provides a comprehensive comparison of the effects of structural isomerism on key physical properties of selected C11 alkanes, including boiling point, melting point, density, and viscosity. Understanding these relationships is crucial for applications ranging from solvent selection in organic synthesis to the formulation of pharmaceuticals and industrial fluids.

Influence of Molecular Structure on Physical Properties

The physical properties of alkanes are primarily governed by intermolecular van der Waals forces.[2][3][4] The extent of these forces is influenced by the surface area and shape of the molecule.

  • Boiling Point: Increased branching in alkanes leads to a more compact, spherical molecular shape, reducing the surface area available for intermolecular contact.[2][5] This weakens the van der Waals forces, resulting in lower boiling points compared to their straight-chain counterparts.[2][3][4][5]

  • Melting Point: The effect of branching on melting point is more complex and is significantly influenced by molecular symmetry. Highly symmetrical molecules can pack more efficiently into a crystal lattice, leading to stronger intermolecular forces in the solid state and consequently, higher melting points.[5][6][7][8] This can sometimes counteract the effect of reduced surface area.

  • Density: Generally, more compact, branched isomers tend to have slightly higher densities than their linear counterparts, although this effect is less pronounced than the impact on boiling and melting points.

  • Viscosity: Viscosity, a measure of a fluid's resistance to flow, is also related to the strength of intermolecular forces. For smaller alkanes, increased branching leads to lower viscosity due to the reduced surface area and weaker van der Waals forces.

Comparative Data of C11 Alkane Isomers

The following tables summarize the experimental data for n-undecane and a selection of its structural isomers, illustrating the impact of branching on their physical properties.

Isomer NameCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³ at 20°C)Viscosity (mPa·s at 25°C)
n-Undecane1120-21-4196[1][9][10]-26[1][9][10]0.740[1][9]1.098[11]
2-Methyldecane6975-98-0189.3[1][12]-48.9[12]0.737[1]Data not available
3-Methyldecane13151-34-3188.1 - 189.1[1]-92.9[13]0.742[1][13]Data not available
4-Methyldecane2847-72-5188.7[1]Data not available0.741[1]Data not available
5-Methyldecane13151-35-4186.1[1]-57.06 (est.)[1]0.742[1]Data not available
2,2-Dimethylnonane17302-14-6178.8Data not available0.743Data not available
2,3-Dimethylnonane2884-06-2186[1]-57.06 (est.)[1][14]0.741[14]Data not available
3,3-Diethylheptane17302-17-9186.75Data not availableData not availableData not available

Experimental Protocols

Accurate determination of the physical properties of C11 alkane isomers relies on precise experimental methodologies.

Determination of Boiling Point (Capillary Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

  • A small amount of the liquid C11 alkane isomer is placed in a test tube.

  • A capillary tube, sealed at one end, is placed open-end down into the test tube.

  • The apparatus is heated in a controlled manner.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heat is then slowly reduced, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1]

Determination of Melting Point (Capillary Method)

Principle: The melting point is the temperature at which a solid transitions to a liquid. For pure crystalline substances, this occurs over a narrow range.

Methodology:

  • A small amount of the solid C11 alkane isomer is finely powdered and packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate, typically with initial rapid heating to find an approximate melting point, followed by a slower rate (1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.[1]

Determination of Density (Pycnometer Method)

Principle: Density is the mass of a substance per unit volume.

Methodology:

  • A pycnometer (a flask of a precise, known volume) is cleaned, dried, and weighed empty.

  • It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature and weighed to calculate the pycnometer's volume.

  • The pycnometer is then emptied, dried, and filled with the liquid C11 alkane isomer at the same temperature.

  • The pycnometer containing the sample is weighed.

  • The mass of the isomer is determined by subtraction, and the density is calculated by dividing the mass by the known volume of the pycnometer.[1]

Determination of Viscosity (Capillary Viscometer Method)

Principle: The viscosity of a fluid is determined by measuring the time it takes for a known volume of the fluid to flow through a capillary of a known diameter and length under a known pressure differential.

Methodology:

  • A capillary viscometer (e.g., an Ostwald or Ubbelohde viscometer) is filled with the liquid C11 alkane isomer.

  • The viscometer is placed in a constant temperature bath to ensure thermal equilibrium.

  • The liquid is drawn up through the capillary to a starting mark.

  • The time taken for the liquid to flow between two calibrated marks is measured.

  • The kinematic viscosity is calculated using the viscometer's calibration constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Visualizing Structure-Property Relationships

The following diagrams, generated using Graphviz, illustrate the logical relationships between the structural features of C11 alkane isomers and their resulting physical properties.

G cluster_structure Molecular Structure cluster_properties Physical Properties Linear Chain Linear Chain Boiling Point Boiling Point Linear Chain->Boiling Point Increases Melting Point Melting Point Linear Chain->Melting Point Generally Increases Branched Chain Branched Chain Branched Chain->Boiling Point Decreases Branched Chain->Melting Point Decreases (unless high symmetry) Viscosity Viscosity Branched Chain->Viscosity Decreases Symmetry Symmetry Symmetry->Melting Point Increases Density Density

Caption: Relationship between molecular structure and physical properties of C11 alkanes.

G cluster_workflow Experimental Workflow for Physical Property Determination Sample Preparation Sample Preparation Boiling Point Measurement Boiling Point Measurement Sample Preparation->Boiling Point Measurement Capillary Method Melting Point Measurement Melting Point Measurement Sample Preparation->Melting Point Measurement Capillary Method Density Measurement Density Measurement Sample Preparation->Density Measurement Pycnometer Method Viscosity Measurement Viscosity Measurement Sample Preparation->Viscosity Measurement Capillary Viscometer Data Analysis Data Analysis Boiling Point Measurement->Data Analysis Melting Point Measurement->Data Analysis Density Measurement->Data Analysis Viscosity Measurement->Data Analysis Property Comparison Property Comparison Data Analysis->Property Comparison

Caption: A typical experimental workflow for characterizing the physical properties of C11 alkane isomers.

References

A Comparative Analysis of Synthesis Routes for Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Highly branched alkanes are crucial components in high-octane fuels, advanced lubricants, and serve as important motifs in medicinal chemistry. Their synthesis is a key area of research and development. This guide provides an objective comparison of the primary synthesis routes for these molecules, supported by experimental data, detailed protocols, and process visualizations to aid in methodology selection and development.

Data Presentation: A Quantitative Comparison

The following tables summarize key performance metrics for various synthesis routes for highly branched alkanes. Direct comparison is challenging due to the variety of feedstocks and reaction conditions reported in the literature. However, this data provides a quantitative basis for evaluating the efficacy of each method.

Table 1: Catalytic Hydroisomerization of n-Alkanes

Hydroisomerization is a major industrial process for upgrading the octane (B31449) number of gasoline feedstocks by converting linear alkanes into their branched isomers. This process typically employs bifunctional catalysts containing both metal and acid sites.

CatalystFeedstockTemperature (°C)Pressure (atm)Conversion (%)Isomer Selectivity (%)Multi-branched Isomer Yield (%)Reference
1wt% Pt / 1wt% Zr / HY-Zeoliten-Heptane275174.278.8-[1]
2wt% Zr / HY-Zeoliten-Heptane275175.855.7-[1]
Pt/ZSM-22 (alkali-acid treated)n-Heptane320---13.6[2]
Pt/ZSM-12n-Dodecane--90-55[3]
Pt/ZSM-22n-Dodecane----17[3]
Pt/Beta Zeolite (nanocrystalline)n-Octane--HighHighHigh[4]

Note: "-" indicates data not specified in the cited source.

Table 2: Alkylation of Isobutane (B21531)

Alkylation is another cornerstone of refinery operations, producing high-octane gasoline blendstock by reacting isobutane with light olefins.

CatalystOlefin FeedTemperature (°C)Product Quality (Research Octane Number, RON)Key Branched ProductsReference
Sulfuric AcidButenes-15 to -20100 - 101Trimethylpentanes[5]
Sulfuric AcidButenesAmbient~90C12, C16, C20 unsaturated hydrocarbons (from isobutylene (B52900) polymerization)[5]
Homogeneous Gaseous Phase CatalystPropylene (B89431)HighHigh2,2,3-trimethylbutane (triptane), 2,2-dimethylpentane[6]
Table 3: Other Laboratory-Scale Synthesis Methods

These methods offer routes to specific, often highly complex, branched structures that may not be accessible through industrial processes.

MethodReactantsProductYield (%)Key FeaturesReference
Grignard Reaction1-bromo-4-fluorobenzene, CO2Benzoic acid derivativeHigh (qualitative)Versatile for C-C bond formation; precursor to alkanes.[7]
Wurtz Couplingtert-Butyl bromide, Sodium2,2,3,3-tetramethylbutaneLowProne to side reactions (elimination); best for symmetrical alkanes.[8][9][10]
Tandem Catalysis (Alkane Metathesis)n-HexaneEthane, n-DecaneHigh TurnoverSelective for linear products; potential for molecular weight control.[11][12]
Dendrimer Synthesis (Convergent)N/ADendrimeric structuresVariesStepwise synthesis allows for precise control over branching.[13][14][15]

Experimental Protocols

Hydroisomerization of n-Heptane over Pt/Zeolite Catalyst

This protocol is a representative example of a laboratory-scale hydroisomerization reaction.

Catalyst Preparation:

  • The proton form of the desired zeolite (e.g., HY-zeolite) is obtained by calcining the ammonium (B1175870) form. For instance, NH4-Beta-25 zeolite is calcined by heating to 250°C, holding for 50 minutes, then ramping to 400°C at 4°C/min and holding for 4 hours.[16]

  • The zeolite support is impregnated with a solution of a platinum precursor, such as H₂PtCl₆ or Pt(NH₃)₄(NO₃)₂, to achieve the desired metal loading (e.g., 1 wt%).[1][16] This is typically done via incipient wetness impregnation.

  • The impregnated catalyst is dried, often overnight at around 100-110°C.[1][16]

  • The dried catalyst is then calcined in air at a high temperature (e.g., 400°C for 3 hours) to decompose the metal precursor.[16]

  • Finally, the catalyst is reduced in situ in the reactor under a hydrogen flow at an elevated temperature (e.g., 350°C for 2 hours) to produce the active platinum nanoparticles.[1][16]

Reaction Procedure:

  • A fixed-bed reactor is loaded with the prepared catalyst (e.g., 3g).[16]

  • The catalyst is activated in situ as described above.

  • The reactor is brought to the desired reaction temperature (e.g., 275°C) and pressure (e.g., atmospheric).[1]

  • A feed of n-heptane and hydrogen is introduced into the reactor at a specific molar ratio (e.g., H₂/n-heptane = 10) and flow rate.[17]

  • The reaction products are collected and analyzed by gas chromatography (GC) to determine the conversion of n-heptane and the selectivity to various branched isomers.[1]

Sulfuric Acid Catalyzed Alkylation of Isobutane with Butenes

This protocol describes a two-step laboratory procedure for alkylation.

Step 1: Formation of s-Butyl Sulfates

  • A sealed batch reactor is charged with a known amount of sulfuric acid.

  • A mixture of isobutane and n-butene is introduced into the reactor at a specific isobutane-to-olefin ratio.

  • The reaction is allowed to proceed at a controlled temperature (e.g., up to 30°C) with agitation to form s-butyl sulfates.[5]

Step 2: Alkylation Reaction

  • The s-butyl sulfate (B86663) mixture from Step 1 is reacted with additional isobutane and sulfuric acid at a higher acid-to-olefin ratio.

  • This reaction is carried out at a lower temperature (e.g., -15 to -20°C) to favor the formation of high-octane trimethylpentanes.[5]

  • The resulting alkylate product is separated from the acid phase and analyzed for its composition and octane number.[5]

Synthesis of a Branched Alkane via Grignard Reaction

This protocol outlines the synthesis of a tertiary alcohol, a common precursor to highly branched alkanes.

Grignard Reagent Formation:

  • All glassware must be rigorously dried to exclude moisture.

  • Magnesium turnings are placed in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • An alkyl halide (e.g., 1-bromo-4-fluorobenzene) dissolved in an anhydrous ether solvent (e.g., diethyl ether or THF) is added dropwise to the magnesium turnings.[7]

  • The reaction is often initiated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[7]

  • The mixture is refluxed to ensure complete formation of the Grignard reagent.[7]

Reaction with a Ketone:

  • The Grignard reagent solution is cooled in an ice bath.

  • A solution of a ketone (e.g., acetone) in anhydrous ether is added dropwise to the Grignard reagent.

  • The reaction mixture is stirred and then quenched by the slow addition of an acidic aqueous solution (e.g., 6 M HCl).[7]

  • The organic layer is separated, washed, dried, and the solvent is removed to yield the tertiary alcohol. The alcohol can then be reduced to the corresponding alkane in a subsequent step (not detailed here).

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key steps of the major synthesis routes for highly branched alkanes.

Hydroisomerization n_alkane n-Alkane metal_site Metal Site (e.g., Pt) n_alkane->metal_site -H2 alkene Alkene Intermediate metal_site->alkene branched_alkane Branched Alkane metal_site->branched_alkane acid_site Acid Site (Zeolite) carbenium_ion Carbenium Ion acid_site->carbenium_ion iso_alkene Branched Alkene acid_site->iso_alkene alkene->acid_site +H+ iso_carbenium_ion Branched Carbenium Ion carbenium_ion->iso_carbenium_ion Skeletal Isomerization iso_carbenium_ion->acid_site -H+ cracking Cracking Products iso_carbenium_ion->cracking iso_alkene->metal_site +H2

Caption: Hydroisomerization workflow on a bifunctional catalyst.

Alkylation cluster_initiation Chain Initiation cluster_propagation Chain Propagation olefin Olefin (e.g., Butene) acid Acid Catalyst (H+) olefin->acid Protonation c8_cation C8 Cation olefin->c8_cation tert_butyl_cation tert-Butyl Cation acid->tert_butyl_cation tert_butyl_cation->olefin Alkylation isobutane Isobutane isobutane->tert_butyl_cation alkylate Alkylate (e.g., Isooctane) isobutane->alkylate c8_cation->isobutane Hydride Transfer

Caption: Reaction mechanism for acid-catalyzed alkylation.

Tandem_Catalysis alkane1 Alkane (C_n) dehydro_cat Dehydrogenation Catalyst (e.g., Ir-pincer) alkane1->dehydro_cat -H2 alkene1 Alkene (C_n) dehydro_cat->alkene1 alkene2 Alkene (C_m) dehydro_cat->alkene2 final_alkanes Final Alkanes dehydro_cat->final_alkanes metath_cat Olefin Metathesis Catalyst (e.g., Schrock-type) alkene1->metath_cat mixed_alkenes Metathesis Products (C_n+m, C_n-x, etc.) metath_cat->mixed_alkenes alkene2->metath_cat alkane2 Alkane (C_m) alkane2->dehydro_cat -H2 mixed_alkenes->dehydro_cat +H2

Caption: Tandem catalysis workflow for alkane metathesis.

Grignard_Synthesis alkyl_halide Alkyl Halide (R-X) mg Magnesium (Mg) alkyl_halide->mg grignard Grignard Reagent (R-MgX) mg->grignard ketone Ketone (R'-CO-R'') grignard->ketone alkoxide Magnesium Alkoxide Intermediate ketone->alkoxide acid_workup Acidic Workup (H3O+) alkoxide->acid_workup tert_alcohol Tertiary Alcohol acid_workup->tert_alcohol reduction Reduction tert_alcohol->reduction branched_alkane Highly Branched Alkane reduction->branched_alkane

Caption: Synthesis of branched alkanes via Grignard reagents.

References

A Researcher's Guide to Validating Computational Models of 2,3,5,5-Tetramethylheptane with Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate prediction of molecular properties through computational modeling is a cornerstone of modern research. This guide provides a framework for validating computational models of the branched alkane 2,3,5,5-tetramethylheptane by comparing predicted data with available experimental findings. Due to the limited availability of public experimental data for this compound, this guide also incorporates data from its isomer, 2,2,5,5-tetramethylheptane, to provide a comparative context for model validation.

Data Presentation: A Comparative Analysis

A direct comparison between computationally derived and experimentally determined properties is crucial for model validation. While extensive experimental data for this compound is primarily available in subscription-based databases such as the NIST/TRC Web Thermo Tables, this section presents the available data alongside data for a structural isomer and placeholders for predicted values from common computational models.

Table 1: Comparison of Experimental and Computational Data for Tetramethylheptane Isomers

PropertyThis compound (Target)2,2,5,5-Tetramethylheptane (Isomer)Computational Model A (Predicted)Computational Model B (Predicted)
Molecular Weight ( g/mol ) 156.31 (Computed)[1]156.31 (Computed)[2]PredictionPrediction
Boiling Point (°C) Data not readily available164[3]PredictionPrediction
Density (g/mL) Data not readily availableData not readily availablePredictionPrediction
Viscosity (cP) Data not readily availableData not readily availablePredictionPrediction

Note: Researchers are encouraged to consult specialized databases for comprehensive experimental data on this compound.

Computational Models for Property Prediction

A variety of computational models are available for predicting the physicochemical properties of alkanes. These models range in complexity and are chosen based on the desired accuracy and available computational resources.

  • Group Contribution Methods: These methods estimate properties by summing the contributions of individual functional groups within a molecule. They are computationally efficient and widely used for predicting properties like boiling points of alkanes.[4][5][6]

  • Quantitative Structure-Property Relationship (QSPR): QSPR models use statistical methods to correlate molecular descriptors with experimental properties.[7][8][9][10] These models can provide accurate predictions for a wide range of compounds, including branched alkanes.

  • Neural Networks: Artificial neural networks can be trained on existing experimental data to predict the properties of new compounds.[3][11][12] These models can capture complex relationships between molecular structure and properties.

  • Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, allowing for the calculation of various thermophysical properties.[13][14]

Experimental Protocols

Accurate experimental data is the bedrock of computational model validation. The following are standard methodologies for determining the key physicochemical properties of branched alkanes.

1. Boiling Point Determination

The boiling point is a fundamental physical property that is sensitive to molecular structure.

  • Apparatus: A standard distillation apparatus or a Thiele tube can be used.

  • Procedure:

    • The alkane sample is placed in a heating mantle or oil bath.

    • For a distillation setup, the liquid is heated until it boils, and the vapor temperature is recorded as the boiling point.

    • In the Thiele tube method, a small sample is heated in a capillary tube, and the temperature at which a steady stream of bubbles emerges is noted.

2. Density Measurement

Density is a measure of mass per unit volume and is influenced by the packing efficiency of molecules.

  • Apparatus: A pycnometer or a digital density meter.

  • Procedure:

    • The mass of the empty pycnometer is determined.

    • The pycnometer is filled with the alkane sample, and the total mass is measured.

    • The volume of the pycnometer is known, allowing for the calculation of the density.

    • Measurements should be performed at a constant temperature.

3. Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow and is highly dependent on intermolecular forces.

  • Apparatus: A capillary viscometer or a rotational viscometer.

  • Procedure:

    • Using a capillary viscometer, the time it takes for a known volume of the alkane to flow through a capillary tube is measured.

    • A rotational viscometer measures the torque required to rotate a spindle in the fluid.

    • The viscosity is then calculated based on the instrument's calibration and the experimental measurements.

Mandatory Visualizations

Diagram 1: Workflow for Validating Computational Models

G cluster_0 Computational Modeling cluster_1 Experimental Validation cluster_2 Comparison and Refinement Model Select Computational Model (e.g., QSPR, Group Contribution) Predict Predict Properties of This compound Model->Predict Compare Compare Predicted vs. Experimental Data Predict->Compare Experiment Measure Experimental Properties (Boiling Point, Density, Viscosity) Data Acquire Experimental Data Experiment->Data Data->Compare Refine Refine Computational Model Compare->Refine

Caption: A flowchart illustrating the iterative process of computational model validation.

Diagram 2: Logical Relationship of Molecular Structure to Physical Properties

G Structure Molecular Structure (this compound) Branching Degree of Branching Structure->Branching MW Molecular Weight Structure->MW IMF Intermolecular Forces Structure->IMF BP Boiling Point Branching->BP Density Density Branching->Density MW->BP IMF->BP Viscosity Viscosity IMF->Viscosity

Caption: Factors influencing the physical properties of this compound.

References

Safety Operating Guide

Navigating the Disposal of 2,3,5,5-Tetramethylheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 2,3,5,5-tetramethylheptane, a branched alkane, understanding the correct disposal procedures is paramount. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes safety profiles of structurally similar alkanes and general hazardous waste regulations to provide a comprehensive operational and disposal plan.

Key Physical and Chemical Properties

PropertyInferred Value/Characteristic for this compoundReference Compound (Isooctane)
Molecular Formula C₁₁H₂₄[3][4]C₈H₁₈
Molecular Weight 156.31 g/mol [3][4]114.23 g/mol
Appearance Colorless liquidColorless liquid
Odor Gasoline-likeGasoline-like
Boiling Point Data not readily available99 °C (210 °F)
Flash Point Inferred: < 22.8 °C (73 °F)-12 °C (10 °F)
Flammability Inferred: Highly Flammable (NFPA Flammability Rating: 3)[1]Highly Flammable (NFPA Flammability Rating: 3)[1]
Water Solubility Inferred: Insoluble[1]Insoluble

Data for the structurally similar compound 2,2,4-trimethylpentane (B7799088) (isooctane) is provided for comparison to inform safety and handling procedures.[1]

Experimental Protocol for Disposal

The disposal of this compound should be treated as a hazardous waste management process. The following step-by-step protocol is based on general guidelines for the disposal of flammable organic solvents.

Materials:

  • Appropriate personal protective equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.

  • Designated hazardous waste container (properly labeled).

  • Waste manifest or logbook.

  • Fume hood.

Procedure:

  • Segregation: Collect waste this compound in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams, especially not with halogenated organic waste.[5]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").

  • Storage: Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition such as heat, sparks, or open flames.[6][7] Ensure the container is tightly closed to prevent the escape of vapors.[6]

  • Documentation: Maintain a log of the waste generated, including the quantity and date of accumulation.

  • Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Do not pour this compound down the drain.[8] All organic solvents are prohibited from being discharged into the sewer system.[8]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Waste this compound Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste into a Designated Container ppe->segregate label Label Container: 'Hazardous Waste' 'this compound' 'Flammable Liquid' segregate->label store Store in a Cool, Ventilated Area Away from Ignition Sources label->store log Log Waste Details (Quantity, Date) store->log contact Contact Licensed Disposal Company log->contact end End: Proper Disposal contact->end

Figure 1. Disposal workflow for this compound.

Safety and Regulatory Considerations

All procedures involving the handling and disposal of this compound must be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[9] It is imperative to adhere to all local, state, and federal regulations regarding hazardous waste management.[10][11] The Environmental Protection Agency (EPA) provides comprehensive regulations for the management of hazardous wastes.[10] Regular training on chemical handling and emergency procedures is essential for all laboratory personnel. In case of a spill, contain the spill using appropriate absorbent materials and dispose of the contaminated materials as hazardous waste.[8]

References

Personal protective equipment for handling 2,3,5,5-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling of 2,3,5,5-Tetramethylheptane, a flammable aliphatic hydrocarbon. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance. This document outlines the necessary personal protective equipment (PPE), operational handling procedures, and proper disposal methods.

I. Personal Protective Equipment (PPE)

Selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on data for structurally similar alkanes.

Table 1: Recommended Personal Protective Equipment for this compound

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities (>1 L).Protects eyes from splashes and vapors. A face shield offers broader protection for the face.
Hand Protection Chemically resistant gloves are required. Nitrile gloves may be suitable for incidental contact, while Viton™ or Butyl rubber gloves are recommended for extended contact or immersion. Always inspect gloves for integrity before use.Prevents skin contact with the solvent. Different glove materials offer varying levels of protection.
Body Protection A flame-retardant laboratory coat is essential. For large-scale operations, a chemical-resistant apron over the lab coat is advised.Protects against splashes and potential fire hazards associated with flammable liquids.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If work outside a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is necessary.Minimizes inhalation of flammable and potentially harmful vapors.

II. Glove Selection and Chemical Compatibility

Table 2: Glove Material Compatibility with n-Heptane

Glove MaterialThicknessBreakthrough Time (minutes)Degradation RatingRecommendation
Nitrile4.3 mil> 480ExcellentSuitable for splash protection and incidental contact.[1]
Neoprene4.3 mil< 10PoorNot Recommended.[1]
Butyl Rubber13 mil> 480ExcellentRecommended for extended contact.
Viton™8 mil> 480ExcellentRecommended for extended contact and immersion.

Experimental Protocol for Glove Selection:

A standardized method for testing chemical permeation of glove materials is outlined in ASTM F739. This method involves:

  • A test chemical is placed in contact with the external surface of a glove material specimen in a test cell.

  • The inner surface of the specimen is monitored for the presence of the chemical.

  • The time from the initial contact until the chemical is detected on the inner surface is the breakthrough time.

  • Degradation of the glove material (e.g., swelling, cracking) is also visually assessed.

III. Operational Plan for Handling this compound

A systematic approach to handling this chemical will minimize risks.

Step 1: Pre-Handling Safety Check

  • Ensure a certified chemical fume hood is operational.

  • Locate the nearest safety shower and eyewash station.

  • Verify that an appropriate fire extinguisher (e.g., Class B: Flammable Liquids) is accessible.[2]

  • Don all required PPE as specified in Table 1.

Step 2: Chemical Handling

  • Conduct all manipulations of this compound within the chemical fume hood.

  • Keep containers of the chemical closed when not in use to minimize vapor release.[1]

  • Ground and bond containers when transferring large volumes to prevent static discharge, a potential ignition source.[1]

Step 3: Post-Handling

  • Wipe down the work area with an appropriate solvent to remove any residual contamination.

  • Properly remove and dispose of contaminated gloves.

  • Wash hands thoroughly with soap and water after handling the chemical.

IV. Disposal Plan

This compound and materials contaminated with it are considered hazardous waste and must be disposed of in accordance with EPA regulations and local institutional policies.

Waste Collection:

  • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container.[3]

  • The container should be made of a compatible material (e.g., glass or high-density polyethylene).

  • Solid waste, such as contaminated gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled hazardous waste bag or container.

Waste Storage:

  • Store waste containers in a designated satellite accumulation area that is well-ventilated and away from ignition sources.

  • Do not mix different types of chemical waste in the same container.[4]

Waste Disposal:

  • Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company.[4][5]

  • Never pour this compound down the drain or dispose of it in regular trash.[3]

V. PPE Selection Workflow

The following diagram illustrates the logical steps for selecting the appropriate personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_procedure Procedure cluster_disposal Post-Procedure start Identify Chemical: This compound hazards Review Hazards: - Flammable Liquid - Skin/Eye Irritant - Inhalation Risk start->hazards eye_protection Select Eye Protection: Chemical Splash Goggles (Face Shield for >1L) hazards->eye_protection hand_protection Select Hand Protection: Consult Glove Compatibility Chart (e.g., Nitrile, Viton™) hazards->hand_protection body_protection Select Body Protection: Flame-Retardant Lab Coat (Chemical Apron for large vol.) hazards->body_protection respiratory_protection Select Respiratory Protection: Work in Fume Hood (Respirator if hood unavailable) hazards->respiratory_protection don_ppe Don all selected PPE handle_chemical Proceed with Chemical Handling don_ppe->handle_chemical doff_ppe Doff and Dispose of Contaminated PPE Properly handle_chemical->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: PPE Selection Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.